molecular formula C69H138N12O18 B13387818 Agarase CAS No. 37288-57-6

Agarase

Cat. No.: B13387818
CAS No.: 37288-57-6
M. Wt: 1423.9 g/mol
InChI Key: PQTNFQUUTNQHGS-UHFFFAOYSA-N
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Description

Agarase is a hydrolytic enzyme that specifically catalyzes the breakdown of agar and its main component, agarose . It is classified into α-agarase (E.C. 3.2.1.158) and β-agarase (E.C. 3.2.1.81) based on its cleavage pattern . α-Agarases cleave the α-1,3 linkages of agarose to produce agarooligosaccharides (AOSs), while β-agarases cleave the β-1,4 linkages to yield neoagarooligosaccharides (NAOSs) . These oligosaccharides are of significant research interest due to their diverse biological activities, which include anti-oxidant, anti-inflammatory, prebiotic, and skin-whitening properties, making them valuable for investigations in nutrition, cosmetics, and pharmaceuticals . Beyond oligosaccharide production, this compound serves as a critical tool enzyme in life science research. It is widely used for the gentle isolation of protoplasts from seaweeds and for the efficient recovery of DNA from agarose gels without damaging the sensitive biomolecules . The enzyme is predominantly sourced from various marine bacteria and can be produced recombinantly to ensure high purity and consistent activity for research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

37288-57-6

Molecular Formula

C69H138N12O18

Molecular Weight

1423.9 g/mol

IUPAC Name

tris(N-[2-[4-(2-methylbutoxy)butoxyimino]ethyl]acetamide);tris(N-[2-(2-methylbutoxymethoxyimino)ethyl]acetamide)

InChI

InChI=1S/3C13H26N2O3.3C10H20N2O3/c3*1-4-12(2)11-17-9-5-6-10-18-15-8-7-14-13(3)16;3*1-4-9(2)7-14-8-15-12-6-5-11-10(3)13/h3*8,12H,4-7,9-11H2,1-3H3,(H,14,16);3*6,9H,4-5,7-8H2,1-3H3,(H,11,13)

InChI Key

PQTNFQUUTNQHGS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C

Origin of Product

United States

Foundational & Exploratory

The Enzymatic Function of Agarase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Agarases are a class of glycoside hydrolase enzymes that catalyze the hydrolysis of agar, a complex polysaccharide derived from the cell walls of red algae.[1] The enzymatic degradation of agar into smaller oligosaccharides has garnered significant interest due to the diverse biological activities of these products, including antioxidant, anti-tumor, and immunomodulatory effects.[1][2] This guide provides a comprehensive overview of the enzymatic function of agarases, their classification, biochemical properties, and standard methodologies for their study. It is intended to serve as a technical resource for professionals engaged in enzyme technology, molecular biology, and pharmaceutical research.

Enzymatic Function and Classification

Agar is a heterogeneous polysaccharide composed of two main components: agarose and agaropectin. Agarose, the gelling fraction, is a linear polymer composed of repeating disaccharide units of D-galactose and 3,6-anhydro-L-galactopyranose.[3] These units are linked by alternating α-1,3 and β-1,4 glycosidic bonds.[3]

Agarases are classified into two major groups based on their specific mode of action on the agarose backbone.

  • α-Agarase (E.C. 3.2.1.158): This enzyme specifically cleaves the α-1,3 glycosidic linkages in agarose. The hydrolysis yields a series of agarooligosaccharides (AOS) , which have a D-galactose residue at their non-reducing end.

  • β-Agarase (E.C. 3.2.1.81): This is the more commonly reported type of agarase, which hydrolyzes the β-1,4 glycosidic linkages. This reaction produces neoagarooligosaccharides (NAOS) , characterized by a 3,6-anhydro-L-galactose residue at the non-reducing end.

The classification of β-agarases is further refined based on amino acid sequence similarities into several Glycoside Hydrolase (GH) families, primarily GH16, GH50, and GH86. In contrast, all known α-agarases belong to the GH96 family.

Agarase_Hydrolysis_Pathway Agarose Agarose Polymer (Repeating α-1,3 and β-1,4 linkages) alpha_this compound α-Agarase (EC 3.2.1.158) Agarose->alpha_this compound Cleaves α-1,3 bond beta_this compound β-Agarase (EC 3.2.1.81) Agarose->beta_this compound Cleaves β-1,4 bond AOS Agarooligosaccharides (AOS) (D-Galactose at non-reducing end) alpha_this compound->AOS NAOS Neoagarooligosaccharides (NAOS) (3,6-anhydro-L-galactose at non-reducing end) beta_this compound->NAOS Screening_Workflow A Prepare Agar-Only Screening Medium B Inoculate with Purified Microbial Isolates A->B C Incubate at 28-37°C for 24-72 hours B->C D Flood Plate with Lugol's Iodine Solution C->D E Observe for Clear Halos (Zone of Hydrolysis) D->E F Select Positive Colonies for Further Study E->F Purification_Workflow A Fermentation Broth (Culture of Agarolytic Microbe) B Centrifugation (6000-8000 x g) to remove cells A->B C Cell-Free Supernatant (Crude Extracellular Enzyme) B->C D Ammonium Sulfate Precipitation (e.g., 40-80% saturation) C->D Salting Out E Centrifugation & Resuspension of Precipitate D->E F Dialysis to remove salt E->F G Column Chromatography (e.g., Gel Filtration, Ion Exchange) F->G Separation by size/charge H Purified this compound G->H

References

Agarase mechanism of action in polysaccharide degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Agarase in Polysaccharide Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agar, a gelatinous substance derived from the cell walls of red algae, is a complex polysaccharide mixture primarily composed of agarose and agaropectin.[1][2] Agarose, the main component, is a linear polymer made of repeating disaccharide units of D-galactose and 3,6-anhydro-L-galactose (L-AHG)[1][3][4]. The ability of certain marine bacteria to utilize agar as a carbon source is attributed to a class of enzymes known as agarases. These enzymes catalyze the hydrolysis of agarose, breaking it down into smaller oligosaccharides and eventually monosaccharides. This guide provides a detailed overview of the classification, mechanism of action, and enzymatic pathways of this compound-mediated polysaccharide degradation, along with relevant quantitative data and experimental protocols. The unique biological activities of the resulting agar-derived oligosaccharides make agarases a subject of significant interest in the pharmaceutical, cosmetic, and food industries.

Classification and Mechanism of Action of Agarases

Agarases are glycoside hydrolases that are broadly classified into two main types based on their mode of cleavage: α-agarases and β-agarases. This classification dictates the type of glycosidic bond they hydrolyze and the nature of the resulting oligosaccharide products.

  • α-Agarases (EC 3.2.1.158): These enzymes specifically cleave the α-1,3 glycosidic linkages in the agarose chain. This hydrolysis yields a series of agarooligosaccharides (AOSs) which have 3,6-anhydro-L-galactose at their reducing ends. The primary products are often even-numbered oligosaccharides like agarotetraose (A4) and agarohexaose (A6).

  • β-Agarases (EC 3.2.1.81): These enzymes target and hydrolyze the β-1,4 glycosidic linkages of the agarose polymer. The cleavage action of β-agarases produces neoagarooligosaccharides (NAOSs), which are characterized by having a D-galactose residue at their reducing end. β-agarases can be further categorized as endo-type, which cleave internal bonds randomly, or exo-type, which act on the ends of the polysaccharide chain. Endo-type β-agarases produce a range of NAOSs, while exo-type β-agarases typically yield neoagarobiose (NA2) as the sole final product.

The distinct cleavage patterns of α- and β-agarases are fundamental to the different downstream pathways for complete agarose degradation.

G Figure 1: Agarose Structure and this compound Cleavage Sites cluster_agarose Agarose Polymer Chain cluster_cleavage L_AHG1 L-AHG D_GAL1 D-Gal L_AHG1->D_GAL1 α-1,3 L_AHG2 L-AHG D_GAL1->L_AHG2 β-1,4 D_GAL2 D-Gal L_AHG2->D_GAL2 α-1,3 L_AHG3 L-AHG D_GAL2->L_AHG3 α-1,3 D_GAL3 D-Gal L_AHG3->D_GAL3 β-1,4 alpha_this compound α-Agarase alpha_this compound->L_AHG1:e Cleaves α-1,3 linkage beta_this compound β-Agarase beta_this compound->D_GAL1:e Cleaves β-1,4 linkage G Figure 2: General Workflow for Enzymatic Degradation of Agarose cluster_beta β-Agarase Pathway cluster_alpha α-Agarase Pathway Agarose Agarose Polymer Betathis compound Endo/Exo β-Agarase Agarose->Betathis compound Alphathis compound α-Agarase Agarose->Alphathis compound NAOS Neoagarooligosaccharides (NAOS) Betathis compound->NAOS NABH α-Neoagarobiose Hydrolase (NABH) NAOS->NABH Monosaccharides Monosaccharides (D-Galactose & L-AHG) NABH->Monosaccharides AOS Agarooligosaccharides (AOS) Alphathis compound->AOS BetaGal Agarolytic β-Galactosidase AOS->BetaGal BetaGal->Monosaccharides G Figure 3: Workflow for DNS-based this compound Activity Assay start Start mix Mix Enzyme + Agarose Substrate start->mix incubate Incubate at Optimal Temperature mix->incubate add_dns Add DNS Reagent to Stop Reaction incubate->add_dns boil Boil for 10 min (Color Development) add_dns->boil cool Cool to Room Temperature boil->cool measure Measure Absorbance at 540 nm cool->measure quantify Quantify Reducing Sugars (vs. Standard Curve) measure->quantify end End quantify->end

References

A Technical Deep Dive into Alpha- and Beta-Agarases: Enzymatic Distinction and Methodologies for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of alpha-agarases (EC 3.2.1.158) and beta-agarases (EC 3.2.1.81) for researchers, scientists, and professionals in drug development. We will explore their distinct modes of action, comparative biochemical properties, and detailed experimental protocols relevant to their study and application.

Core Distinction: Mode of Action and Hydrolytic Products

Agar, a complex polysaccharide from the cell walls of red algae, is composed of repeating units of D-galactose and 3,6-anhydro-L-galactose. The key difference between alpha- and beta-agarase lies in the specific glycosidic bond they cleave within the agarose polymer.

Alpha-Agarase specifically hydrolyzes the α-1,3 glycosidic linkages in agarose.[1][2] This enzymatic action yields agarooligosaccharides (AOS) with 3,6-anhydro-L-galactose at the reducing end.[3][4]

Beta-Agarase , in contrast, targets and cleaves the β-1,4 glycosidic linkages.[1] This results in the production of neoagarooligosaccharides (NAOS) with D-galactose at the reducing end.

This fundamental difference in cleavage specificity leads to structurally distinct oligosaccharide products, which may have different biological activities and applications.

G cluster_alpha Alpha-Agarase Hydrolysis cluster_beta Beta-Agarase Hydrolysis Agarose_A Agarose Polymer AOS Agarooligosaccharides (3,6-anhydro-L-galactose at reducing end) Agarose_A->AOS α-1,3 linkage cleavage Agarose_B Agarose Polymer NAOS Neoagarooligosaccharides (D-galactose at reducing end) Agarose_B->NAOS β-1,4 linkage cleavage

Fig. 1: Hydrolysis of Agarose by Alpha- and Beta-Agarase.

Glycoside Hydrolase Family Classification

Based on amino acid sequence similarities, agarases are classified into different glycoside hydrolase (GH) families in the Carbohydrate-Active enZYmes (CAZy) database.

  • Alpha-Agarases are typically found in the GH96 family.

  • Beta-Agarases are more diverse and are found in several families, including GH16, GH50, and GH86 .

Comparative Quantitative Data

The following tables summarize key quantitative data for several characterized alpha- and beta-agarases from different sources, providing a basis for comparison of their biochemical properties.

Table 1: Comparison of Alpha-Agarase Properties

Enzyme SourceGlycoside Hydrolase FamilyMolecular Weight (kDa)Optimal pHOptimal Temperature (°C)Km (mg/mL)Vmax (U/mg)kcat (s⁻¹)Reference
Catenovulum sediminis WS1-A (AgaWS5)GH96~1608.03510.6714.3-
Thalassomonas sp. LD5 (AgaE)GH96~1608.040---
Uncultured bacterium (AgaB)GH96~908.040---

Table 2: Comparison of Beta-Agarase Properties

Enzyme SourceGlycoside Hydrolase FamilyMolecular Weight (kDa)Optimal pHOptimal Temperature (°C)Km (mg/mL)Vmax (U/mg)kcat (s⁻¹)Reference
Cellulophaga algicola (CaAga1)GH16~557.0401.1936.2124.03
Microbulbifer sp. BN3 (rAga-ms-R)GH16~507.0501.9610.737 (µmol/mg·min)-
Persicobacter sp. CCB-QB2 (PdAgaC)GH16----2900-
Vibrio natriegens WPAGA4 (rAga3420)GH50~887.0402.878.1376.9
Cellvibrio sp. KY-GH-1 (GH50A)GH50~907.53526.516.925.2
Gayadomonas joobiniege G7 (AgaJ5)GH86~904.5308.9188.6-
Pseudoalteromonas sp. Q30F (Aga862)GH1650.16.54514.15256.41-

Detailed Experimental Protocols

Agarase Activity Assay using the Dinitrosalicylic Acid (DNS) Method

This method quantifies the reducing sugars released by this compound activity.

Principle: 3,5-dinitrosalicylic acid (DNS) is reduced to 3-amino-5-nitrosalicylic acid by reducing sugars in an alkaline solution, resulting in a color change from yellow to reddish-brown. The absorbance of the final solution is proportional to the concentration of reducing sugars.

Reagents:

  • DNS Reagent:

    • Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH.

    • Separately, dissolve 30 g of sodium potassium tartrate (Rochelle salt) in 50 mL of distilled water.

    • Mix the two solutions and bring the final volume to 100 mL with distilled water. Store in a dark bottle.

  • Substrate: 0.5% (w/v) agarose in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • Standard: D-galactose solution (for beta-agarase) or an appropriate standard for alpha-agarase, at a known concentration range (e.g., 0.1-1.0 mg/mL).

Procedure:

  • Prepare a reaction mixture containing 0.5 mL of the enzyme solution and 0.5 mL of the pre-warmed agarose substrate.

  • Incubate the mixture at the optimal temperature of the enzyme for a specific time (e.g., 10-30 minutes).

  • Stop the reaction by adding 1 mL of DNS reagent.

  • Boil the mixture for 5-10 minutes in a water bath.

  • Cool the tubes to room temperature and add 5 mL of distilled water.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Prepare a standard curve using the D-galactose solution to determine the concentration of reducing sugars in the sample.

One unit of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified assay conditions.

Purification of Recombinant His-tagged this compound from E. coli

This protocol describes a general workflow for the expression and purification of a His-tagged this compound.

G cluster_workflow Recombinant this compound Purification Workflow A Transformation of E. coli with expression vector B Inoculation and cell growth A->B C Induction of protein expression (e.g., with IPTG) B->C D Cell harvesting by centrifugation C->D E Cell lysis (e.g., sonication) D->E F Centrifugation to separate soluble and insoluble fractions E->F G Application of soluble fraction to Ni-NTA affinity column F->G H Washing the column to remove non-specifically bound proteins G->H I Elution of His-tagged this compound with imidazole gradient H->I J Analysis of purified protein by SDS-PAGE I->J K Dialysis to remove imidazole and buffer exchange J->K L Enzyme characterization assays K->L

Fig. 2: General workflow for recombinant this compound purification.

Detailed Steps:

  • Expression:

    • Transform E. coli BL21(DE3) cells with a plasmid containing the this compound gene fused to a His-tag.

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.

    • Centrifuge the lysate to pellet the cell debris.

  • Purification:

    • Load the supernatant onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity chromatography column.

    • Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Verification and Buffer Exchange:

    • Analyze the purified protein fractions by SDS-PAGE to confirm the purity and molecular weight.

    • Perform dialysis to remove imidazole and exchange the buffer to a suitable storage buffer for subsequent characterization.

Applications in Research and Drug Development

Both alpha- and beta-agarases are valuable tools in various research and development applications:

  • Production of Bioactive Oligosaccharides: The enzymatic hydrolysis of agar produces agarooligosaccharides and neoagarooligosaccharides, which have been shown to possess various biological activities, including antioxidant, anti-inflammatory, and prebiotic properties. These oligosaccharides are of great interest for the development of functional foods and pharmaceuticals.

  • Protoplast Isolation: Agarases are used to degrade the cell walls of red algae for the isolation of protoplasts, which are essential for genetic engineering and cell fusion studies.

  • DNA and RNA Recovery from Agarose Gels: Beta-agarase is widely used in molecular biology to digest low-melting-point agarose gels, allowing for the gentle recovery of DNA and RNA fragments for subsequent applications like cloning, sequencing, and labeling.

This guide provides a foundational understanding of the key differences and methodologies associated with alpha- and beta-agarases. For more specific applications and detailed kinetic analyses, researchers are encouraged to consult the cited literature.

References

A Technical Guide to Natural Sources of Agarase-Producing Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse natural habitats of agarase-producing microorganisms. Agarases, enzymes that hydrolyze agar, are gaining significant attention in various biotechnological and pharmaceutical applications, including the production of bioactive oligosaccharides, protoplast isolation, and drug delivery systems. Understanding the natural sources of these enzymes is paramount for the discovery of novel and efficient biocatalysts. This document provides a comprehensive overview of the primary environments harboring these microorganisms, detailed experimental protocols for their isolation and characterization, and quantitative data to facilitate comparative analysis.

Principal Natural Sources of this compound-Producing Microorganisms

Agar-degrading microorganisms are widespread in nature, with a pronounced prevalence in environments where agar-containing seaweeds are abundant. The primary sources can be broadly categorized into marine environments, terrestrial soil, and the gut microbiota of certain organisms.

Marine Environments

The marine ecosystem is the most prolific source of agarolytic microorganisms due to the abundance of red algae, the natural source of agar.[1][2] These microorganisms can be found in various marine niches:

  • Seawater: Free-living bacteria in the water column, particularly in coastal areas with significant seaweed populations, often possess agar-degrading capabilities.[1] Genera such as Vibrio, Alteromonas, and Pseudoalteromonas are commonly isolated from seawater.[1][3]

  • Marine Sediments: The seabed, rich in decaying organic matter including seaweed detritus, serves as a reservoir for a diverse range of this compound-producing bacteria and fungi. Vibrio, Bacillus, and Agarivorans are frequently identified from marine sediments.

  • Marine Algae: The surfaces of red algae (Rhodophyceae) are colonized by epiphytic bacteria that can directly utilize the algal polysaccharides as a nutrient source. Genera like Microbulbifer and Shewanella have been isolated from marine macro-algae.

  • Marine Mollusks: The digestive tracts of marine mollusks that feed on seaweed are a specialized niche for agarolytic microorganisms. For instance, this compound activity has been detected in the gut of the turban shell Turbinidae batillus cornutus.

Terrestrial Environments

While less common than in marine environments, soil is another notable source of this compound-producing microorganisms. Soil bacteria with this capability are often found in agricultural or industrial soils where they may have adapted to degrade various complex polysaccharides. Genera such as Bacillus and Acinetobacter have been isolated from soil samples. One study successfully isolated an agar-degrading Flavobacterium sp. from agricultural soil.

Gut Microbiota

The human gut microbiome, particularly in populations with a history of seaweed consumption, has been identified as a source of agar-degrading bacteria. This adaptation is a fascinating example of horizontal gene transfer, where gut bacteria acquire the necessary enzymatic machinery from marine microbes.

  • Bacteroides plebeius , isolated from the gut of Japanese individuals, is a well-characterized example. This bacterium possesses a polysaccharide utilization locus (PUL) that includes genes for β-agarases, enabling it to break down agarose into neoagarooligosaccharides.

  • Other gut bacteria, such as Bacteroides uniformis , have also shown the ability to grow on agarose. The degradation of agar in the gut is a cooperative process, with different bacteria potentially working in concert to break down the complex polysaccharide into fermentable sugars.

Quantitative Data on this compound Production

The following tables summarize the quantitative data on this compound production from various microbial sources, detailing the producing strain, source of isolation, and the optimal conditions for enzyme activity.

Table 1: this compound Production by Marine Bacteria

MicroorganismSourceOptimal pHOptimal Temperature (°C)Optimal NaCl (%)Enzyme Activity (U/mL)Reference
Vibrio sp. E6Marine Sediment825-29.7
Pseudoalteromonas sp. MHSMarine Alga (Ulva lactuca)-40-0.29
Bacillus subtilis D8Seawater8403-
Shewanella algae Sg8Marine Alga (Sargassum sp.)725-4.29 (µg/mL)
Microbulbifer elongatus A13Marine Alga (Kappaphycus sp.)737-2.6 (µg/mL)
Agarivorans albus YKW-34Turban shell gut7.8125-0.87

Table 2: this compound Production by Soil Bacteria

MicroorganismSourceOptimal pHOptimal Temperature (°C)Agar Concentration (%)Relative Activity (OD)Reference
Microbacterium sp. SELA 4Agricultural Soil5371.50.92
Isolate CGIPL 1Industrial Soil9---
Flavobacterium sp. AT2Agricultural Soil7.060-22.79 U/mL

Table 3: this compound Characteristics from Human Gut Bacteria

MicroorganismEnzymeOptimal pHOptimal Temperature (°C)Key ProductsReference
Bacteroides plebeiusBpGH16A (β-agarase)7.040Neoagarotetraose, Neoagarobiose
Bacteroides plebeiusβ-Agarase 118A6.040-
Bacteroides plebeiusβ-Agarase 16A7.020-

Experimental Protocols

This section provides detailed methodologies for the isolation, screening, and characterization of this compound-producing microorganisms.

Isolation of Agarolytic Microorganisms

Objective: To isolate microorganisms capable of degrading agar from environmental samples.

Materials:

  • Environmental sample (e.g., seawater, marine sediment, soil).

  • Sterile enrichment medium (e.g., Nitrate Mineral Salts (NMS) medium with 0.5% (w/v) agar as the sole carbon source).

  • Sterile isolation medium (e.g., NMS agar plates).

  • Sterile saline solution (0.85% NaCl).

  • Incubator.

  • Shaker.

Procedure:

  • Enrichment:

    • Inoculate a small amount of the environmental sample (e.g., 1 g of soil or 1 mL of seawater) into a flask containing the sterile enrichment medium.

    • Incubate the flask at an appropriate temperature (e.g., 28°C) with shaking (e.g., 150 rpm) for several days (e.g., 7 days) to allow for the proliferation of agar-degrading microorganisms.

  • Isolation:

    • After the enrichment period, perform serial dilutions of the culture broth using sterile saline solution.

    • Spread-plate the dilutions onto the isolation medium (NMS agar plates).

    • Incubate the plates at the same temperature until colonies appear.

  • Selection:

    • Observe the plates for colonies that form pits or depressions in the agar, which is a primary indication of agarolytic activity.

    • Select these colonies for further screening.

Screening for this compound Production

Objective: To identify and confirm the this compound-producing capabilities of the isolated microorganisms.

Materials:

  • Pure cultures of isolated microorganisms.

  • Agar plates (e.g., Mineral Salt Agar).

  • Lugol's iodine solution (1g I₂, 2g KI in 100 ml distilled H₂O).

Procedure:

  • Plate Assay:

    • Streak the isolated pure cultures onto the agar plates.

    • Incubate the plates until sufficient growth is observed.

    • Flood the plates with Lugol's iodine solution.

    • A clear halo or zone of hydrolysis around a colony against a dark brown background indicates this compound activity.

  • Agarolytic Index (AI):

    • The AI can be calculated as the ratio of the diameter of the clear zone to the diameter of the colony. A larger AI suggests higher this compound activity.

Quantitative Assay for this compound Activity (DNSA Method)

Objective: To quantify the amount of reducing sugars released by the enzymatic hydrolysis of agar.

Materials:

  • Crude enzyme extract (supernatant from a liquid culture of the microorganism).

  • 1% (w/v) agarose solution in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • 3,5-Dinitrosalicylic acid (DNSA) reagent.

  • D-galactose or glucose standards.

  • Spectrophotometer.

  • Water bath.

Procedure:

  • Enzyme Reaction:

    • Mix a known volume of the crude enzyme extract with the agarose solution.

    • Incubate the reaction mixture at the optimal temperature and for a specific time (e.g., 30 minutes).

  • Color Development:

    • Stop the reaction by adding the DNSA reagent.

    • Heat the mixture in a boiling water bath for 5-10 minutes. A color change from yellow to reddish-brown indicates the presence of reducing sugars.

  • Measurement:

    • After cooling, measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Quantification:

    • Prepare a standard curve using known concentrations of D-galactose or glucose.

    • Determine the amount of reducing sugar released in the enzyme reaction by comparing the absorbance to the standard curve.

    • One unit (U) of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.

Visualizing Experimental Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the study of this compound-producing microorganisms.

Isolation_and_Screening_Workflow cluster_isolation Isolation cluster_screening Screening cluster_characterization Characterization Sample Environmental Sample (Seawater, Sediment, Soil) Enrichment Enrichment Culture (Agar as sole carbon source) Sample->Enrichment SerialDilution Serial Dilution Enrichment->SerialDilution Plating Spread Plating on Mineral Salt Agar SerialDilution->Plating Incubation1 Incubation Plating->Incubation1 ColonySelection Selection of Colonies with Pit Formation Incubation1->ColonySelection PureCulture Pure Culture Streaking ColonySelection->PureCulture Incubation2 Incubation PureCulture->Incubation2 IodineStaining Lugol's Iodine Staining Incubation2->IodineStaining HaloFormation Observation of Clear Halos IodineStaining->HaloFormation LiquidCulture Liquid Culture Production HaloFormation->LiquidCulture EnzymeExtraction Crude Enzyme Extraction LiquidCulture->EnzymeExtraction DNSA_Assay DNSA Assay for Quantitative Activity EnzymeExtraction->DNSA_Assay

Caption: Workflow for the isolation, screening, and characterization of this compound-producing microorganisms.

Gut_Microbiota_Agar_Degradation cluster_host Human Host cluster_gut Gut Lumen DietaryAgar Dietary Agar (from Seaweed) B_plebeius Bacteroides plebeius DietaryAgar->B_plebeius ingestion Oligosaccharides Neoagarooligosaccharides (Neoagarotetraose, Neoagarobiose) DietaryAgar:e->Oligosaccharides:w hydrolyzes This compound Extracellular β-Agarase (BpGH16A) B_plebeius->this compound produces OtherBacteria Other Gut Bacteria Oligosaccharides->OtherBacteria cross-feeding Fermentation Fermentation OtherBacteria->Fermentation SCFA Short-Chain Fatty Acids (e.g., Butyrate) Fermentation->SCFA

Caption: Simplified pathway of agar degradation by the human gut bacterium Bacteroides plebeius.

Conclusion

The exploration of natural environments remains a cornerstone for the discovery of novel enzymes with significant industrial and therapeutic potential. Marine ecosystems, in particular, represent a vast and largely untapped resource for identifying new and robust agarases. Furthermore, the adaptation of the human gut microbiota to a seaweed-rich diet highlights the dynamic interplay between diet, microbial evolution, and human health, opening new avenues for research into prebiotics and personalized nutrition. The methodologies and data presented in this guide provide a solid foundation for researchers to isolate and characterize novel this compound-producing microorganisms, paving the way for the development of innovative biotechnological applications.

References

A Technical Guide to the Glycoside Hydrolase Family Classification of Agarases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarases, enzymes that catalyze the hydrolysis of agar, are gaining prominence in various industrial and biomedical fields. Their ability to depolymerize the complex polysaccharide structure of agar into bioactive oligosaccharides makes them valuable tools in the production of functional foods, cosmetics, and potential therapeutic agents. Agarose, the primary component of agar, is a linear polymer composed of repeating units of D-galactose and 3,6-anhydro-L-galactose linked by alternating β-1,4 and α-1,3 glycosidic bonds.[1][2] The classification of agarases is primarily based on their mode of action on these glycosidic linkages, which in turn correlates with their structural classification into different Glycoside Hydrolase (GH) families in the Carbohydrate-Active enZymes (CAZy) database. This guide provides an in-depth overview of the GH family classification of agarases, their biochemical properties, detailed experimental protocols for their characterization, and visualizations of relevant pathways and workflows.

Classification of Agarases into Glycoside Hydrolase Families

Agarases are broadly divided into two major categories based on the type of glycosidic bond they cleave: α-agarases and β-agarases.[1][3][4]

  • α-Agarases (EC 3.2.1.158): These enzymes hydrolyze the α-1,3 glycosidic linkages in agarose, producing agarooligosaccharides (AOS) with 3,6-anhydro-L-galactose at the reducing end. α-agarases are classified into the GH96 family.

  • β-Agarases (EC 3.2.1.81): These enzymes cleave the β-1,4 glycosidic linkages, yielding neoagarooligosaccharides (NAOS) with D-galactose at the reducing end. β-agarases are more diverse and are classified into several GH families, primarily GH16, GH50, GH86, and GH118 .

The following diagram illustrates the hierarchical classification of agarases.

G Agarases Agarases alpha_agarase α-Agarase (EC 3.2.1.158) Agarases->alpha_this compound Cleaves α-1,3 linkages beta_this compound β-Agarase (EC 3.2.1.81) Agarases->beta_this compound Cleaves β-1,4 linkages GH96 GH96 alpha_this compound->GH96 GH16 GH16 beta_this compound->GH16 GH50 GH50 beta_this compound->GH50 GH86 GH86 beta_this compound->GH86 GH118 GH118 beta_this compound->GH118

Figure 1: Hierarchical classification of agarases.

Biochemical Properties of this compound GH Families

The biochemical characteristics of agarases, such as their optimal temperature and pH, specific activity, and kinetic parameters, vary significantly among the different GH families. These properties are crucial for their industrial applicability.

Quantitative Data Summary

The following tables summarize the key biochemical properties of characterized agarases from different GH families.

Table 1: Biochemical Properties of β-Agarases (GH16, GH50, GH86, GH118)

GH FamilyEnzyme (Source Organism)Optimal Temp. (°C)Optimal pHSpecific Activity (U/mg)Km (mg/mL)Vmax (U/mg)Main Products
GH16 AgaH92 (Pseudoalteromonas sp. H9)456.0---NA4, NA6
Gaa16B (Gilvimarinus agarilyticus JEA5)507.0---Neoagarotriose
PdAgaC (Persicobacter sp. CCB-QB2)----2900NA2
GH50 GH50A (Cellvibrio sp. KY-GH-1)357.5-26.516.9NA2
AgaA50 (Microbulbifer elongatus PORT2)606.5---NA2, NA4
AgaB50 (Microbulbifer elongatus PORT2)507.0242--NA2, NA4, NA6, NA8
Fsa1572 (Fervidibacter sacchari)806.5-10-12.6 mM (CM-curdlan)4.62 s⁻¹ (CM-curdlan)Weak this compound activity
GH86 AgaJ5 (Gayadomonas joobiniege G7)304.5-8.9188.6NA6
Aga1904 (Metagenome)506.0-6.51108.7NA2, NA4, NA6
GH118 AgaJA2 (Agarivorans sp. JA-1)388.0---Endo-acting
AgaXa (Catenovulum sp. X3)508.0---Endo-acting

NA2: Neoagarobiose, NA4: Neoagarotetraose, NA6: Neoagarohexaose, NA8: Neoagarooctaose. Data compiled from multiple sources.

Table 2: Biochemical Properties of α-Agarases (GH96)

GH FamilyEnzyme (Source Organism)Optimal Temp. (°C)Optimal pHSpecific Activity (U/mg)Main Products
GH96 AgaB (Vibrio sp.)408.0-Agarotetraose, Agarohexaose
AgaWS5 (Catenovulum sediminis WS1-A)408.0-Agarotetraose
α-agarase (Alteromonas agarlyticus)-7.2-Agarotetraose

Data compiled from multiple sources.

Substrate Specificity and Hydrolysis Products

The different GH families of agarases exhibit distinct patterns of substrate degradation, yielding oligosaccharides of varying lengths. This specificity is a key determinant of their application.

The hydrolysis products of the different this compound families can be visualized as follows:

G cluster_agarose Agarose Polymer cluster_alpha α-Agarases cluster_beta β-Agarases cluster_products Hydrolysis Products Agarose Agarose GH96 GH96 Agarose->GH96 GH16 GH16 Agarose->GH16 GH50 GH50 Agarose->GH50 GH86 GH86 Agarose->GH86 AOS Agarooligosaccharides (e.g., Agarotetraose) GH96->AOS NAOS_medium Medium-chain NAOS (NA4, NA6) GH16->NAOS_medium NAOS_small Short-chain NAOS (NA2, NA4) GH50->NAOS_small NAOS_large Long-chain NAOS (NA6, NA8) GH86->NAOS_large

Figure 2: Hydrolysis products of different this compound GH families.

Experimental Protocols

This compound Activity Assay (DNS Method)

This protocol describes the determination of this compound activity by measuring the release of reducing sugars using the 3,5-dinitrosalicylic acid (DNS) method.

Materials:

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 20 ml of 2 M NaOH in 80 ml of distilled water. Bring the final volume to 100 ml with distilled water. Store in a dark bottle.

  • Substrate solution: 0.2% (w/v) agarose in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.0).

  • Enzyme solution (appropriately diluted).

  • D-galactose standard solutions (0-1 mg/mL).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing 0.95 mL of the pre-warmed (e.g., 45°C) substrate solution and 0.05 mL of the enzyme solution.

  • Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 0.5 mL of DNS reagent.

  • Boil the mixture for 5-15 minutes.

  • Cool the tubes to room temperature in an ice bath.

  • Add 5 mL of distilled water and mix well.

  • Measure the absorbance at 540 nm.

  • Prepare a standard curve using D-galactose solutions of known concentrations.

  • Calculate the amount of reducing sugar released by the enzyme from the standard curve.

Definition of Enzyme Activity: One unit (U) of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar (as D-galactose equivalents) per minute under the specified assay conditions.

Analysis of Hydrolysis Products by Thin-Layer Chromatography (TLC)

TLC is a common method to qualitatively analyze the products of agarose hydrolysis.

Materials:

  • Silica gel TLC plates.

  • Developing solvent system (e.g., n-butanol:acetic acid:water, 2:1:1 v/v/v).

  • Enzyme reaction mixture at different time points.

  • Standard solutions of neoagarooligosaccharides (NA2, NA4, NA6, etc.).

  • Visualization reagent (e.g., 10% sulfuric acid in ethanol).

  • Heating plate or oven.

Procedure:

  • Incubate the this compound with agarose solution under optimal conditions. Take aliquots at different time intervals (e.g., 0, 15, 30, 60, 120 minutes) and stop the reaction by boiling.

  • Spot a small volume (1-2 µL) of the reaction aliquots and standard solutions onto the TLC plate.

  • Develop the TLC plate in a chamber saturated with the developing solvent.

  • After the solvent front reaches near the top of the plate, remove the plate and air dry.

  • Spray the plate with the visualization reagent.

  • Heat the plate at 110°C for 5-10 minutes to visualize the spots.

  • Compare the Rf values of the product spots with those of the standards to identify the hydrolysis products.

Recombinant this compound Expression and Purification Workflow

The following diagram outlines a typical workflow for the production and purification of a recombinant this compound.

G start Start gene_cloning Gene Cloning (into expression vector) start->gene_cloning transformation Transformation (into expression host, e.g., E. coli) gene_cloning->transformation cell_culture Cell Culture and Induction transformation->cell_culture cell_harvest Cell Harvest (Centrifugation) cell_culture->cell_harvest cell_lysis Cell Lysis (Sonication or chemical) cell_harvest->cell_lysis clarification Clarification (Centrifugation) cell_lysis->clarification chromatography Affinity Chromatography (e.g., Ni-NTA) clarification->chromatography purified_enzyme Purified this compound chromatography->purified_enzyme characterization Biochemical Characterization purified_enzyme->characterization end End characterization->end

Figure 3: Workflow for recombinant this compound expression and purification.

Biological Activities and Signaling Pathways of this compound Products

Agarooligosaccharides and neoagarooligosaccharides have been reported to possess a range of biological activities, including prebiotic, antioxidant, anti-inflammatory, and anti-tumor effects. For instance, agaropentaose has been shown to protect neuronal cells from damage by modulating the NF-κB and p38 MAPK signaling pathways.

The following diagram depicts a simplified representation of this signaling pathway modulation.

G AOS Agarooligosaccharides NFkB_pathway NF-κB Pathway AOS->NFkB_pathway Inhibits p38_pathway p38 MAPK Pathway AOS->p38_pathway Inhibits stressor Cellular Stressor (e.g., 6-OHDA) stressor->NFkB_pathway stressor->p38_pathway inflammation Pro-inflammatory Response NFkB_pathway->inflammation apoptosis Apoptosis p38_pathway->apoptosis inflammation->apoptosis cell_survival Cell Survival

Figure 4: Modulation of signaling pathways by agarooligosaccharides.

Conclusion

The classification of agarases into different Glycoside Hydrolase families provides a systematic framework for understanding their structure-function relationships. This technical guide has summarized the key characteristics of agarases belonging to the GH16, GH50, GH86, GH96, and GH118 families, providing valuable data for researchers and professionals in drug development and biotechnology. The detailed experimental protocols and workflow diagrams offer practical guidance for the characterization and production of these enzymes. Further research into the diverse functionalities of agarases and their hydrolysis products will undoubtedly unlock new applications in various scientific and industrial domains.

References

The Pivotal Role of Agarase in Marine Microbial Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate web of marine microbial ecosystems harbors a vast reservoir of enzymatic machinery crucial for biogeochemical cycles and with immense potential for biotechnological and pharmaceutical applications. Among these, agarase, an enzyme responsible for the degradation of agar, stands out for its significant ecological role and its utility in various industrial sectors. This technical guide provides an in-depth exploration of this compound, detailing its function in marine environments, the biochemical characteristics of different agarases, comprehensive experimental protocols, and its burgeoning applications in drug development and beyond.

Introduction: The Ecological Significance of Agar-Degrading Microbes

Agar, a complex polysaccharide found in the cell walls of red algae (Rhodophyta), is a significant source of carbon in marine environments[1]. Marine microorganisms capable of degrading agar, known as agarolytic bacteria, play a crucial role in the marine carbon cycle by breaking down this abundant biopolymer[2][3]. These bacteria are widespread in various marine habitats, including seawater, marine sediments, and in association with red algae[1][4]. The enzymatic breakdown of agar not only releases nutrients for the bacteria themselves but also contributes to the remineralization of organic matter, making it available to other organisms in the marine food web. Genera of marine bacteria well-known for their agarolytic activity include Pseudoalteromonas, Vibrio, Bacillus, Acinetobacter, Alteromonas, Microbulbifer, and Agarivorans.

Biochemical and Molecular Characteristics of Marine Agarases

Agarases are glycoside hydrolases that catalyze the hydrolysis of agar into oligosaccharides. They are broadly classified into two main types based on their mode of action:

  • α-agarases (EC 3.2.1.158): These enzymes cleave the α-1,3 glycosidic linkages in agarose, the main component of agar, to produce agarooligosaccharides (AOS) with a 3,6-anhydro-L-galactose residue at the reducing end.

  • β-agarases (EC 3.2.1.81): These enzymes hydrolyze the β-1,4 glycosidic bonds in agarose, yielding neoagarooligosaccharides (NAOS) with a D-galactose residue at the reducing end.

The majority of characterized agarases are β-agarases and are further classified into different glycoside hydrolase (GH) families, including GH16, GH50, GH86, and GH118, based on their amino acid sequences.

Quantitative Data on Characterized Marine Agarases

The biochemical properties of agarases vary significantly among different microbial sources. Key parameters such as molecular weight, optimal pH and temperature, and kinetic constants dictate their potential industrial applicability. The following tables summarize these properties for several characterized marine agarases.

Table 1: Molecular Weight and Optimal Conditions of Selected Marine Agarases

Bacterial SourceThis compound TypeMolecular Weight (kDa)Optimal pHOptimal Temperature (°C)Reference
Pseudoalteromonas sp. MHSβ-Agarase15-25-40
Acinetobacter sp. PS12Bβ-Agarase248.040
Bacillus subtilis (Isolate D8)β-Agarase-8.040
Bacillus megateriumβ-Agarase12-156.640
Vibrio sp. JT0107β-Agarase107~8.030
Gilvimarinus agarilyticus JEA5β-Agarase-6.0-7.055
Shewanella sp. WPAGA9β-Agarase-7.035
Streptomyces sampsoniiβ-Agarase-9.080
Cellulophaga algicola DSM 14237β-Agarase-7.040

Table 2: Kinetic Parameters of Selected Marine Agarases

Bacterial SourceSubstrateKm (mg/mL)Vmax (U/mg or µmol/min/mg)Reference
Acinetobacter sp. PS12BAgar4.690.5 µmol/min
Bacillus megateriumLMP Agarose4.02.75 µmol/min/mg
Gilvimarinus agarilyticus JEA5Agarose6.4953 U/mg
Shewanella sp. WPAGA9Agarose15.723.4 U/mg
Cellulophaga algicola DSM 14237Agarose1.1936.21 U/mg
Catenovulum maritimus Q1T (rAgaQ1)Agarose2.878.1 U/mg

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Screening of Agarolytic Bacteria

Objective: To isolate and identify bacteria capable of producing extracellular this compound from marine samples.

Materials:

  • Marine samples (seawater, sediment, or seaweed surfaces)

  • Sterile seawater or saline solution (e.g., 0.85% NaCl)

  • Zobell Marine Agar 2216 or a custom artificial seawater medium containing agar as the sole carbon source.

  • Lugol's iodine solution

Procedure:

  • Sample Collection and Preparation: Collect marine samples aseptically. For solid samples, suspend a small amount in sterile seawater and vortex thoroughly.

  • Enrichment Culture: Inoculate a small aliquot of the sample or its suspension into a liquid medium containing agar as the primary carbon source. Incubate at a suitable temperature (e.g., 25-30°C) with shaking for 48-72 hours to enrich for agar-degrading microorganisms.

  • Isolation: Serially dilute the enrichment culture and spread-plate onto agar plates containing agar as the sole carbon source. Incubate the plates until colonies are visible.

  • Screening:

    • Observe the plates for colonies that form pits or clearing zones around them, which is a primary indication of agarolytic activity.

    • Alternatively, flood the plates with Lugol's iodine solution. A clear halo around a colony against a dark background indicates agar hydrolysis.

  • Purification: Streak the positive colonies onto fresh agar plates to obtain pure isolates.

  • Identification: Identify the most promising isolates based on morphological, biochemical, and 16S rDNA sequencing methods.

This compound Production and Purification

Objective: To produce and purify extracellular this compound from a selected bacterial strain.

Materials:

  • Pure culture of an agarolytic bacterium

  • Liquid production medium (e.g., Zobell Marine Broth with 0.2-0.4% agar)

  • Centrifuge

  • Ammonium sulfate

  • Dialysis tubing

  • Chromatography system (e.g., DEAE-cellulose or Sepharose column)

  • Tris-HCl buffer

Procedure:

  • Fermentation: Inoculate the selected bacterial strain into the production medium and incubate with shaking for an optimized period (e.g., 48 hours) and temperature.

  • Harvesting Crude Enzyme: Centrifuge the culture broth at high speed (e.g., 8,000 x g for 15 min) to pellet the cells. The cell-free supernatant contains the crude extracellular this compound.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a specific saturation level (e.g., 40-60% or 80%) while stirring at 4°C. Allow the precipitate to form overnight.

  • Collection and Dialysis: Centrifuge to collect the precipitated protein. Resuspend the pellet in a minimal volume of buffer (e.g., 20 mM Tris-HCl, pH 8.0) and dialyze extensively against the same buffer to remove excess salt.

  • Chromatography:

    • Load the dialyzed sample onto an ion-exchange chromatography column (e.g., DEAE-cellulose).

    • Elute the bound proteins with a linear gradient of NaCl in the buffer.

    • Collect fractions and assay each for this compound activity.

    • For further purification, pool the active fractions and apply them to a gel filtration chromatography column (e.g., Sepharose CL-4B).

Quantitative this compound Activity Assay (DNS Method)

Objective: To quantify the amount of reducing sugars released by the enzymatic hydrolysis of agar.

Materials:

  • Enzyme solution (crude or purified)

  • Substrate solution (e.g., 0.25% Low Melting Point agarose in buffer)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • D-galactose standard solutions

  • Spectrophotometer

Procedure:

  • Enzyme Reaction: Mix a defined volume of the enzyme solution with the substrate solution (e.g., 1.0 mL enzyme + 2.0 mL substrate). Incubate at the optimal temperature and pH for a specific time (e.g., 30 minutes at 40°C). A boiled enzyme control should be run in parallel.

  • Stopping the Reaction: Stop the reaction by adding the DNS reagent (e.g., 1.5 mL) and heating the mixture in a boiling water bath for 5-10 minutes.

  • Color Development and Measurement: Cool the tubes to room temperature. Measure the absorbance at 540 nm.

  • Quantification: Determine the concentration of reducing sugars released by comparing the absorbance to a standard curve prepared with known concentrations of D-galactose.

  • Definition of Unit Activity: One unit (U) of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of D-galactose per minute under the specified assay conditions.

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate fundamental workflows and pathways related to this compound research.

Experimental_Workflow cluster_Isolation Isolation & Screening cluster_Purification Production & Purification cluster_Characterization Characterization & Analysis MarineSample Marine Sample (Seawater, Sediment) Enrichment Enrichment Culture MarineSample->Enrichment IsolationPlating Isolation on Agar Plates Enrichment->IsolationPlating Screening Screening for Halos (Iodine Staining) IsolationPlating->Screening PureCulture Pure Agarolytic Culture Screening->PureCulture Fermentation Fermentation PureCulture->Fermentation Centrifugation Centrifugation (Cell-free Supernatant) Fermentation->Centrifugation AmmoniumSulfate Ammonium Sulfate Precipitation Centrifugation->AmmoniumSulfate Dialysis Dialysis AmmoniumSulfate->Dialysis Chromatography Ion Exchange & Gel Filtration Chromatography Dialysis->Chromatography Purifiedthis compound Purified this compound Chromatography->Purifiedthis compound ActivityAssay Activity Assay (DNS) Purifiedthis compound->ActivityAssay SDSPAGE SDS-PAGE (Molecular Weight) Purifiedthis compound->SDSPAGE ProductAnalysis Product Analysis (TLC/HPLC) Purifiedthis compound->ProductAnalysis BiochemicalTests Biochemical Characterization (pH, Temp, Kinetics) ActivityAssay->BiochemicalTests

Caption: Experimental workflow for this compound research.

Agar_Metabolism cluster_Alpha α-Agarase Pathway cluster_Beta β-Agarase Pathway Agar Agar (Agarose + Agaropectin) Alphathis compound α-Agarase (GH96) Cleaves α-1,3 linkages Agar->Alphathis compound Betathis compound β-Agarase (GH16, 50, 86, 118) Cleaves β-1,4 linkages Agar->Betathis compound AOS Agarooligosaccharides (AOS) Alphathis compound->AOS FurtherHydrolysis Further Hydrolysis (e.g., β-galactosidase, GH117) AOS->FurtherHydrolysis NAOS Neoagarooligosaccharides (NAOS) Betathis compound->NAOS NAOS->FurtherHydrolysis Monosaccharides Monosaccharides (D-galactose, 3,6-anhydro-L-galactose) FurtherHydrolysis->Monosaccharides Metabolism Central Metabolism Monosaccharides->Metabolism

Caption: Agar metabolism by α- and β-agarases.

Agarase_Applications cluster_Pharma Pharmaceutical & Drug Development cluster_Biotech Biotechnology & Research cluster_Industries Food & Cosmetics This compound This compound BioactiveOligos Production of Bioactive Oligosaccharides This compound->BioactiveOligos ProtoplastIsolation Algal Protoplast Isolation This compound->ProtoplastIsolation DNArecovery DNA Recovery from Gels This compound->DNArecovery Biofuel Biofuel Production This compound->Biofuel Prebiotics Prebiotics This compound->Prebiotics Cosmeceuticals Skin Whitening & Moisturizing This compound->Cosmeceuticals DrugDelivery Drug Delivery Systems BioactiveOligos->DrugDelivery BioactiveOligos->Prebiotics BioactiveOligos->Cosmeceuticals

Caption: Applications of this compound and its products.

Applications in Drug Development and Biotechnology

The products of agar hydrolysis, particularly agarooligosaccharides and neoagarooligosaccharides, exhibit a wide range of biological activities, making them attractive for pharmaceutical and biotechnological applications.

  • Bioactive Oligosaccharides: Agar-derived oligosaccharides have been shown to possess antioxidant, anti-inflammatory, anti-obesity, and prebiotic properties. These functional properties make them valuable ingredients for nutraceuticals and functional foods. For instance, the enzymatic hydrolysate of seaweed has been shown to exhibit strong antioxidant activity in vitro.

  • Drug Delivery: The unique gelling properties of agar and its derivatives are being explored for the development of drug delivery systems. Agarose-based materials can be used to create biocompatible hydrogels and films for controlled and sustained release of therapeutic agents.

  • Biotechnology Research Tools: this compound is an indispensable tool in molecular biology for the recovery of DNA fragments from agarose gels after electrophoresis. It is also used to prepare protoplasts from red algae by degrading their cell walls, which is essential for genetic transformation and cell fusion studies.

  • Biofuel Production: As a sustainable marine biomass, agar from red algae can be enzymatically saccharified by agarases to produce fermentable sugars. These sugars can then be converted into biofuels, offering a potential alternative to fossil fuels.

Conclusion and Future Prospects

Agarases from marine microorganisms are not only key players in the marine carbon cycle but also represent a versatile class of enzymes with significant industrial potential. The ongoing discovery and characterization of novel agarases with unique properties, such as high thermostability or cold-adaptability, will continue to expand their applications. For researchers and professionals in drug development, the bioactive oligosaccharides produced by these enzymes offer a promising avenue for the development of new therapeutics and functional food ingredients. Further research into the regulation of this compound gene expression and the engineering of these enzymes for improved catalytic efficiency and stability will undoubtedly unlock their full potential in a bio-based economy.

References

The Discovery and Advancement of Agarase Enzymes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the history, classification, biochemical properties, and experimental methodologies of agarases for applications in research and drug development.

Introduction

Agarases are a class of hydrolytic enzymes that catalyze the degradation of agar, a complex polysaccharide derived from the cell walls of red algae.[1] The discovery of these enzymes has been pivotal in understanding the carbon cycle in marine environments and has unlocked numerous biotechnological applications, ranging from the production of bioactive oligosaccharides to tools for molecular biology. This technical guide provides a comprehensive overview of the discovery and history of agarase enzymes, their classification, biochemical characteristics, and detailed protocols for their study and application.

Discovery and Historical Milestones

The study of agar-degrading enzymes dates back to the early 20th century, with initial observations of microbial colonies capable of liquefying solid agar media. These agarolytic microorganisms were predominantly isolated from marine environments, where agar-producing algae are abundant.[1] A significant milestone in this compound research was the first description of the agarose-degrading system of Pseudomonas atlantica by Yaphe and colleagues in the mid-20th century.[2] This early work laid the foundation for the classification and characterization of these enzymes. Subsequent research has led to the discovery and characterization of a vast number of agarases from diverse microbial sources, primarily marine bacteria.[1] The advent of molecular biology techniques in the late 20th and early 21st centuries has further accelerated the discovery, cloning, and characterization of novel this compound genes, leading to a deeper understanding of their structure-function relationships and enabling their production on a larger scale for industrial and research purposes.[3]

Classification of this compound Enzymes

Agarases are broadly classified into two major groups based on their mode of action on the glycosidic linkages within the agar polymer.

  • α-Agarases (EC 3.2.1.158): These enzymes cleave the α-1,3-glycosidic bonds in the agarose backbone, producing agarooligosaccharides with 3,6-anhydro-L-galactose at the reducing end.

  • β-Agarases (EC 3.2.1.81): This is the more abundant and well-studied group of agarases. They hydrolyze the β-1,4-glycosidic bonds of agarose, yielding neoagarooligosaccharides with D-galactose residues at the reducing end.

Further classification is based on amino acid sequence similarity, where agarases are grouped into different Glycoside Hydrolase (GH) families in the Carbohydrate-Active enZymes (CAZy) database. α-Agarases are typically found in family GH96, while β-agarases are more diverse and are found in families GH16, GH39, GH50, GH86, and GH118.

G This compound This compound Enzymes Alpha_this compound α-Agarase (EC 3.2.1.158) This compound->Alpha_this compound Cleaves α-1,3 linkages Beta_this compound β-Agarase (EC 3.2.1.81) This compound->Beta_this compound Cleaves β-1,4 linkages GH96 GH Family 96 Alpha_this compound->GH96 classified in GH_Beta GH Families (β-Agarases) Beta_this compound->GH_Beta classified into GH16 GH16 GH_Beta->GH16 GH39 GH39 GH_Beta->GH39 GH50 GH50 GH_Beta->GH50 GH86 GH86 GH_Beta->GH86 GH118 GH118 GH_Beta->GH118

Classification of this compound Enzymes.

Biochemical Properties of Agarases

The biochemical properties of agarases vary significantly depending on their microbial source and classification. These properties, including optimal temperature, pH, and specific activity, are crucial for their potential applications. A summary of the biochemical properties of several characterized agarases is presented below.

Table 1: Biochemical Properties of Characterized α-Agarases

Enzyme NameSource OrganismGlycoside Hydrolase FamilyOptimal pHOptimal Temperature (°C)Specific Activity (U/mg)Reference
AgaAAlteromonas agarlyticusGH967.240Not Reported
AgaBThalassomonas sp.GH968.040Not Reported
AgaDZobellia galactanivoransGH96Not ReportedNot ReportedNot Reported

Table 2: Biochemical Properties of Characterized β-Agarases

Enzyme NameSource OrganismGlycoside Hydrolase FamilyOptimal pHOptimal Temperature (°C)Specific Activity (U/mg)Reference
CaAga1Cellulophaga algicolaGH167.04036.21
YM01-1Catenovulum agarivoransGH167.050Not Reported
Aga2Cellulophaga omnivescoriaGH168.045Not Reported
GH50ACellvibrio sp. KY-GH-1GH507.53516.9
AgaA_CN41Vibrio sp. CN41GH50Not ReportedNot ReportedNot Reported
β-Agarase IIPseudomonas atlanticaGH86Not ReportedNot ReportedNot Reported
AgaJ5Gayadomonas joobiniegeGH86Not ReportedNot ReportedNot Reported

Experimental Protocols

The study of agarases involves a series of experimental procedures, from the isolation of agarolytic microorganisms to the characterization of the purified enzymes. This section provides detailed methodologies for key experiments.

G Start Isolation of Agarolytic Microorganisms Screening Screening for this compound Activity Start->Screening Production Enzyme Production & Extraction Screening->Production Cloning Gene Cloning & Expression Screening->Cloning Purification Enzyme Purification Production->Purification Characterization Biochemical Characterization Purification->Characterization End Application Studies Characterization->End Cloning->Characterization

Experimental Workflow for this compound Research.
This compound Activity Assay (DNS Method)

The 3,5-dinitrosalicylic acid (DNS) method is a widely used quantitative assay to determine the amount of reducing sugars released by the enzymatic hydrolysis of agar.

Materials:

  • 0.5% (w/v) low melting point agarose in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • Enzyme solution (crude or purified)

  • DNS reagent (1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, 20 mL of 2 M NaOH, made up to 100 mL with distilled water)

  • D-galactose standard solutions (for standard curve)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.5 mL of the 0.5% agarose substrate and 0.5 mL of the enzyme solution.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C) for a defined period (e.g., 30 minutes).

  • Stop the enzymatic reaction by adding 1.0 mL of the DNS reagent.

  • Boil the mixture for 5-10 minutes in a water bath until a color change is observed.

  • Cool the tubes to room temperature and add 8.5 mL of distilled water.

  • Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Prepare a standard curve using D-galactose solutions of known concentrations.

  • Calculate the amount of reducing sugar released in the enzymatic reaction by comparing the absorbance to the standard curve. One unit of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar (as D-galactose) per minute under the assay conditions.

Enzyme Purification

A common workflow for purifying agarases from a crude enzyme extract involves ammonium sulfate precipitation followed by gel filtration chromatography.

This technique is used to concentrate the protein of interest from a crude extract by altering its solubility.

Materials:

  • Crude enzyme extract

  • Solid ammonium sulfate

  • Stir plate and stir bar

  • Centrifuge

  • Dialysis tubing

  • Appropriate buffer (e.g., 20 mM Tris-HCl, pH 8.0)

Procedure:

  • Measure the initial volume of the crude enzyme extract.

  • Slowly add solid ammonium sulfate to the extract while gently stirring on a stir plate at 4°C to achieve a desired saturation level (e.g., 40%). The amount of ammonium sulfate to be added can be calculated from standard tables.

  • Continue stirring for at least 30 minutes at 4°C to allow for protein precipitation.

  • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 20-30 minutes at 4°C.

  • Carefully decant the supernatant. The pellet contains the precipitated proteins.

  • To achieve fractional precipitation, add more ammonium sulfate to the supernatant to reach a higher saturation level (e.g., 80%) and repeat the centrifugation step.

  • Resuspend the protein pellet(s) in a minimal volume of the desired buffer.

  • Dialyze the resuspended pellet against the same buffer overnight at 4°C to remove the excess ammonium sulfate.

This method separates proteins based on their size.

Materials:

  • Partially purified and dialyzed enzyme solution

  • Gel filtration column packed with an appropriate resin (e.g., Sephadex G-100)

  • Elution buffer (same as the dialysis buffer)

  • Fraction collector

  • Spectrophotometer (for protein detection at 280 nm)

Procedure:

  • Equilibrate the gel filtration column with at least two column volumes of the elution buffer.

  • Carefully load the concentrated enzyme sample onto the top of the column.

  • Start the elution with the buffer at a constant flow rate.

  • Collect fractions of a fixed volume using a fraction collector.

  • Monitor the protein content of each fraction by measuring the absorbance at 280 nm.

  • Assay the fractions for this compound activity using the DNS method to identify the fractions containing the purified enzyme.

  • Pool the active fractions for further analysis.

Molecular Cloning of an this compound Gene

This protocol outlines the general steps for cloning an this compound gene from a bacterial source into an E. coli expression vector.

Materials:

  • Agarolytic bacterial strain

  • Genomic DNA isolation kit

  • PCR primers designed based on a known or homologous this compound gene sequence

  • Taq DNA polymerase and PCR reagents

  • Agarose gel electrophoresis equipment

  • DNA gel extraction kit

  • pET expression vector (or other suitable vector)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

  • LB agar plates with appropriate antibiotics

  • IPTG (for inducing gene expression)

Procedure:

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from the agarolytic bacterial strain using a commercial kit or standard protocols.

  • PCR Amplification: Amplify the this compound gene from the genomic DNA using PCR with the designed primers. The primers should incorporate restriction sites for cloning into the expression vector.

  • Gel Electrophoresis and Purification: Run the PCR product on an agarose gel to verify the size of the amplified fragment. Excise the correct DNA band and purify it using a gel extraction kit.

  • Restriction Digestion and Ligation: Digest both the purified PCR product and the expression vector with the chosen restriction enzymes. Ligate the digested gene insert into the linearized vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing the appropriate antibiotic for selection.

  • Screening and Plasmid Isolation: Screen the resulting colonies for the presence of the recombinant plasmid, for example, by colony PCR. Isolate the plasmid DNA from a positive clone.

  • Sequence Verification: Sequence the inserted gene to confirm its identity and that it is in the correct reading frame.

  • Expression: Transform the confirmed recombinant plasmid into an expression host strain like E. coli BL21(DE3). Grow the transformed cells and induce the expression of the this compound gene with IPTG.

  • Protein Purification and Characterization: Purify the recombinant this compound from the E. coli lysate and characterize its biochemical properties as described in the previous sections.

Mechanism of Action

The distinct mechanisms of α- and β-agarases result in the production of different types of oligosaccharides, which have diverse biological activities and applications.

G Agarose Agarose Polymer (Alternating β-1,4 and α-1,3 linkages) Alpha_this compound α-Agarase Agarose->Alpha_this compound hydrolyzes Beta_this compound β-Agarase Agarose->Beta_this compound hydrolyzes Agarooligosaccharides Agarooligosaccharides (3,6-anhydro-L-galactose at reducing end) Alpha_this compound->Agarooligosaccharides produces by cleaving α-1,3 linkages Neoagarooligosaccharides Neoagarooligosaccharides (D-galactose at reducing end) Beta_this compound->Neoagarooligosaccharides produces by cleaving β-1,4 linkages

Mechanism of Action of Agarases.

Conclusion and Future Perspectives

The journey of this compound research, from the initial observation of agar-liquefying microbes to the detailed characterization and engineering of these enzymes, has been remarkable. Agarases are not only crucial for understanding marine ecosystems but also represent a valuable resource for various biotechnological and pharmaceutical applications. The production of bioactive agarooligosaccharides and neoagarooligosaccharides with anti-inflammatory, antioxidant, and prebiotic properties holds significant promise for the development of functional foods and novel therapeutics. Future research will likely focus on the discovery of novel agarases with enhanced stability and specific activity from extremophilic microorganisms, as well as the engineering of existing enzymes to tailor their properties for specific industrial applications. The continued exploration of the vast microbial diversity of our planet is sure to uncover new and exciting members of the this compound enzyme family.

References

An In-depth Technical Guide to the Biochemical Properties of Thermostable Agarases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical properties of thermostable agarases, enzymes with significant potential in various biotechnological and pharmaceutical applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of these robust biocatalysts.

Introduction to Thermostable Agarases

Agarases are a class of glycoside hydrolases that catalyze the hydrolysis of agarose, a major component of agar, into neoagaro-oligosaccharides (NAOS) or agaro-oligosaccharides (AOS). Thermostable agarases, sourced from thermophilic microorganisms, are of particular interest due to their ability to function at elevated temperatures. This property offers several advantages in industrial processes, including increased reaction rates, reduced risk of microbial contamination, and improved substrate solubility. These enzymes are broadly classified into α-agarases and β-agarases based on their mode of cleavage of the glycosidic bonds in agarose. The vast majority of currently discovered agarases are β-agarases.[1][2]

Quantitative Biochemical Properties

The functional characteristics of thermostable agarases are defined by several key biochemical parameters. A summary of these properties for various thermostable agarases is presented in the tables below, facilitating a comparative analysis of their catalytic efficiencies and stability profiles.

Optimal Temperature and pH, and Molecular Weight

The optimal temperature and pH represent the conditions under which an enzyme exhibits maximum activity. The molecular weight is a fundamental physical property of the protein.

Enzyme Source OrganismOptimal Temperature (°C)Optimal pHMolecular Weight (kDa)Reference
Bacillus sp. BI-3706.458[3][4]
Thermoanaerobacter wiegelii B5705.267[5]
Flammeovirga sp. OC450-556.5Not Specified
Thalassospira profundimaris fst-13007458.066.2
Gilvimarinus agarilyticus JEA5556.0-7.0Not Specified
Vibrio sp. S1 (AgaA33)457.033
Vibrio sp. S1 (AgaA29)457.029
Kinetic Parameters

The Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and catalytic constant (kcat) are critical parameters for understanding the catalytic efficiency of an enzyme.

Enzyme Source OrganismSubstrateKm (mg/mL)Vmax (U/mg)kcat (s-1)Reference
Cellvibrio sp. KY-GH-1Agarose26.516.925.2
Gilvimarinus agarilyticus JEA5Agarose6.4953Not Specified
Vibrio sp. S1 (AgaA33)Agarose4.0227Not Specified
Vibrio sp. S1 (AgaA29)Agarose3.26200Not Specified
Effects of Metal Ions and Reagents on Activity

The activity of thermostable agarases can be influenced by the presence of various metal ions and chemical reagents. This information is crucial for optimizing reaction conditions and for understanding the enzyme's catalytic mechanism.

Enzyme Source OrganismActivating Ions/ReagentsInhibiting Ions/ReagentsReference
Bacillus sp. BI-3K+, Na+, Ca2+, Mg2+, Sr2+Ba2+, Zn2+, Cu2+, Mn2+, Co2+, Fe2+, EDTA
Thermoanaerobacter wiegelii B5Mg2+, Co2+EDTA
Gilvimarinus agarilyticus JEA5MnCl2Not Specified
Vibrio sp. S1 (AgaA33 & AgaA29)Mn2+EDTA

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly employed in the characterization of thermostable agarases.

Agarase Activity Assay (DNS Method)

This method quantifies the amount of reducing sugars released from agarose by the this compound.

Materials:

  • 1% (w/v) agarose solution in a suitable buffer (e.g., 50 mM phosphate buffer, pH adjusted to the expected optimum).

  • 3,5-Dinitrosalicylic acid (DNS) reagent.

  • D-galactose standard solutions (for calibration curve).

  • Enzyme solution (appropriately diluted).

  • Water bath.

  • Spectrophotometer.

Procedure:

  • Prepare the 1% agarose solution by heating to dissolve the agarose completely and then cool it to the desired reaction temperature.

  • Add a specific volume of the enzyme solution to a tube containing the agarose substrate.

  • Incubate the reaction mixture at the optimal temperature of the enzyme for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding an equal volume of DNS reagent.

  • Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.

  • Cool the tubes to room temperature.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Determine the concentration of reducing sugars released by comparing the absorbance to a standard curve prepared with D-galactose.

  • One unit of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar (as D-galactose equivalents) per minute under the specified assay conditions.

Molecular Weight Determination (SDS-PAGE)

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to determine the molecular weight of the denatured this compound.

Materials:

  • Polyacrylamide gel (resolving and stacking gels of appropriate concentrations).

  • SDS-PAGE running buffer.

  • Protein sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).

  • Protein molecular weight standards.

  • Purified enzyme sample.

  • Coomassie Brilliant Blue staining solution.

  • Destaining solution.

  • Electrophoresis apparatus.

Procedure:

  • Mix the purified enzyme sample with the protein sample buffer and heat at 95-100°C for 5-10 minutes to denature the protein.

  • Load the denatured enzyme sample and the molecular weight standards into separate wells of the polyacrylamide gel.

  • Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

  • After electrophoresis, stain the gel with Coomassie Brilliant Blue solution to visualize the protein bands.

  • Destain the gel to remove the background stain until the protein bands are clearly visible.

  • Determine the relative mobility (Rf) of the enzyme and the molecular weight standards.

  • Plot a standard curve of the logarithm of the molecular weight of the standards versus their Rf values.

  • Estimate the molecular weight of the this compound by interpolating its Rf value on the standard curve.

Determination of Optimal Temperature and pH

Optimal Temperature:

  • Set up a series of this compound activity assays as described in section 3.1.

  • Incubate each reaction at a different temperature across a wide range (e.g., 30°C to 90°C).

  • Measure the enzyme activity for each temperature.

  • Plot the enzyme activity against the temperature to determine the optimal temperature at which the activity is highest.

Optimal pH:

  • Prepare a series of buffers with different pH values covering a broad range (e.g., pH 3 to 11).

  • Set up this compound activity assays in each buffer, keeping the temperature and other conditions constant.

  • Measure the enzyme activity at each pH.

  • Plot the enzyme activity against the pH to identify the optimal pH for the enzyme.

Enzyme Purification using Ion-Exchange Chromatography

This technique separates proteins based on their net charge.

Materials:

  • Ion-exchange chromatography column (e.g., DEAE-Sepharose or CM-Sepharose).

  • Equilibration buffer (low salt concentration).

  • Elution buffer (a gradient of increasing salt concentration).

  • Crude or partially purified enzyme sample.

  • Fraction collector.

  • UV spectrophotometer to monitor protein elution.

Procedure:

  • Equilibrate the ion-exchange column with the equilibration buffer.

  • Load the enzyme sample onto the column.

  • Wash the column with the equilibration buffer to remove unbound proteins.

  • Elute the bound proteins using a linear or step gradient of the elution buffer.

  • Collect fractions using a fraction collector.

  • Monitor the protein content of the fractions by measuring the absorbance at 280 nm.

  • Assay the collected fractions for this compound activity to identify the fractions containing the purified enzyme.

  • Pool the active fractions and perform further analysis, such as SDS-PAGE, to confirm purity.

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for the discovery and characterization of a novel thermostable this compound.

Experimental_Workflow cluster_Discovery Discovery & Production cluster_Purification Purification cluster_Characterization Biochemical Characterization cluster_Application Application & Analysis Isolation Isolation of Thermophilic Microorganisms Screening Screening for Agarolytic Activity Isolation->Screening Plate Assays GeneCloning Gene Cloning & Expression Screening->GeneCloning Positive Strain CrudeExtract Crude Enzyme Extraction GeneCloning->CrudeExtract Recombinant Enzyme PurificationSteps Chromatographic Purification (e.g., Ion Exchange) CrudeExtract->PurificationSteps PurityCheck Purity Assessment (SDS-PAGE) PurificationSteps->PurityCheck MW_Det Molecular Weight Determination PurityCheck->MW_Det Purified Enzyme Opt_Temp_pH Determination of Optimal Temp & pH PurityCheck->Opt_Temp_pH Kinetics Kinetic Parameter Analysis (Km, Vmax, kcat) Opt_Temp_pH->Kinetics Stability Thermostability & pH Stability Assays Kinetics->Stability SubstrateSpec Substrate Specificity Stability->SubstrateSpec MetalIons Effect of Metal Ions & Reagents SubstrateSpec->MetalIons Hydrolysis Analysis of Hydrolysis Products (e.g., TLC, HPLC) MetalIons->Hydrolysis ApplicationDev Application Development Hydrolysis->ApplicationDev

Caption: A generalized workflow for the characterization of a thermostable this compound.

References

A Technical Guide to Agarase Gene Cloning and Expression from Marine Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment is a vast reservoir of unique microorganisms that have evolved to thrive in diverse and often extreme conditions. These microbes represent a rich source of novel enzymes with significant potential for biotechnological and pharmaceutical applications. Among these, agarases—enzymes that hydrolyze agar—have garnered considerable interest due to their role in producing bioactive oligosaccharides. This technical guide provides an in-depth overview of the core principles and methodologies involved in the cloning and expression of agarase genes from marine bacteria.

Marine Bacterial Sources of this compound

A wide array of marine bacteria have been identified as producers of agarases. These microorganisms are typically isolated from seawater, marine sediments, and the surfaces of marine algae. Genera that have been extensively studied for this compound production include, but are not limited to, Pseudoalteromonas, Vibrio, Bacillus, Shewanella, Pseudomonas, and Agarivorans.

Characteristics of Cloned this compound Genes and Recombinant Proteins

The cloning of this compound genes has revealed a diversity in their genetic makeup and the biochemical properties of the encoded enzymes. The majority of characterized β-agarases belong to the glycoside hydrolase (GH) families 16, 50, and 86.[1][2]

Table 1: Summary of Cloned this compound Genes from Marine Bacteria

Gene NameSource OrganismORF Length (bp)Encoded Protein Size (amino acids)Predicted Molecular Weight (kDa)Glycoside Hydrolase FamilyReference
agaAVibrio sp. strain JT01072,985975105.3-[3]
agaAPseudoalteromonas sp. AG5287029032GHF-16[4]
agrPPseudoalteromonas sp. AG487029033-[5]
agaW1540Shewanella sp. WPAGA9--~50-
pgaAPseudomonas sp. SK381,01133737.3-
agaCVibrio sp. strain PO-3031,43747850.9Novel GH family
agaVVibrio sp. V134---GH16
aga1904Antarctic macroalgae-associated bacteria1,92364072GH86
aga3420Vibrio natriegens WPAGA4---GH50
agaB34Agarivorans albus YKW-341,36245349GH-16
Aga862Pseudoalteromonas sp. Q30F1,33844550.1GH16

Biochemical Properties of Recombinant Agarases

The heterologous expression of this compound genes, predominantly in Escherichia coli, has allowed for the detailed characterization of their enzymatic properties. These recombinant enzymes exhibit a range of optimal conditions and catalytic efficiencies, which are crucial for their potential industrial applications.

Table 2: Biochemical Characterization of Recombinant Agarases

Recombinant EnzymeOptimal Temperature (°C)Optimal pHSpecific Activity (U/mg)Km (mg/mL)Vmax (U/mg)Reference
rAgaA (Pseudoalteromonas sp. AG52)555.5105.1 (agar), 79.5 (agarose)--
AgaP (Pseudoalteromonas sp. AG4)555.5204.4 (agar), 207.5 (agarose)--
rAgaW1540 (Shewanella sp. WPAGA9)357.0-15.723.4
Recombinant pgaA (Pseudomonas sp. SK38)309.0---
rAgaC (Vibrio sp. PO-303)--329--
Recombinant AgaV (Vibrio sp. V134)407.0---
Recombinant Aga1904506.0-6.51-
rAga3420 (Vibrio natriegens WPAGA4)407.0-2.878.1
rGaa16Bc (Gilvimarinus agarilyticus JEA5)556.0-7.0-6.4953
rAgaB34 (Agarivorans albus YKW-34)307.0242--
Aga862 (Pseudoalteromonas sp. Q30F)456.54.6 (purified)14.15256.41

Experimental Protocols

The successful cloning and expression of this compound genes involve a series of well-defined experimental procedures. Below are detailed methodologies for the key steps in this process.

Screening and Isolation of Agarolytic Bacteria
  • Sample Collection : Collect marine samples (water, sediment, or seaweed) from diverse locations.

  • Enrichment Culture : Inoculate the samples into a basal salt solution medium containing agar as the sole carbon source. Incubate at an appropriate temperature (e.g., 25-30°C) with shaking.

  • Isolation : Streak the enriched cultures onto nutrient agar plates prepared with seawater.

  • Screening for this compound Activity :

    • Plate Method : Inoculate isolated colonies onto agar plates. After incubation, flood the plates with Lugol's iodine solution (1g I₂, 2g KI in 100 ml distilled H₂O). A clear halo around a colony indicates agar hydrolysis.

    • Quantitative Assay : Grow potential producers in liquid culture. Centrifuge to obtain the supernatant, which serves as the crude extracellular enzyme source.

This compound Activity Assay (DNS Method)

The 3,5-dinitrosalicylic acid (DNS) method is commonly used to quantify the amount of reducing sugars released from agar hydrolysis.

  • Reaction Mixture : Prepare a reaction mixture containing the enzyme solution (culture supernatant or purified enzyme) and a buffered substrate solution (e.g., 1% agar or agarose in phosphate buffer).

  • Incubation : Incubate the mixture at the optimal temperature and pH for a defined period (e.g., 30 minutes).

  • Color Development : Stop the reaction by adding DNS reagent and boiling for 5-15 minutes.

  • Measurement : Measure the absorbance at 540 nm or 575 nm.

  • Standard Curve : Use D-galactose to generate a standard curve for quantifying the amount of reducing sugar produced.

  • Unit Definition : One unit of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of D-galactose per minute under the specified assay conditions.

Gene Cloning and Vector Construction

experimental_workflow cluster_cloning Gene Cloning cluster_expression Heterologous Expression cluster_purification Protein Purification & Characterization genomic_dna Genomic DNA Isolation (Marine Bacterium) pcr_amp PCR Amplification (this compound Gene) genomic_dna->pcr_amp ligation Ligation pcr_amp->ligation vector_prep Expression Vector (e.g., pET, pUC) vector_prep->ligation transformation Transformation (E. coli Host) ligation->transformation culture Cell Culture transformation->culture induction Induction (e.g., IPTG) culture->induction cell_lysis Cell Lysis induction->cell_lysis purification Purification (e.g., Ni-NTA) cell_lysis->purification sds_page SDS-PAGE purification->sds_page activity_assay Enzyme Activity Assay purification->activity_assay agar_hydrolysis Agarose Agarose NAOS Neoagarooligosaccharides (NAOS) Agarose->NAOS β-Agarase NA6 Neoagarohexaose (NA6) NAOS->NA6 NA4 Neoagarotetraose (NA4) NAOS->NA4 NA2 Neoagarobiose (NA2) NAOS->NA2

References

Methodological & Application

Application Note: DNA Extraction from Agarose Gel using β-Agarase

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The recovery of DNA fragments from agarose gels is a fundamental technique in molecular biology, essential for applications such as cloning, sequencing, and probe generation.[1][2] While several methods exist, enzymatic digestion of the agarose matrix using β-agarase offers a gentle and efficient approach, particularly advantageous for the purification of large DNA fragments (>10 kb) that are susceptible to mechanical shearing with other methods.[3][4] β-Agarase is an enzyme that specifically hydrolyzes the polysaccharide backbone of molten agarose into soluble oligosaccharides, allowing the DNA to be recovered through subsequent precipitation.[4] This method is compatible with low melting point (LMP) agarose and yields high-purity DNA suitable for downstream enzymatic reactions.

Quantitative Data Summary

The efficiency of DNA recovery using β-agarase is dependent on several key parameters. The following table summarizes the critical quantitative data compiled from established protocols.

ParameterRecommended Value/RangeNotesSource(s)
Agarose Type Low Melting Point (LMP) Agarose (e.g., SeaPlaque®, NuSieve®)Standard agarose is not a suitable substrate for β-agarase digestion.
Agarose Concentration 1% (up to 200 µl slice)For higher agarose concentrations, the amount of enzyme should be increased proportionally.
Enzyme Concentration 1 unit of β-Agarase per 100-200 mg of 1% LMP agarose gelIf using a faster equilibration method, the enzyme amount may need to be doubled.
Melting Temperature 65-70°CEnsure the gel slice is completely melted before adding the enzyme, as it will not digest solid agarose.
Digestion Temperature 42-45°CAfter melting, the solution must be cooled to the optimal temperature for β-agarase activity.
Digestion Time 30-60 minutesIncubation for one hour is common to ensure complete digestion of the agarose matrix.
DNA Recovery Rate Typically up to 90%Yield can be affected by DNA size, concentration, and adherence to the protocol.
DNA Size Effective for both small (<50 kb) and large (>50 kb) DNAThis method is particularly recommended for large DNA fragments to avoid shearing.

Experimental Workflow

The following diagram illustrates the key steps in the DNA extraction process using β-agarase.

DNA_Extraction_Workflow cluster_prep Gel Preparation & Excision cluster_digestion Enzymatic Digestion cluster_purification DNA Purification A 1. Run DNA on Low Melting Point (LMP) Agarose Gel B 2. Visualize DNA Band (Minimize UV Exposure) A->B C 3. Excise DNA Band with a Clean Scalpel B->C D 4. Place Gel Slice in Tube & Equilibrate with Buffer C->D E 5. Melt Agarose at 65-70°C D->E F 6. Cool Solution to 42-45°C E->F G 7. Add β-Agarase Enzyme F->G H 8. Incubate at 42-45°C for 30-60 min G->H I 9. Centrifuge to Pellet Undigested Carbohydrates H->I J 10. Transfer Supernatant to a New Tube I->J K 11. Precipitate DNA (Isopropanol or Ethanol) J->K L 12. Centrifuge to Pellet DNA K->L M 13. Wash Pellet with 70% Ethanol L->M N 14. Air Dry Pellet M->N O 15. Resuspend Purified DNA in TE Buffer or Water N->O

Caption: Workflow for DNA extraction from agarose gel using β-agarase.

Detailed Experimental Protocol

This protocol is designed for the digestion of up to 200 mg (approx. 200 µl) of a 1% low melting point agarose gel slice. Adjust volumes and enzyme amounts proportionally for different gel slice sizes or agarose concentrations.

Materials:

  • Reagents:

    • Low Melting Point (LMP) Agarose (e.g., SeaPlaque™ GTG™, NuSieve™ GTG™)

    • TAE or TBE Buffer

    • β-Agarase I Enzyme and corresponding 10X Reaction Buffer

    • Isopropanol or 100% Ethanol

    • 70% Ethanol (cold)

    • Ammonium Acetate or Sodium Acetate

    • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water

    • DNA stain (e.g., Ethidium Bromide, SYBR® Green)

  • Equipment:

    • Heating blocks or water baths set to 65-70°C and 42-45°C

    • Microcentrifuge

    • 1.5 ml microcentrifuge tubes

    • UV transilluminator

    • Scalpel or razor blade

Procedure:

Part 1: Gel Excision and Equilibration

  • Perform electrophoresis using a low melting point (LMP) agarose gel prepared with TAE or TBE buffer to resolve the DNA fragment of interest. Using TAE buffer is often recommended.

  • Stain the gel briefly and visualize the DNA bands using a UV transilluminator.

    • CRITICAL STEP: Minimize UV exposure time (less than 1 minute) to prevent DNA damage.

  • Carefully excise the desired DNA band from the gel using a clean scalpel, removing as much excess agarose as possible.

  • Place the gel slice into a pre-weighed 1.5 ml microcentrifuge tube to determine the weight of the slice.

  • Equilibrate the gel slice by washing it twice with 2 volumes of 1X β-Agarase I Buffer on ice, with each wash lasting 30 minutes.

    • Alternative Fast Equilibration: For small DNA fragments (<500 bp) where diffusion from the gel is a concern, you can skip the washing steps. Instead, add 1/10 volume of 10X β-Agarase I Reaction Buffer directly to the tube with the gel slice before melting. Note that this method requires doubling the amount of enzyme used in the digestion step.

Part 2: Agarose Digestion

  • After equilibration, remove any remaining buffer.

  • Melt the agarose slice by incubating the tube at 65-70°C for approximately 10-15 minutes, or until the agarose is completely molten.

  • Cool the tube to 42-45°C and allow it to equilibrate for about 5 minutes.

  • Add 1 unit of β-Agarase I for every 200 mg of 1% agarose gel. Gently mix the solution.

  • Incubate the reaction at 42-45°C for 1 hour to ensure complete digestion of the agarose.

Part 3: DNA Purification

  • Following digestion, adjust the salt concentration to prepare for precipitation. For example, add ammonium acetate to a final concentration of 2.5 M.

    • Note: If the purified DNA will be used in reactions involving T4 Polynucleotide Kinase, use sodium acetate instead, as ammonium ions can inhibit the enzyme.

  • Chill the solution on ice for 15 minutes, then centrifuge at high speed (e.g., 15,000 x g) for 15 minutes to pellet any undigested carbohydrates.

  • Carefully transfer the DNA-containing supernatant to a new, clean microcentrifuge tube.

  • Precipitate the DNA by adding 0.7-0.8 volumes of isopropanol or 2.5 volumes of ethanol. Mix thoroughly by gentle inversion.

  • Incubate at room temperature for at least 1 hour. For very small amounts of DNA (<100 ng), precipitation can be enhanced by chilling and adding a carrier like tRNA.

  • Centrifuge at 15,000 x g for 15 minutes to pellet the DNA.

  • Carefully remove the supernatant. Wash the DNA pellet with cold 70% ethanol.

  • Centrifuge again for 5 minutes, remove the ethanol, and air-dry the pellet at room temperature. Do not over-dry.

  • Resuspend the purified DNA pellet in an appropriate volume of TE buffer or nuclease-free water for storage or downstream applications.

References

Application Notes and Protocols for RNA Recovery from Low Melting Point Agarose Using Agarase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of specific RNA molecules following electrophoretic separation is a critical step for numerous downstream applications, including RT-qPCR, RNA sequencing, and microarray analysis. Low melting point (LMP) agarose facilitates the recovery of nucleic acids due to its low gelling and melting temperatures. The enzymatic digestion of the agarose matrix using β-agarase offers a gentle and efficient method for RNA extraction, avoiding the use of harsh chaotropic salts or organic solvents that can co-precipitate contaminants or lead to RNA degradation.

This document provides a detailed protocol for the recovery of RNA from LMP agarose gels using β-agarase. It includes procedures for running denaturing agarose gels to ensure accurate RNA separation, a step-by-step guide for enzymatic digestion of the gel slice, and subsequent RNA purification. Additionally, expected results for RNA yield, purity, and integrity are presented for guidance.

Data Presentation: Expected Performance

While specific quantitative data for RNA recovery using β-agarase from LMP agarose gels is not extensively published, the following table presents illustrative data based on typical RNA recovery experiments. These values should be considered as a general benchmark for the expected outcome of the described protocol. Actual results may vary depending on the initial sample concentration, RNA size, and downstream purification method.

ParameterExpected ValueNotes
RNA Recovery
    Yield40 - 70%Recovery is dependent on the initial amount of RNA loaded and the size of the RNA fragment.
RNA Purity
    A260/A280 Ratio1.9 - 2.1A ratio below 1.8 may indicate protein contamination.
    A260/A230 Ratio> 1.8A lower ratio may indicate contamination with carbohydrates, phenol, or other organic compounds.
RNA Integrity
    RIN (RNA Integrity Number)> 8.0High-quality, intact RNA is expected with this gentle extraction method.

Experimental Protocols

Protocol 1: RNA Recovery from Formaldehyde-Free Denaturing LMP Agarose Gel

This protocol is recommended to avoid potential inhibition of β-agarase by formaldehyde. RNA is denatured using formamide prior to loading.

Materials:

  • Low Melting Point (LMP) Agarose

  • 10X TAE Buffer (400 mM Tris, 200 mM acetic acid, 10 mM EDTA)

  • DEPC-treated water

  • Formamide, deionized

  • RNA Loading Buffer (e.g., 50% glycerol, 1 mM EDTA, 0.25% bromophenol blue, 0.25% xylene cyanol)

  • Ethidium bromide or other nucleic acid stain

  • β-Agarase and corresponding 10X reaction buffer

  • RNase-free microcentrifuge tubes

  • Water baths or heat blocks

  • Microcentrifuge

  • Ethanol (100% and 70%), RNase-free

  • 3 M Sodium Acetate (pH 5.2), RNase-free

  • Glycogen (RNase-free, optional)

Methodology:

  • Prepare a 1% Denaturing LMP Agarose Gel:

    • Dissolve 1 g of LMP agarose in 87 ml of DEPC-treated water by heating.

    • Cool the solution to 60°C and add 10 ml of 10X TAE buffer.

    • Add 3 ml of 37% formaldehyde. Caution: Formaldehyde is toxic. Work in a fume hood.

    • Pour the gel and allow it to solidify.

  • Prepare RNA Sample and Electrophoresis:

    • To your RNA sample, add formamide to a final concentration of 50% and RNA loading buffer to 1X.

    • Denature the RNA by heating at 65°C for 10 minutes, then immediately place on ice.

    • Load the samples onto the LMP agarose gel and perform electrophoresis in 1X TAE buffer until the desired separation is achieved.

  • Excise the RNA Band:

    • Visualize the RNA bands on a UV transilluminator with minimal exposure time to prevent RNA damage.

    • Using a clean scalpel, excise the agarose slice containing the RNA band of interest and place it in a pre-weighed, sterile, RNase-free microcentrifuge tube.

  • Agarase Digestion:

    • Determine the weight of the gel slice.

    • Melt the agarose slice by incubating at 65°C for 10 minutes.

    • Equilibrate the molten agarose at 42°C for 5 minutes.

    • Add 1 unit of β-agarase for every 100 mg of a 1% agarose gel. Adjust the enzyme amount proportionally for different agarose concentrations.

    • Incubate at 42°C for 1 hour to digest the agarose.

  • RNA Precipitation:

    • To the digested agarose solution, add 3 M sodium acetate (pH 5.2) to a final concentration of 0.3 M.

    • Add 2.5 volumes of 100% ethanol. Add glycogen to a final concentration of 20 µg/ml to aid in the precipitation of small amounts of RNA (optional).

    • Mix thoroughly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet the RNA.

    • Carefully remove the supernatant.

    • Wash the RNA pellet with 500 µl of 70% ethanol.

    • Centrifuge at >12,000 x g for 5 minutes at 4°C.

    • Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA in an appropriate volume of RNase-free water.

Protocol 2: RNA Recovery from Formaldehyde-Containing Denaturing LMP Agarose Gel (Alternative)

This protocol uses a standard formaldehyde-containing gel. Note that formaldehyde can inhibit β-agarase activity, so a washing step is included.

Materials:

  • Same as Protocol 1, with the addition of:

  • 10X MOPS buffer (0.2 M MOPS, 50 mM sodium acetate, 10 mM EDTA, pH 7.0)

  • Formaldehyde (37% solution)

Methodology:

  • Prepare a 1% Denaturing Formaldehyde-LMP Agarose Gel:

    • In a fume hood, mix 1 g of LMP agarose with 72 ml of DEPC-treated water and heat to dissolve.

    • Cool to 60°C and add 10 ml of 10X MOPS buffer and 18 ml of 37% formaldehyde.

    • Pour the gel and allow it to set.

  • Prepare RNA Sample and Electrophoresis:

    • Prepare the RNA sample as described in Protocol 1, step 2.

    • Run the gel in 1X MOPS buffer.

  • Excise the RNA Band and Wash:

    • Excise the RNA band as described in Protocol 1, step 3.

    • To reduce formaldehyde concentration, wash the gel slice twice in a 1.5 ml tube with 1 ml of DEPC-treated water for 15 minutes each on ice.

  • This compound Digestion and RNA Precipitation:

    • Proceed with this compound digestion and RNA precipitation as described in Protocol 1, steps 4 and 5.

Visualizations

Experimental_Workflow cluster_prep Gel Preparation & Electrophoresis cluster_extraction RNA Extraction cluster_purification RNA Purification & QC prep_gel Prepare Denaturing LMP Agarose Gel load_rna Load Denatured RNA Sample prep_gel->load_rna run_gel Electrophoresis load_rna->run_gel excise_band Excise RNA Band run_gel->excise_band melt_gel Melt Gel Slice (65°C) excise_band->melt_gel digest_agarose Digest with this compound (42°C) melt_gel->digest_agarose precipitate_rna Ethanol Precipitation digest_agarose->precipitate_rna wash_pellet Wash & Dry RNA Pellet precipitate_rna->wash_pellet resuspend_rna Resuspend RNA wash_pellet->resuspend_rna quality_control Assess RNA Yield, Purity & Integrity resuspend_rna->quality_control Signaling_Pathway start RNA in LMP Agarose Matrix melt Heat (65°C) start->melt Melts Agarose This compound β-Agarase (42°C) melt->this compound Equilibrate Temperature digested Digested Agarose (Oligosaccharides) + Free RNA This compound->digested Hydrolyzes Agarose precipitation Ethanol Precipitation digested->precipitation Separates RNA from Oligosaccharides purified Purified RNA precipitation->purified Isolates RNA

Agarase-Based Protoplast Isolation from Seaweed and Algae: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of viable protoplasts—plant, algal, or fungal cells from which the cell wall has been removed—is a fundamental technique in biotechnology, genetic engineering, and cell biology. For seaweeds and algae, which possess complex cell wall structures rich in agar and other polysaccharides, enzymatic digestion using agarase is a critical step. This application note provides detailed protocols and comparative data for the isolation of protoplasts from various seaweed and algae species using this compound-based enzyme mixtures. Successful protoplast isolation opens avenues for genetic manipulation, somatic hybridization, and the study of cellular processes, which are invaluable for drug discovery and the development of improved commercial seaweed strains.

Data Presentation: Comparative Enzyme Compositions for Protoplast Isolation

The following table summarizes the optimized enzyme concentrations and conditions for protoplast isolation from different species of the red seaweed Gracilaria, a common source of agar. This data allows for easy comparison of methodologies and highlights the species-specific nature of the optimal conditions.

Species Enzyme Composition Osmotic Stabilizer Incubation Conditions Protoplast Yield Reference
Gracilaria changii4% (w/v) Cellulase Onozuka R-10, 2% (w/v) Macerozyme R-10, 1 unit/mL this compoundNot specified, MES medium used for culture28°C, 3 hoursHigh (specifics not quantified)[1][2]
Gracilaria edulis3% ONOZUKA R-10 Cellulase, 3% R-10 Macerozyme, 1% this compound, 1% Pectinase1 M Mannitol in seawaterNot specifiedViable protoplasts isolated[3]
Gracilaria sordida0.01% this compound, 2% Cellulysin0.4 M Mannitol in seawater25°C, 4 hours, dark, mild shakingNot specified[4]
Gracilaria tenuistipitata0.01% this compound, 2% Cellulysin0.4 M Mannitol in seawater25°C, 2.5 hours, dark, mild shakingNot specified[4]
Gracilaria verrucosa4 units this compound, 4% Cellulase Onozuka, 2% Macerozyme0.7 M Mannitol22°C, 150 minutes, gentle agitation1.03 x 10⁸ protoplasts/g fresh wt.
Grateloupia sparsa & G. filicina4% Cellulase, 2% Macerozyme, 50-1000 U/mL this compound, 4% Papain0.7 M MannitolNot specifiedUp to 7 x 10⁸ protoplasts/g fresh wt.

Experimental Protocols

Protocol 1: Protoplast Isolation from Gracilaria changii

This protocol is adapted from the findings on optimizing protoplast isolation for Gracilaria changii.

1. Materials:

  • Gracilaria changii thallus tips

  • Enzyme solution: 4% (w/v) Cellulase Onozuka R-10, 2% (w/v) Macerozyme R-10, 1 unit/mL this compound in a suitable buffer.

  • MES (2-(N-morpholino)ethanesulfonic acid) culture medium

  • Sterile seawater

  • Mannitol

  • Calcofluor White M2R stain

  • Petri dishes

  • Shaking incubator

  • Microscope with UV fluorescence capabilities

2. Pre-treatment of Seaweed Material:

  • Collect fresh, healthy thallus tips of Gracilaria changii.

  • Clean the seaweed by rinsing with sterile seawater to remove any epiphytes and debris.

  • Pre-plasmolyze the tissue by incubating it in a seawater solution containing an appropriate concentration of mannitol (e.g., 1 M) to cause the protoplasts to shrink away from the cell wall.

3. Enzymatic Digestion:

  • Prepare the enzyme mixture containing 4% (w/v) cellulase, 2% (w/v) macerozyme, and 1 unit/mL this compound.

  • Immerse the pre-plasmolyzed thallus tips in the enzyme solution in a sterile petri dish.

  • Incubate at 28°C for 3 hours with gentle agitation.

4. Protoplast Purification:

  • Gently filter the enzyme-protoplast mixture through a nylon mesh (e.g., 100 µm) to remove undigested tissue.

  • Centrifuge the filtrate at a low speed (e.g., 100 x g) for 5-10 minutes to pellet the protoplasts.

  • Carefully remove the supernatant and wash the protoplasts by resuspending them in sterile MES medium containing an osmotic stabilizer.

  • Repeat the centrifugation and washing steps two to three times to remove residual enzymes.

5. Viability and Regeneration Assessment:

  • Assess protoplast viability using a suitable staining method (e.g., Fluorescein diacetate).

  • To confirm cell wall regeneration, stain a sample of protoplasts with Calcofluor White M2R after 24 hours of culture and observe under a UV fluorescence microscope.

  • Culture the purified protoplasts in MES medium. Successful regeneration will lead to cell division and the formation of callus-like structures.

Protocol 2: General Protocol for Protoplast Isolation from Red Seaweeds (Gracilaria species)

This protocol provides a general framework for protoplast isolation from red seaweeds, based on procedures for Gracilaria sordida and Gracilaria tenuistipitata.

1. Materials:

  • Red seaweed thallus

  • Pre-plasmolysis medium: 0.5 M mannitol in seawater, 20 mM Bis-Tris buffer, pH 7.5.

  • Enzyme solution: 0.01% this compound, 2% Cellulysin, 0.4 M mannitol in seawater, 20 mM Bis-Tris buffer, pH 5.8.

  • Washing medium: 0.4 M mannitol in seawater, 20 mM Bis-Tris buffer, pH 7.5.

  • Sterile petri dishes

  • Parafilm

  • Shaking incubator

  • Microscope

2. Pre-cultivation and Pre-treatment:

  • Pre-cultivate the seaweed material under controlled conditions to ensure healthy and physiologically active tissue.

  • Perform all subsequent steps in a laminar flow hood to maintain sterility.

  • Clean the tissue and incubate it in the pre-plasmolysis medium.

3. Enzymatic Incubation:

  • Transfer the pre-treated tissue to the enzyme solution in a sterile petri dish.

  • Seal the petri dish with parafilm to prevent contamination and dehydration.

  • Incubate in the dark at 25°C with mild shaking. The optimal incubation time varies by species (e.g., 2.5 hours for G. tenuistipitata and 4 hours for G. sordida).

4. Protoplast Purification:

  • Filter the suspension through a nylon mesh to separate protoplasts from debris.

  • Centrifuge the filtrate at low speed to pellet the protoplasts. Minimize centrifugation time and force to maintain viability.

  • Wash the protoplasts with the washing medium.

5. Culture and Regeneration:

  • Protoplasts can be stored in the wash medium at approximately 8°C for a few days.

  • For culture, embed the protoplasts in a high-quality agarose medium to enhance viability and facilitate handling.

  • Cell wall regeneration is typically observed within 6-48 hours, indicated by a change in shape from spherical to elliptical.

Visualizations

Protoplast_Isolation_Workflow seaweed Seaweed/Algal Thallus cleaning Cleaning and Sterilization seaweed->cleaning pre_plasmolysis Pre-plasmolysis (Mannitol/Sorbitol) cleaning->pre_plasmolysis enzyme_digestion Enzymatic Digestion (this compound, Cellulase, etc.) pre_plasmolysis->enzyme_digestion filtration Filtration (Nylon Mesh) enzyme_digestion->filtration centrifugation Centrifugation and Washing filtration->centrifugation purified_protoplasts Purified Protoplasts centrifugation->purified_protoplasts viability_assessment Viability Assessment purified_protoplasts->viability_assessment culture Culture and Regeneration purified_protoplasts->culture

Caption: General workflow for this compound-based protoplast isolation.

Signaling_Pathway_Placeholder cell_wall Algal Cell Wall (Agar, Cellulose, etc.) agar_degradation Agar Degradation cell_wall->agar_degradation cellulose_degradation Cellulose Degradation cell_wall->cellulose_degradation This compound This compound This compound->cell_wall acts on cellulase Cellulase cellulase->cell_wall acts on protoplast_release Protoplast Release agar_degradation->protoplast_release cellulose_degradation->protoplast_release

Caption: Enzymatic degradation of the algal cell wall for protoplast release.

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers initiating or optimizing this compound-based protoplast isolation from seaweeds and algae. The successful application of these methods is a gateway to advanced cellular and molecular research, with significant implications for the phycology and biotechnology sectors, including the development of novel therapeutics and improved seaweed aquaculture. The key to high-yield, viable protoplasts lies in the careful optimization of enzyme cocktails, osmotic conditions, and handling procedures tailored to the specific species under investigation.

References

Application of Agarase in Single-Cell Sequencing Workflows: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isolation of high-quality single cells is a critical bottleneck in single-cell sequencing workflows. This is particularly challenging for samples cultured in three-dimensional (3D) matrices like agarose hydrogels. Agarase, an enzyme that specifically digests agarose, presents a promising solution for gentle cell recovery, potentially preserving cell viability and transcriptomic integrity better than harsher enzymatic treatments.

This document provides detailed application notes and a generalized protocol for the use of this compound in preparing single-cell suspensions from agarose-embedded samples for downstream single-cell sequencing analysis.

Introduction to this compound in Cell Recovery

This compound is a glycoside hydrolase that catalyzes the hydrolysis of agarose into smaller oligosaccharides. This enzymatic activity allows for the gentle dissociation of agarose gels under physiological conditions, making it an attractive tool for recovering viable cells from 3D cultures. Unlike broad-spectrum proteases, this compound specifically targets the agarose scaffold, minimizing damage to cell surface proteins and preserving the native state of the cells. An early study demonstrated that this compound treatment does not significantly alter cell surfaces or affect cellular processes like mitosis and DNA synthesis, suggesting its gentle nature[1].

The primary application of this compound in single-cell sequencing is for the liberation of cells from agarose-embedded structures, such as organoids or cell cultures within agarose hydrogels. Standard dissociation protocols often rely on enzymes like collagenase and dispase, which are effective for native tissues but may be less optimal or even detrimental for samples encapsulated in agarose.

Key Advantages of Using this compound

  • High Specificity: this compound specifically targets the agarose backbone, leaving cell-cell and cell-matrix interactions within the biological sample largely intact for subsequent, gentler dissociation steps if needed.

  • Gentle Cell Retrieval: The enzymatic digestion of agarose avoids the need for harsh mechanical disruption or proteolytic enzymes that can damage delicate cells and alter their transcriptomic profiles.

  • Improved Cell Viability: By minimizing physical and enzymatic stress, this compound treatment can lead to higher cell viability, a crucial parameter for successful single-cell sequencing experiments.

  • Compatibility with Downstream Applications: Cells recovered using this compound are suitable for a range of single-cell analyses, including scRNA-seq, scATAC-seq, and other single-cell multi-omics studies.

Application Notes and Considerations

  • Sample Type: this compound is most effective for samples encapsulated in low-melting-point agarose. It is not suitable for the dissociation of tissues with a dense extracellular matrix, where enzymes like collagenase, dispase, or trypsin are required.

  • Enzyme Concentration and Incubation Time: Optimal enzyme concentration and incubation time will vary depending on the agarose concentration, the size of the gel, and the specific cell type. It is crucial to perform optimization experiments to determine the ideal conditions that maximize cell yield and viability.

  • Combining with Other Enzymes: For complex samples, such as organoids grown in an agarose-based matrix that also contains other extracellular components, a sequential digestion approach may be beneficial. An initial treatment with this compound to remove the bulk of the scaffold can be followed by a brief incubation with a gentler protease like Accutase or TrypLE to achieve a single-cell suspension.

  • Quality Control: After dissociation, it is essential to assess cell viability (e.g., using Trypan Blue or a fluorescence-based assay), cell concentration, and the presence of aggregates before proceeding with the single-cell sequencing workflow.

Experimental Protocols

Protocol 1: General Workflow for Single-Cell Suspension Preparation using this compound

This protocol provides a general framework for the dissociation of agarose-embedded cells. Optimization will be required for specific applications.

Agarase_Workflow cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_cleanup Cell Cleanup & QC cluster_downstream Downstream Application start Agarose-Embedded Sample wash Wash with PBS start->wash agarase_incubation Incubate with this compound Solution wash->agarase_incubation gentle_trituration Gentle Trituration agarase_incubation->gentle_trituration filter_cells Filter Through Cell Strainer gentle_trituration->filter_cells centrifuge_wash Centrifuge and Wash filter_cells->centrifuge_wash qc Viability and Count centrifuge_wash->qc sc_seq Single-Cell Sequencing qc->sc_seq

Figure 1. This compound-based single-cell suspension workflow.

Materials:

  • Agarose-embedded cell culture or organoids

  • Phosphate-Buffered Saline (PBS), sterile, ice-cold

  • This compound (β-agarase I is commonly used)

  • This compound reaction buffer (as recommended by the manufacturer)

  • Bovine Serum Albumin (BSA), 0.04% in PBS

  • Cell strainer (40 µm)

  • Wide-bore pipette tips

  • Reagents for cell viability and counting (e.g., Trypan Blue, Countess slides)

Procedure:

  • Sample Collection: Carefully transfer the agarose-embedded sample into a sterile microcentrifuge tube.

  • Washing: Gently wash the sample twice with 1 mL of ice-cold sterile PBS to remove any residual culture medium. Aspirate the supernatant carefully after each wash, without disturbing the gel.

  • Enzyme Preparation: Prepare the this compound working solution according to the manufacturer's instructions. A typical starting concentration is 1-2 units of this compound per 100 µL of 1% low-melting-point agarose.

  • Enzymatic Digestion: Resuspend the agarose gel in the prepared this compound solution. The volume should be sufficient to fully immerse the gel.

  • Incubation: Incubate at the optimal temperature for the this compound (typically 37-42°C) for 15-60 minutes. Incubation time should be optimized based on the agarose concentration and gel size. Gentle agitation during incubation can improve digestion efficiency.

  • Dissociation: After incubation, gently triturate the mixture using a wide-bore pipette tip to release the cells. Avoid vigorous pipetting to prevent cell lysis.

  • Filtration: Pass the cell suspension through a 40 µm cell strainer into a new collection tube to remove any remaining undigested agarose or large cell clumps.

  • Washing and Cell Pelleting: Add 5 volumes of ice-cold PBS containing 0.04% BSA to the filtered cell suspension. Centrifuge at 300 x g for 5 minutes at 4°C.

  • Final Resuspension: Carefully discard the supernatant and resuspend the cell pellet in an appropriate buffer for single-cell sequencing (e.g., PBS with 0.04% BSA).

  • Quality Control: Determine the cell viability and concentration using a hemocytometer or an automated cell counter. The cell suspension is now ready for single-cell library preparation.

Data Presentation: A Comparative Overview

While direct comparative studies of this compound for single-cell sequencing are not widely published, it is crucial for researchers to perform their own comparisons to validate the method for their specific application. The following tables provide a template for presenting such comparative data.

Table 1: Comparison of Cell Yield and Viability

Dissociation MethodSample TypeAverage Cell Yield (cells/mg of tissue)Average Cell Viability (%)
This compound Brain Organoid in 1% AgaroseHypothetical: 1.5 x 10^5Hypothetical: >90%
Dispase Brain Organoid in MatrigelHypothetical: 1.2 x 10^5Hypothetical: ~85%
Collagenase/Dispase Primary Brain TissueHypothetical: 2.0 x 10^5Hypothetical: ~80%

Table 2: Comparison of Single-Cell RNA Sequencing Quality Metrics

Dissociation MethodMedian Genes per CellMedian UMI Counts per CellPercentage of Mitochondrial Reads
This compound Hypothetical: 3,500Hypothetical: 12,000Hypothetical: <5%
Dispase Hypothetical: 3,200Hypothetical: 10,500Hypothetical: ~8%
Collagenase/Dispase Hypothetical: 3,000Hypothetical: 9,800Hypothetical: >10%

Note: The data presented in these tables are hypothetical and intended for illustrative purposes. Actual results will vary depending on the sample type, protocol optimization, and the specific single-cell sequencing platform used.

Logical Relationship: Decision Tree for Enzyme Selection

The choice of dissociation enzyme is critical and depends on the sample's composition.

Enzyme_Selection start Start: Sample for Single-Cell Dissociation is_agarose Is the sample embedded in an agarose hydrogel? start->is_agarose is_tissue Is it a primary tissue with extracellular matrix? is_agarose->is_tissue No use_this compound Use this compound-based protocol is_agarose->use_this compound Yes is_matrigel Is it an organoid in Matrigel? is_tissue->is_matrigel No use_collagenase Use Collagenase/Dispase protocol is_tissue->use_collagenase Yes use_dispase Use Dispase or Cell Recovery Solution is_matrigel->use_dispase Yes other Consider other enzymes (e.g., Trypsin, Accutase) is_matrigel->other No

Figure 2. Decision-making for dissociation enzyme selection.

Conclusion

This compound offers a highly specific and gentle method for the recovery of cells from agarose-based 3D culture systems, making it a valuable tool for single-cell sequencing workflows where cell viability and the preservation of the native cellular state are paramount. While standardized protocols are still emerging, the principles and guidelines outlined in this document provide a solid foundation for researchers to develop and optimize this compound-based dissociation for their specific needs. As with any single-cell methodology, careful optimization and rigorous quality control are essential for generating high-quality, reproducible data.

References

Application Notes and Protocols: Preparation of Spheroplasts from Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spheroplasts are bacterial cells from which the cell wall has been largely removed, causing them to adopt a spherical shape due to osmotic pressure. These structures are invaluable tools in a variety of research applications, including the study of membrane proteins, patch-clamping, cellular fusion, and the introduction of DNA or proteins into cells that are otherwise difficult to transform. In Gram-negative bacteria, this process requires permeabilization of the outer membrane to allow enzymatic access to the underlying peptidoglycan layer.

The standard and most widely documented method for producing spheroplasts from Gram-negative bacteria, such as Escherichia coli, involves the use of lysozyme in conjunction with a chelating agent like ethylenediaminetetraacetic acid (EDTA).[1][2] EDTA disrupts the outer membrane by removing divalent cations, which allows lysozyme to access and hydrolyze the β-1,4-glycosidic bonds within the peptidoglycan layer.[1][3] This enzymatic degradation removes the rigid cell wall, resulting in the formation of an osmotically sensitive spheroplast.[2]

This document provides a detailed protocol for the established lysozyme-EDTA method. While the enzyme Agarase is a potent hydrolase, its substrate is agar, a polysaccharide from red algae, and it is not known to degrade bacterial peptidoglycan. Therefore, its use in preparing bacterial spheroplasts is not a standard application. For the purpose of exploring novel enzymatic methods, a hypothetical protocol adapting the standard procedure for this compound is presented for investigational use.

I. Standard Protocol: Spheroplast Preparation using Lysozyme-EDTA

This protocol is optimized for the quantitative conversion of E. coli cells into viable spheroplasts.

Experimental Protocol

1. Bacterial Culture Preparation: a. Inoculate a single colony of E. coli into 20 mL of Luria-Bertani (LB) medium in a 100 mL flask. b. Incubate the culture overnight at 37°C with vigorous shaking (220-250 rpm). c. The next day, dilute the overnight culture 1:100 into a larger volume of fresh LB medium. d. Incubate at 37°C with shaking until the culture reaches an early-to-mid logarithmic phase, corresponding to an optical density at 600 nm (OD600) of 0.5–0.7.

2. Cell Harvesting and Washing: a. Transfer the cell culture to 50 mL centrifuge tubes. b. Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C. c. Carefully decant the supernatant. d. Gently resuspend the cell pellet in a solution of 1 M sucrose to wash the cells and begin plasmolysis. Incubate for 1 minute. e. Centrifuge again at 1,500 x g for 4 minutes at 4°C and discard the supernatant.

3. Spheroplast Formation: a. Gently resuspend the washed cell pellet in a pre-chilled buffer solution. For a pellet from 30 mL of culture, use the following mixture:

  • 3 mL of 1 M Sucrose
  • 240 µL of 1 M Tris-HCl, pH 8.0 b. Add the following reagents sequentially while gently swirling the tube:
  • 120 µL of 5 mg/mL Lysozyme (freshly prepared)
  • 30 µL of 5 mg/mL DNase I (to prevent clumping from lysed cells)
  • 120 µL of 0.125 M EDTA, pH 8.0 c. Incubate the suspension at room temperature for 10-15 minutes. Spheroplast formation can be monitored by observing a change from a turbid, rod-shaped suspension to a more translucent, spherical one under a phase-contrast microscope (400x or 1000x magnification).

4. Stabilization and Storage: a. To stop the reaction and stabilize the spheroplasts, add 1 mL of a STOP solution (0.7 M Sucrose, 20 mM MgCl₂, 10 mM Tris-HCl, pH 8.0). Magnesium ions are crucial for stabilizing the outer membrane remnants. b. The spheroplast suspension can be used immediately or aliquoted, flash-frozen in liquid nitrogen, and stored at -80°C for future use. Viability upon thawing may vary by strain and storage duration.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the lysozyme-based spheroplast preparation protocol, compiled from various established methods.

ParameterValue / RangeBacterial StrainNotesReference
Cell Growth Phase OD600 = 0.5 - 0.8E. coliEarly to mid-logarithmic phase is critical for efficient spheroplasting.
Sucrose Concentration 0.5 M - 1.0 ME. coliActs as an osmotic stabilizer to prevent premature lysis.
Tris-HCl Buffer 10 mM - 100 mM, pH 8.0E. coliMaintains optimal pH for enzymatic activity and cell stability.
Lysozyme Concentration ~1000 molecules/cell to 5 mg/mLE. coliLower concentrations are effective with Ca²⁺/heat shock pretreatment. Higher concentrations are used in direct protocols.
EDTA Concentration 0.125 M (stock)E. coliChelates divalent cations in the outer membrane, allowing lysozyme access.
Incubation Time 10 - 20 minutesE. coliTime required for enzymatic digestion of the peptidoglycan layer.
Incubation Temperature Room Temperature (~25°C)E. coliSufficient for lysozyme activity without thermally shocking the cells.
Spheroplast Efficiency > 98%E. coliPercentage of cells successfully converted to spheroplasts.

II. Hypothetical Protocol: Investigating this compound for Spheroplast Formation

Disclaimer: This protocol is theoretical and intended for research purposes to investigate the potential, if any, of this compound in the context of Gram-negative cell wall disruption. This compound is not the standard enzyme for this application, and its efficacy is unproven. The parameters provided are suggested starting points for optimization.

Rationale for Investigation

While the primary structural target for spheroplast formation is peptidoglycan (degraded by lysozyme), some Gram-negative bacteria produce extensive exopolysaccharide (EPS) layers or have unique outer membrane compositions. An investigation could explore whether an this compound, particularly a β-agarase which cleaves β-1,4 linkages found in agar, might have any hydrolytic activity on non-peptidoglycan components of the bacterial cell envelope that could facilitate spheroplast formation, potentially in synergy with other enzymes.

Hypothetical Experimental Protocol

1. Bacterial Culture and Harvesting: a. Follow steps 1 and 2 from the Standard Lysozyme-EDTA Protocol.

2. Spheroplast Formation (Investigational): a. Gently resuspend the washed cell pellet in a pre-chilled buffer solution as described in the standard protocol. b. Add the following reagents sequentially:

  • This compound Solution: Start with a concentration range of 10-100 µg/mL of purified β-agarase. The optimal concentration will need to be determined empirically.
  • 30 µL of 5 mg/mL DNase I.
  • 120 µL of 0.125 M EDTA, pH 8.0 (This is likely still necessary to permeabilize the outer membrane). c. Incubate the suspension at the optimal temperature for the specific this compound being used (e.g., 35-45°C for many microbial agarases) for 30-60 minutes. d. Monitor for spheroplast formation using phase-contrast microscopy. Compare results to a no-enzyme control and a lysozyme positive control.

3. Stabilization and Analysis: a. Follow step 4 from the Standard Lysozyme-EDTA Protocol. b. Quantify spheroplast formation efficiency via direct counting or by measuring osmotic fragility (i.e., lysis upon dilution in a hypotonic solution).

Visualizations

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_reaction Spheroplasting Reaction cluster_final Final Steps A 1. Overnight Culture (E. coli, 37°C) B 2. Dilute & Grow to OD600 = 0.5-0.7 A->B C 3. Harvest Cells (Centrifugation) B->C D 4. Resuspend in Sucrose-Tris Buffer C->D Wash Pellet E 5. Add EDTA, Lysozyme, & DNase I D->E F 6. Incubate (Room Temp, 10-15 min) E->F G 7. Monitor Formation (Microscopy) F->G H 8. Add STOP Solution (Stabilize with MgCl₂) G->H Reaction Complete I 9. Use Immediately or Store at -80°C H->I

References

Application Notes and Protocols for Enzymatic Degradation of Agarose for Oligosaccharide Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarose, a linear polysaccharide derived from red algae, is composed of repeating units of D-galactose and 3,6-anhydro-L-galactose.[1] Its enzymatic degradation into oligosaccharides has garnered significant interest due to the diverse biological activities of these products, which include antioxidant, anti-inflammatory, anti-tumor, and prebiotic effects.[2][3][4] This makes them promising candidates for applications in the pharmaceutical, cosmetic, and nutraceutical industries.[2]

The enzymatic hydrolysis of agarose is primarily carried out by agarases, which are classified into two main types based on their cleavage pattern: α-agarases and β-agarases. α-Agarases cleave the α-1,3-glycosidic bonds to produce agaro-oligosaccharides (AOS), while β-agarases cleave the β-1,4-glycosidic bonds to yield neoagaro-oligosaccharides (NAOS). The specific type and size of the oligosaccharides produced depend on the source and type of agarase used, as well as the reaction conditions.

This document provides detailed protocols for the enzymatic degradation of agarose to produce oligosaccharides, their subsequent analysis, and a summary of the characteristics of various agarases.

Quantitative Data Summary

The selection of an appropriate this compound is critical for the targeted production of specific oligosaccharides. The following tables summarize the characteristics and product profiles of various agarases.

Table 1: Comparison of Various this compound Enzymes

Enzyme TypeSource OrganismOptimal pHOptimal Temperature (°C)Major ProductsReference
β-AgaraseBacillus subtilis8.040Neoagarooligosaccharides
β-AgaraseFlammeovirga yaeyamensis7.040Neoagarooligosaccharides
β-AgaraseAliagarivorans marinus7.050Neoagarooligosaccharides
β-AgaraseAliagarivorans taiwanensis7.050Neoagarooligosaccharides
β-Agarase (AgaA)Pseudomonas vesicularisNot Specified40Neoagarotetraose (NA4), Neoagarohexaose (NA6)
β-Agarase (GH50A)Recombinant E. coli7.535Neoagarobiose (NA2)
β-Agarase (trAgaM1)Truncated Marine this compound9.050NA4, NA6, Neoagarooctaose (NA8), Neoagarodecaose (NA10), Neoagarododecaose (NA12)
β-AgaraseVibrio sp.8.025Neoagarooligosaccharides

Table 2: Product Yields from Enzymatic Degradation of Agarose

EnzymeSubstrate ConcentrationEnzyme ConcentrationReaction TimeMajor ProductsYieldReference
β-Agarase (AgaA)Not SpecifiedNot SpecifiedNot SpecifiedNeoagarotetraose (NA4)47%
Neoagarohexaose (NA6)45%
β-Agarase (AgWH50B)15% (w/v) Agarose (acid pre-treated)Not Specified24 hAgarotriose (A3)48%
β-Agarase (DagA)15% (w/v) Agarose (acid pre-treated)Not SpecifiedNot SpecifiedAgarotriose (A3)14%
Agaropentaose (A5)13%
β-Agarase (trAgaM1)1% (w/v) Agarose10.26 U/ml100 minNA4, NA6, NA8, NA10, NA129.25 g/L (total)
GH50A β-agarase0.4% (w/v) Agarose20 µg/mL4 hNeoagarobiose (NA2)~54%
β-agaraseNot Specified4U/mgNot SpecifiedNeoagaro-oligosaccharides (NAOS)52.7%

Experimental Protocols

Protocol 1: Enzymatic Production of Neoagaro-oligosaccharides (NAOS)

This protocol is a general guideline for the production of NAOS using a commercially available or purified β-agarase. Optimal conditions may vary depending on the specific enzyme used.

Materials:

  • Agarose (Low melting point)

  • β-Agarase

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.0-9.0, depending on the enzyme's optimum pH)

  • Deionized Water

  • Heating block or water bath

  • Incubator or shaking incubator

  • Boiling water bath

  • Centrifuge

Procedure:

  • Substrate Preparation:

    • Prepare a 1% (w/v) agarose solution by dissolving 1 g of low melting point agarose in 100 mL of the appropriate reaction buffer.

    • Heat the solution in a microwave or boiling water bath until the agarose is completely dissolved.

    • Cool the agarose solution to the optimal reaction temperature of the β-agarase (e.g., 40-50°C). It is crucial to cool the solution before adding the enzyme to prevent denaturation.

  • Enzymatic Reaction:

    • Add the β-agarase to the molten agarose solution. The optimal enzyme concentration should be determined empirically, but a starting point of 1-10 U of enzyme per mL of agarose solution can be used.

    • Incubate the reaction mixture at the optimal temperature for the enzyme with gentle shaking for a predetermined time (e.g., 1-24 hours). The reaction time will influence the degree of polymerization of the resulting oligosaccharides.

  • Reaction Termination:

    • Stop the enzymatic reaction by heating the mixture in a boiling water bath for 10 minutes to inactivate the enzyme.

  • Product Recovery:

    • Centrifuge the reaction mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undigested agarose or impurities.

    • Carefully collect the supernatant containing the soluble neoagaro-oligosaccharides.

    • The supernatant can be used directly for analysis or further purified.

Protocol 2: Analysis of Oligosaccharides by Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method for the qualitative analysis of the oligosaccharide products.

Materials:

  • Silica gel 60 TLC plates

  • Reaction mixture (supernatant from Protocol 1)

  • Oligosaccharide standards (e.g., neoagarobiose, neoagarotetraose, neoagarohexaose)

  • Developing solvent system: n-butanol:acetic acid:water (2:1:1, v/v/v)

  • Visualization reagent: 10% (v/v) sulfuric acid in ethanol

  • Heat gun or oven

Procedure:

  • Spotting:

    • Using a capillary tube, spot a small amount (1-5 µL) of the reaction mixture and the oligosaccharide standards onto the baseline of a silica gel TLC plate.

    • Allow the spots to dry completely.

  • Development:

    • Place the TLC plate in a developing chamber containing the n-butanol:acetic acid:water solvent system.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and mark the solvent front.

    • Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • Spray the dried TLC plate evenly with the 10% sulfuric acid in ethanol reagent.

    • Heat the plate with a heat gun or in an oven at 95-110°C for 5-10 minutes until brown or black spots appear.

  • Analysis:

    • Compare the Rf values of the spots from the reaction mixture with those of the standards to identify the oligosaccharides produced.

Protocol 3: Analysis of Oligosaccharides by High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative analysis and better resolution of the oligosaccharide mixture.

Materials:

  • HPLC system with a refractive index (RI) or evaporative light-scattering detector (ELSD)

  • Amine-based column (e.g., NH2-column) or size-exclusion chromatography (SEC) column

  • Mobile phase: Acetonitrile and water gradient

  • Reaction mixture (filtered through a 0.22 µm filter)

  • Oligosaccharide standards

Procedure:

  • Sample Preparation:

    • Filter the supernatant from Protocol 1 through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the initial mobile phase conditions.

    • Inject the filtered sample and standards onto the column.

    • Run a gradient of decreasing acetonitrile concentration to elute the oligosaccharides. A typical gradient might be from 80% acetonitrile to 40% acetonitrile over 30-60 minutes.

    • Monitor the elution profile using an RI or ELSD detector.

  • Data Analysis:

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the oligosaccharide standards.

    • Quantify the amount of each oligosaccharide by integrating the peak areas and comparing them to a calibration curve generated from the standards.

Protocol 4: Mass Spectrometry (MS) Analysis of Oligosaccharides

MS is used to confirm the molecular weight and sequence of the produced oligosaccharides.

Materials:

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF MS)

  • Purified oligosaccharide fractions (from HPLC or other purification methods)

Procedure:

  • Sample Preparation:

    • The purified oligosaccharide fractions are typically dissolved in a suitable solvent (e.g., methanol/water) for ESI-MS or mixed with a matrix (e.g., 2,5-dihydroxybenzoic acid) for MALDI-TOF MS.

  • MS Analysis:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Determine the molecular weights of the oligosaccharides from the mass-to-charge ratios (m/z) of the observed ions.

    • For structural elucidation, tandem MS (MS/MS) can be performed to obtain fragmentation patterns that provide information about the sequence of the sugar units.

Visualizations

Enzymatic_Agarose_Degradation_Workflow cluster_preparation Substrate Preparation cluster_reaction Enzymatic Reaction cluster_processing Downstream Processing cluster_analysis Product Analysis Agarose Agarose Powder Dissolved_Agarose 1% Molten Agarose Solution Agarose->Dissolved_Agarose Dissolve in Buffer & Heat Reaction Incubation at Optimal Temp/pH Dissolved_Agarose->Reaction Enzyme This compound Enzyme Enzyme->Reaction Termination Heat Inactivation Reaction->Termination Centrifugation Centrifugation Termination->Centrifugation Supernatant Oligosaccharide Supernatant Centrifugation->Supernatant TLC TLC Supernatant->TLC HPLC HPLC Supernatant->HPLC MS Mass Spectrometry HPLC->MS

Caption: Workflow for enzymatic production and analysis of agarose-derived oligosaccharides.

Agarase_Action_Pathway cluster_alpha α-Agarase Pathway cluster_beta β-Agarase Pathway Agarose Agarose Repeating D-galactose and 3,6-anhydro-L-galactose alpha_this compound α-Agarase Agarose->alpha_this compound Cleaves α-1,3 bonds beta_this compound β-Agarase Agarose->beta_this compound Cleaves β-1,4 bonds AOS Agaro-oligosaccharides (AOS) alpha_this compound->AOS NAOS Neoagaro-oligosaccharides (NAOS) beta_this compound->NAOS

Caption: Signaling pathways of α- and β-agarase on agarose.

References

Application Notes and Protocols for High Molecular Weight DNA Purification Using Agarase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high molecular weight (HMW) DNA is a critical prerequisite for a variety of advanced molecular biology applications, including long-read sequencing (e.g., PacBio and Oxford Nanopore), optical mapping, and the generation of large-insert genomic libraries. These technologies rely on long, intact DNA molecules to accurately assemble complex genomes, identify structural variants, and phase haplotypes. A significant challenge in HMW DNA purification is the potential for mechanical shearing during extraction. Agarase, an enzyme that specifically digests the polysaccharide backbone of agarose, offers a gentle and effective method for recovering large DNA fragments (>50 kb) from agarose gels, thereby minimizing shearing and preserving the integrity of the DNA.[1][2]

This application note provides a detailed protocol for the purification of HMW DNA from low melting point (LMP) agarose gels using β-agarase I. The method involves separating DNA fragments by size via gel electrophoresis, excising the desired band, and then enzymatically digesting the agarose matrix to release the DNA. This approach is particularly advantageous for isolating DNA for sensitive downstream applications where DNA integrity is paramount.

Data Presentation

The following table summarizes quantitative data from a benchmarking study comparing six different HMW DNA extraction strategies, including an agarose encasement method with this compound digestion (AE). This data provides a comparative overview of the yield and purity that can be expected with this type of protocol in contrast to other common methods.

MethodDNA Concentration (µg/mL, mean)A260/A280 (mean)A260/A230 (mean)
Agarose Encasement (AE) >75~1.9~1.5
Qiagen Genomic Tip (GT)110~1.9~2.2
Phenol-Chloroform (PC)>75~1.9~2.1
DNeasy PowerSoil (PB)2.03~1.7~0.5
DNeasy PowerSoil with Enz. (PE)4.15~1.8~0.8
DNeasy UltraClean (UC)33.45~1.8~1.5

Data adapted from Trigodet F, et al. (2022), who benchmarked HMW DNA extraction strategies for long-read sequencing of complex metagenomes.[3]

Experimental Protocols

Best Practices for Handling High Molecular Weight DNA

Due to its susceptibility to mechanical shearing, special care must be taken when working with HMW DNA.[4]

  • Pipetting: Always use wide-bore pipette tips and pipette slowly to minimize mechanical stress.

  • Mixing: Avoid vortexing. Instead, mix solutions by gentle inversion or by slowly flicking the tube.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to DNA fragmentation. For long-term storage, aliquot the DNA.

  • UV Exposure: When excising DNA bands from a gel, use a long-wavelength UV source and minimize the exposure time to prevent DNA damage.[5]

Protocol: HMW DNA Purification using β-Agarase I

This protocol is optimized for the recovery of HMW DNA (>50 kb) from low melting point (LMP) agarose gels.

Materials and Reagents:

  • Low Melting Point (LMP) Agarose (e.g., SeaPlaque™ GTG™ Agarose)

  • TAE or TBE Buffer

  • DNA sample and appropriate molecular weight markers

  • Ethidium bromide or other nucleic acid stain

  • β-Agarase I (e.g., NEB #M0392)

  • 10X β-Agarase I Reaction Buffer

  • Nuclease-free water

  • Wide-bore pipette tips

  • Scalpel or razor blade

  • Microcentrifuge tubes

  • Heating block or water baths

  • Optional: Isopropanol and high-salt solution (e.g., 0.5 M NaCl) for DNA precipitation

  • Optional: Equipment for drop dialysis

Procedure:

  • Agarose Gel Electrophoresis:

    • Prepare a low melting point (LMP) agarose gel (0.7-1.0%) in 1X TAE or TBE buffer. The percentage of the gel can be adjusted based on the expected size of the DNA fragments.

    • Load the HMW DNA sample and an appropriate HMW DNA ladder into the wells.

    • Run the gel at a low voltage (e.g., 1-5 V/cm) to ensure good separation and minimize shearing.

    • Stain the gel with ethidium bromide or a less damaging stain like SYBR® Green.

  • Excision of the DNA Band:

    • Visualize the gel on a UV transilluminator (long-wavelength UV is preferred).

    • Carefully excise the DNA band of interest using a clean scalpel, taking as little excess agarose as possible.

    • Place the gel slice into a pre-weighed microcentrifuge tube.

  • Equilibration of the Gel Slice:

    • Wash the gel slice twice with 2 volumes of 1X β-Agarase I Buffer on ice for 30 minutes for each wash. This step helps to equilibrate the gel slice to the optimal buffer conditions for the enzyme.

    • Alternatively, for a faster protocol, add 1/10 volume of 10X β-Agarase I Reaction Buffer directly to the melted agarose in the next step. Note that this may require doubling the amount of enzyme.

  • Melting the Agarose:

    • After the final wash, remove all excess buffer.

    • Melt the agarose slice by incubating the tube at 65°C for 10-15 minutes, or until the agarose is completely molten. It is crucial that the gel is fully melted for the this compound to function correctly.

  • This compound Digestion:

    • Cool the molten agarose solution to 42°C.

    • Add 1 unit of β-Agarase I per approximately 200 µl of 1% molten agarose. Adjust the amount of enzyme proportionally for different gel concentrations or slice volumes.

    • Mix gently by flicking the tube and incubate at 42°C for 1 hour to digest the agarose.

  • Purification of HMW DNA:

    • For HMW DNA (>50 kb), it is recommended to avoid precipitation methods that can cause shearing.

    • The DNA in the digested agarose solution can often be used directly in subsequent enzymatic reactions.

    • If removal of the digested oligosaccharides and this compound is necessary, drop dialysis is a gentle method.

    • For smaller DNA fragments (<50 kb), the DNA can be precipitated. Adjust the salt concentration (e.g., to 0.5 M NaCl) and add 0.7 volumes of isopropanol. Centrifuge to pellet the DNA.

Visualizations

Experimental Workflow Diagram

HMW_DNA_Purification_Workflow Workflow for HMW DNA Purification using this compound cluster_prep Gel Electrophoresis & Excision cluster_digestion This compound Digestion cluster_purification DNA Recovery A Prepare Low Melting Point Agarose Gel B Perform Electrophoresis of HMW DNA A->B C Stain Gel and Visualize DNA Bands B->C D Excise DNA Band of Interest C->D E Equilibrate Gel Slice in 1X this compound Buffer D->E F Melt Agarose Slice at 65°C E->F G Cool to 42°C F->G H Add β-Agarase I and Incubate for 1 hour G->H I Digested Agarose Solution Containing HMW DNA H->I J Use Directly in Downstream Applications I->J K Optional: Drop Dialysis for Purification I->K L Purified HMW DNA K->L

Caption: A flowchart of the major steps involved in purifying HMW DNA using this compound.

Logical Relationship Diagram

Agarase_Protocol_Logic Key Considerations in this compound-Based HMW DNA Purification cluster_reqs Core Requirements cluster_steps Critical Steps center Successful HMW DNA Purification melt Complete Melting of Gel Slice center->melt temp Correct Incubation Temperature (42°C) center->temp purify Appropriate Downstream Purification (e.g., Dialysis) center->purify lmp Low Melting Point Agarose lmp->center gentle Gentle Handling (Wide-bore tips, no vortexing) gentle->center enzyme Active β-Agarase I enzyme->center outcome High Integrity & Purity of HMW DNA melt->outcome temp->outcome purify->outcome

Caption: Logical dependencies for successful HMW DNA purification with this compound.

References

Application Notes and Protocols: Agarase in the Food Industry for Hydrocolloid Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of agarase enzymes for the modification of agar hydrocolloids in the food industry. The protocols detailed below are intended to serve as a guide for developing novel food textures, creating functional food ingredients, and exploring the potential of enzymatically modified agar in various food and beverage applications.

Introduction to this compound Modification of Agar

Agar, a hydrocolloid extracted from red algae, is widely used in the food industry as a gelling agent, thickener, and stabilizer.[1][2] Its properties are primarily due to its main component, agarose, a linear polysaccharide composed of repeating units of D-galactose and 3,6-anhydro-L-galactose.[3] The high molecular weight of agarose is responsible for its strong gelling capacity.[3][4]

This compound enzymes are glycoside hydrolases that catalyze the hydrolysis of agar into smaller oligosaccharides. This enzymatic modification leads to a reduction in the molecular weight of the agar, which in turn alters its functional properties, most notably a decrease in viscosity and gel strength. This controlled degradation of agar opens up a range of applications, from creating low-viscosity food coatings to producing functional prebiotic oligosaccharides.

Agarases are broadly classified into two categories based on their cleavage patterns:

  • α-Agarases (E.C. 3.2.1.158): These enzymes cleave the α-1,3 linkages in agarose, producing agarooligosaccharides (AOS) with 3,6-anhydro-L-galactose at the reducing end.

  • β-Agarases (E.C. 3.2.1.81): These enzymes hydrolyze the β-1,4 linkages, resulting in the formation of neoagarooligosaccharides (NAOS) with D-galactose at the reducing end.

The choice of this compound and the control of reaction conditions allow for the precise tailoring of agar hydrocolloid properties to meet the demands of specific food applications.

Key Applications in the Food Industry

The enzymatic modification of agar with this compound offers several advantages in food product development:

  • Texture Modification: By reducing the gel strength and viscosity of agar, it is possible to create a wider range of textures in products like jellies, desserts, and dairy products. This allows for the development of softer, more spreadable, or easily pourable products.

  • Production of Functional Oligosaccharides: The AOS and NAOS produced through enzymatic hydrolysis have been shown to possess prebiotic properties, promoting the growth of beneficial gut bacteria. These oligosaccharides can be incorporated into functional foods and beverages.

  • Low-Viscosity Glazes and Coatings: Enzymatically treated agar can be used to create thin, clear, and stable glazes for fruits, baked goods, and savory products. The reduced viscosity allows for easy application and a more appealing final product appearance.

  • Fat Replacement: In some applications, modified agar can mimic the mouthfeel and texture of fats, enabling the development of low-fat or fat-free food products.

  • Improved Flavor Release: The modification of the gel matrix can influence the release of flavor compounds, potentially enhancing the sensory perception of the food product.

Quantitative Data on this compound Modification

The extent of hydrocolloid modification is dependent on several factors, including enzyme concentration, substrate concentration, temperature, pH, and incubation time. The following tables summarize the impact of β-agarase treatment on key properties of agar.

Enzyme Concentration (U/mL)Incubation Time (min)Agar Concentration (%)Temperature (°C)pHResulting Gel Strength (g/cm²)Reference
Control (no enzyme)-1.5-->700
Not specified90Not specified100Not specified392.6
Not specifiedNot specifiedNot specifiedNot specifiedNot specified201.33 (NaOH-pretreated)
Not specifiedNot specifiedNot specifiedNot specifiedNot specified132.78 (water-pretreated)
Control (no enzyme)-Not specified--1400
Specified amountNot specifiedNot specifiedNot specifiedNot specified429.7
Enzyme (trAgaM1) Concentration (U/mL)Agarose Concentration (%)Incubation Time (min)Temperature (°C)Final NAOS Concentration (g/L)Reference
10.261100509.25

Note: The data presented is compiled from various sources and may have been obtained under different experimental conditions. Direct comparison may not be possible, and these tables should be used as a general guide.

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Modification of Agar Hydrocolloid

This protocol outlines the basic steps for modifying the viscosity and gel strength of an agar solution using this compound.

Materials:

  • Food-grade agar powder

  • β-agarase (e.g., from Pseudomonas atlantica)

  • Phosphate buffer (50 mM, pH 6.0-8.0, depending on enzyme optimum)

  • Deionized water

  • Heating plate with magnetic stirrer

  • Water bath

  • Viscometer

  • Texture Analyzer

Procedure:

  • Agar Solution Preparation:

    • Disperse the desired amount of agar powder (e.g., 1.5% w/v) in the phosphate buffer.

    • Heat the suspension to boiling while stirring continuously until the agar is completely dissolved.

  • Enzymatic Reaction:

    • Cool the agar solution to the optimal temperature for the selected this compound (e.g., 45°C).

    • Add the specified amount of this compound to the solution. The enzyme concentration will depend on the desired level of modification and should be optimized for each application.

    • Incubate the mixture in a water bath at the optimal temperature for a predetermined time (e.g., 30-120 minutes). The incubation time is a critical parameter for controlling the final properties of the hydrocolloid.

  • Enzyme Inactivation:

    • Heat the reaction mixture to a temperature that will inactivate the enzyme (e.g., 90-100°C) for 10-15 minutes.

  • Analysis of Modified Agar:

    • Viscosity Measurement: Cool the solution to a defined temperature (e.g., 60°C) and measure the viscosity using a viscometer.

    • Gel Strength Measurement: Pour the hot solution into molds and allow it to cool and set. Measure the gel strength using a texture analyzer.

Protocol 2: Preparation of Prebiotic Neoagarooligosaccharides (NAOS)

This protocol describes the production of NAOS from agar for use as a functional food ingredient.

Materials:

  • Agar powder (2 g/L solution)

  • β-agarase (from Paenibacillus sp. or other suitable source)

  • Deionized water

  • Activated carbon

  • Ethanol

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Enzymatic Hydrolysis:

    • Prepare a 2 g/L solution of agar in deionized water and heat to dissolve.

    • Cool the solution to the optimal temperature for the β-agarase.

    • Add an excess of β-agarase to the agar solution to ensure complete hydrolysis.

    • Incubate the mixture until the desired degree of polymerization of NAOS is achieved. This can be monitored using Thin Layer Chromatography (TLC).

  • Purification of NAOS:

    • Add activated carbon (e.g., 1 g per 20 mL of solution) to the hydrolysate to adsorb impurities. Stir for 30 minutes and then centrifuge to remove the activated carbon.

    • To the supernatant, add three volumes of cold absolute ethanol to precipitate any remaining polysaccharides.

    • Centrifuge to pellet the precipitate and collect the supernatant containing the soluble NAOS.

  • Concentration and Analysis:

    • Concentrate the supernatant using a rotary evaporator to obtain a concentrated NAOS syrup.

    • The composition and concentration of the NAOS can be analyzed using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Protocol 3: this compound Activity Assay (DNS Method)

This protocol is for determining the activity of an this compound enzyme by measuring the amount of reducing sugars released from agarose.

Materials:

  • This compound enzyme solution

  • Agarose (0.2% w/v in a suitable buffer, e.g., 20 mM Tris-HCl, pH 8.0)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • D-galactose standard solutions

  • Spectrophotometer

  • Boiling water bath

Procedure:

  • Enzyme Reaction:

    • Mix 50 µL of the enzyme solution with 950 µL of the 0.2% agarose substrate solution.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 45°C) for a specific time (e.g., 30 minutes).

  • Color Development:

    • Stop the reaction by adding 500 µL of DNS reagent to the mixture.

    • Heat the tubes in a boiling water bath for 10 minutes to allow for color development.

    • Cool the tubes in an ice water bath.

  • Measurement:

    • Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Quantification:

    • Prepare a standard curve using D-galactose solutions of known concentrations.

    • Determine the amount of reducing sugar released in the enzyme reaction by comparing the absorbance to the standard curve.

    • One unit (U) of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of D-galactose per minute under the specified assay conditions.

Visualizations

Agarase_Action_on_Agar cluster_agar Agar Polysaccharide (Agarose) cluster_enzymes This compound Enzymes cluster_products Hydrolysis Products Agar ...- (β-D-Gal) - (α-L-3,6-Anhydro-Gal) - (β-D-Gal) - (α-L-3,6-Anhydro-Gal) -... alpha_this compound α-Agarase Agar->alpha_this compound α-1,3 linkage cleavage beta_this compound β-Agarase Agar->beta_this compound β-1,4 linkage cleavage AOS Agarooligosaccharides (AOS) alpha_this compound->AOS NAOS Neoagarooligosaccharides (NAOS) beta_this compound->NAOS

Caption: Mechanism of this compound Action on Agar.

Hydrocolloid_Modification_Workflow start Start: Agar Hydrocolloid prepare_agar 1. Prepare Agar Solution (e.g., 1.5% w/v in buffer) start->prepare_agar heat_dissolve 2. Heat to Dissolve Agar prepare_agar->heat_dissolve cool_to_optimal_T 3. Cool to Optimal Enzyme Temperature (e.g., 45°C) heat_dissolve->cool_to_optimal_T add_this compound 4. Add this compound Enzyme (e.g., 10 U/mL) cool_to_optimal_T->add_this compound incubate 5. Incubate (e.g., 60 min at 45°C) add_this compound->incubate inactivate_enzyme 6. Inactivate Enzyme (Heat to 95°C) incubate->inactivate_enzyme analyze_properties 7. Analyze Modified Hydrocolloid (Viscosity, Gel Strength, MW) inactivate_enzyme->analyze_properties food_application 8. Utilize in Food Application (Jelly, Coating, etc.) analyze_properties->food_application end End: Modified Food Product food_application->end

Caption: Experimental Workflow for Agar Modification.

References

Recombinant β-Agarase: A Versatile Tool for Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Recombinant β-agarase is an endo-acting hydrolase that specifically cleaves the β-1,4-glycosidic bonds of agarose, the primary component of agar. This enzymatic activity makes it an invaluable tool in molecular biology, enabling the gentle and efficient recovery of nucleic acids and the preparation of protoplasts from organisms with agar-rich cell walls. This document provides detailed application notes and protocols for the use of recombinant β-agarase in these key areas.

I. Introduction to Recombinant β-Agarase

β-agarases are enzymes that catalyze the hydrolysis of agarose into neoagaro-oligosaccharides. Recombinant versions of this enzyme, typically expressed in E. coli, offer high purity, specific activity, and batch-to-batch consistency, making them ideal for sensitive molecular biology applications. These enzymes are classified into several glycoside hydrolase (GH) families, with GH16, GH50, and GH86 being the most common for β-agarases. The choice of a specific recombinant β-agarase may depend on its optimal reaction conditions and kinetic properties.

II. Key Applications in Molecular Biology

DNA and RNA Extraction from Agarose Gels

A primary application of recombinant β-agarase is the recovery of DNA and RNA fragments from agarose gels following electrophoresis. Traditional methods often involve chaotropic salts and organic solvents, which can damage nucleic acids and inhibit downstream enzymatic reactions. β-agarase provides a gentle alternative by digesting the agarose matrix, releasing the nucleic acids into a liquid solution from which they can be easily precipitated. This method is particularly advantageous for the recovery of large DNA fragments (>10 kbp) that are susceptible to shearing.

Protoplast Isolation from Red Algae

The cell walls of red algae (Rhodophyta) are rich in agar. Recombinant β-agarase, in combination with other cell wall-degrading enzymes like cellulase and macerozyme, is highly effective for the isolation of viable protoplasts from these organisms.[1][2][3] This is a critical step for various applications, including genetic transformation, somatic hybridization, and single-cell analysis.

III. Quantitative Data on Recombinant β-Agarases

The selection of a suitable recombinant β-agarase can be guided by its biochemical and kinetic properties. The following table summarizes the characteristics of several reported recombinant β-agarases.

Enzyme Name/Source OrganismGlycoside Hydrolase FamilyMolecular Weight (kDa)Optimal pHOptimal Temperature (°C)Kcat (s⁻¹)Km (mg/mL)Vmax (U/mg)Reference
GH50A β-agarase from Cellvibrio sp. KY-GH-1GH5090.37.53525.226.516.9[1]
CaAga1 from Cellulophaga algicolaGH16-7.040-1.1936.21
Recombinant β-agarases (General Review)GH16, GH39, GH50, GH86, GH11832 - 1324.5 - 9.016 - 60-0.68 - 59.80.781 - 11,400[4]

IV. Comparative Analysis of DNA Extraction Methods

While direct quantitative comparisons of DNA recovery yields between the β-agarase method and commercial kits are not extensively documented in single studies, the following table provides a general overview of expected yields from various methods for context. The efficiency of the β-agarase method is generally high, particularly for large DNA fragments, and is comparable to or exceeds that of some column-based kits, with the added benefit of avoiding harsh chemicals.

Extraction MethodTypical DNA YieldPurity (A260/A280)Key AdvantagesKey Disadvantages
Recombinant β-Agarase High, especially for large fragments~1.8Gentle, avoids harsh chemicals, high recovery of large DNARequires incubation time, potential for co-purification of oligosaccharides
Silica-based Spin Columns (e.g., Qiagen) Variable, can be high1.7 - 1.9Fast, convenient, good purityCan shear large DNA, yield may be lower for very large or small fragments
Phenol-Chloroform Extraction High~1.8High yield, effective for various sample typesUse of hazardous organic solvents, can be time-consuming
Electroelution HighVariableEffective for a wide range of fragment sizesCan be technically challenging, potential for sample heating

V. Experimental Protocols

Protocol 1: DNA Recovery from Agarose Gels using Recombinant β-Agarase

This protocol is designed for the extraction of DNA fragments from low-melting-point (LMP) agarose gels.

Materials:

  • Excised agarose gel slice containing the DNA fragment of interest

  • Recombinant β-Agarase (e.g., from New England Biolabs, M0392)

  • 10X β-Agarase Reaction Buffer

  • Sterile, nuclease-free water

  • Isopropanol, chilled

  • 70% Ethanol, chilled

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Microcentrifuge tubes (1.5 mL)

  • Water bath or heat block at 65°C and 42°C

Procedure:

  • Gel Excision: After electrophoresis, visualize the DNA bands using a transilluminator with minimal UV exposure. Carefully excise the desired DNA band using a clean scalpel.

  • Gel Slice Preparation: Place the gel slice in a pre-weighed 1.5 mL microcentrifuge tube. Determine the weight of the gel slice to estimate its volume (assuming 1 mg ≈ 1 µL).

  • Buffer Equilibration (Standard Method): a. Add 2 volumes of 1X β-Agarase Reaction Buffer to the gel slice. b. Incubate on ice for 30 minutes. c. Remove the buffer and repeat the wash step.

  • Buffer Equilibration (Alternative Method for small DNA <500 bp): a. Add 1/10 volume of 10X β-Agarase Reaction Buffer directly to the gel slice. Note: This method requires doubling the amount of β-agarase in step 7.

  • Melting the Agarose: Incubate the tube at 65°C for 10-15 minutes, or until the agarose is completely melted.

  • Enzyme Incubation: Cool the molten agarose solution to 42°C.

  • Agarase Digestion: Add 1 unit of recombinant β-agarase per 200 µL of 1% LMP agarose. Mix gently by flicking the tube.

  • Incubation: Incubate at 42°C for 1-2 hours to ensure complete digestion of the agarose.

  • DNA Precipitation: a. Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the digested solution. b. Add 1 volume of chilled isopropanol. c. Mix gently and incubate at -20°C for at least 30 minutes.

  • Pelleting the DNA: Centrifuge at >12,000 x g for 15 minutes at 4°C. A white pellet of DNA should be visible.

  • Washing the Pellet: Carefully discard the supernatant. Add 500 µL of chilled 70% ethanol and centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the DNA pellet in an appropriate volume of TE buffer or nuclease-free water.

DNA_Extraction_Workflow cluster_prep Gel Preparation cluster_digestion Enzymatic Digestion cluster_recovery DNA Recovery A Excise DNA band from agarose gel B Place gel slice in microfuge tube A->B C Add 10X Beta-Agarase Buffer B->C D Melt agarose at 65°C C->D E Cool to 42°C D->E F Add Recombinant Beta-Agarase E->F G Incubate at 42°C for 1-2 hours F->G H Precipitate DNA with isopropanol G->H I Centrifuge to pellet DNA H->I J Wash pellet with 70% ethanol I->J K Air-dry pellet J->K L Resuspend DNA in TE buffer or water K->L M M L->M Purified DNA for Downstream Applications

Workflow for DNA recovery from agarose gels using recombinant β-agarase.

Protocol 2: Protoplast Isolation from Red Algae (Gracilaria sp.)

This protocol is adapted from methodologies that use a combination of enzymes, including β-agarase, to digest the complex cell walls of red algae.

Materials:

  • Fresh, healthy thalli of Gracilaria sp.

  • Enzyme Solution:

    • 2-4% (w/v) Cellulase (e.g., Onozuka R-10)

    • 1-2% (w/v) Macerozyme R-10

    • 1-100 U/mL Recombinant β-Agarase

    • 0.6 M Mannitol (as osmotic stabilizer)

    • Dissolved in sterile seawater or a suitable buffer (e.g., 20 mM MES, pH 6.0)

  • Washing Solution: Sterile seawater with 0.6 M Mannitol.

  • Nylon mesh (e.g., 50-100 µm pore size)

  • Centrifuge tubes (15 mL or 50 mL)

  • Hemocytometer for protoplast counting

Procedure:

  • Thallus Preparation: a. Clean the fresh Gracilaria thalli by gently brushing to remove any epiphytes. b. Rinse thoroughly with sterile seawater. c. Cut the thalli into small pieces (1-2 mm).

  • Pre-plasmolysis: Incubate the thallus pieces in the Washing Solution for 30-60 minutes at room temperature. This helps to shrink the protoplasts away from the cell wall.

  • Enzymatic Digestion: a. Remove the Washing Solution and add the freshly prepared Enzyme Solution. b. Incubate at 25-28°C with gentle agitation (e.g., 40-50 rpm on a rotary shaker) for 3-6 hours. The optimal time may vary depending on the species and the specific activity of the enzymes.

  • Protoplast Release and Filtration: a. Gently agitate the flask to release the protoplasts from the digested tissue. b. Filter the enzyme-protoplast mixture through a nylon mesh to remove undigested debris.

  • Protoplast Purification: a. Transfer the filtrate to a centrifuge tube. b. Centrifuge at a low speed (e.g., 100-200 x g) for 5-10 minutes to pellet the protoplasts. c. Carefully remove the supernatant. d. Gently resuspend the protoplast pellet in fresh Washing Solution. e. Repeat the centrifugation and washing steps two more times.

  • Protoplast Viability and Counting: a. Resuspend the final protoplast pellet in a known volume of Washing Solution. b. Determine the protoplast yield and viability using a hemocytometer and a suitable viability stain (e.g., Evans blue or fluorescein diacetate).

  • Downstream Applications: The isolated protoplasts are now ready for use in experiments such as transformation, fusion, or single-cell sequencing.

Protoplast_Isolation_Workflow cluster_prep Thallus Preparation cluster_digestion Enzymatic Digestion cluster_purification Protoplast Purification A Clean and cut red algae thalli B Pre-plasmolysis in mannitol solution A->B C Incubate in enzyme mixture (Cellulase, Macerozyme, Beta-Agarase) B->C D Gentle agitation for 3-6 hours C->D E Filter through nylon mesh D->E F Centrifuge to pellet protoplasts E->F G Wash protoplasts with mannitol solution (3x) F->G H Resuspend in known volume G->H I I H->I Viable Protoplasts for Further Experiments

Workflow for protoplast isolation from red algae using a multi-enzyme approach including β-agarase.

VI. Troubleshooting

ProblemPossible CauseSuggested Solution
Low DNA recovery from gel Incomplete agarose digestionEnsure the agarose is completely melted before adding the enzyme. Increase the incubation time or the amount of β-agarase. Use low-melting-point agarose.
DNA pellet not visibleFor small amounts of DNA, add a carrier like glycogen or linear acrylamide during precipitation.
DNA lost during washingBe careful not to disturb the pellet when decanting the supernatant.
Low protoplast yield Incomplete cell wall digestionOptimize enzyme concentrations and incubation time. Ensure the thalli are cut into small enough pieces. Use healthy, actively growing algal material.
Protoplasts are lysingCheck the osmolarity of the enzyme and washing solutions. Handle the protoplasts gently during centrifugation and resuspension.
Contamination of protoplast culture Non-sterile starting material or solutionsEnsure all solutions and equipment are sterile. Thoroughly clean the initial algal material.

VII. Conclusion

Recombinant β-agarase is a powerful and versatile enzyme for a range of molecular biology applications. Its ability to specifically and gently digest agarose makes it a superior choice for the recovery of high-quality nucleic acids from gels and an essential component for the isolation of protoplasts from agar-containing organisms. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this valuable tool in their work.

References

Troubleshooting & Optimization

Optimizing Agarase activity with temperature and pH adjustments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing agarase activity through temperature and pH adjustments.

Frequently Asked Questions (FAQs)

Q1: What are the typical optimal temperature and pH ranges for agarases?

A1: The optimal conditions for this compound activity vary depending on the source of the enzyme. Generally, most agarases exhibit maximal activity in a neutral to slightly alkaline pH range and at moderate to high temperatures. However, significant variations exist. For instance, β-Agarase I shows optimal activity at a pH of 6.5.[1] Some agarases from marine bacteria have optimal activity at temperatures around 40-50°C and a pH of 7.0-8.0.[2] It is crucial to determine the optimal conditions for the specific this compound being used in your experiments.

Q2: Can minor deviations from the optimal pH significantly impact this compound activity?

A2: Yes, even small changes in pH can lead to a significant loss of enzyme activity. The pH of the reaction buffer affects the ionization state of the amino acid residues in the enzyme's active site, which is critical for substrate binding and catalysis. For example, while some agarases maintain over 75% of their activity within a pH range of 5.0 to 8.5[1], others have a much narrower optimal range.

Q3: How does temperature affect the stability of this compound over time?

A3: Temperature significantly influences both the activity and stability of this compound. While higher temperatures can increase the initial reaction rate, prolonged exposure to temperatures above the optimum can lead to denaturation and a rapid loss of activity. For example, an this compound might be stable for an extended period at 30-50°C but lose activity quickly at temperatures above 60°C.[2]

Q4: What are some common inhibitors of this compound activity?

A4: Certain metal ions and chemical reagents can inhibit this compound activity. Transition metal ions are known inhibitors.[3] Additionally, substances like ethidium bromide at concentrations higher than 5 µg/mL can also inhibit the enzyme. It is important to be aware of potential inhibitors in your sample and buffer solutions.

Troubleshooting Guide

Problem 1: Low or no detectable this compound activity.

Possible Cause Troubleshooting Step
Suboptimal pH or Temperature Verify that the pH of your reaction buffer is within the optimal range for your specific this compound. Similarly, ensure the incubation temperature is set to the enzyme's optimum. If the optimal conditions are unknown, they should be determined experimentally.
Enzyme Denaturation Improper storage (e.g., repeated freeze-thaw cycles) or exposure to extreme pH or temperature can denature the enzyme. Use a fresh aliquot of the enzyme and always store it according to the manufacturer's instructions.
Presence of Inhibitors Your sample or buffer may contain inhibiting substances such as metal ions or EDTA. Try to identify and remove any potential inhibitors. This may involve sample purification or using a different buffer system.
Incorrect Substrate Preparation The concentration of the agar substrate may be too low, or it may not be properly solubilized, limiting the enzyme's access to it. Ensure the agar is completely dissolved and the final concentration is appropriate for the assay.
Degraded Substrate If the agar substrate is old or has been improperly stored, it may have degraded, leading to inaccurate results. Use a fresh, high-quality agar substrate.

Problem 2: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in pH of Buffer The pH of your buffer can change over time, especially if not stored properly. Always prepare fresh buffer for each experiment or verify the pH of your stock solution before use.
Inaccurate Temperature Control Fluctuations in the incubator or water bath temperature can lead to variable reaction rates. Calibrate your temperature control equipment regularly to ensure accuracy and consistency.
Pipetting Errors Inaccurate pipetting of the enzyme, substrate, or buffer can introduce significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques. Preparing a master mix for the reaction components can also help improve consistency.
Inconsistent Substrate Preparation The method of preparing the agar solution (e.g., heating and cooling rates) can affect its gelling properties and accessibility to the enzyme. Standardize your substrate preparation protocol to ensure consistency between batches.

Data on Optimal this compound Conditions

The optimal temperature and pH for this compound activity are highly dependent on the source organism. The following table summarizes the optimal conditions for several characterized agarases.

This compound Source OrganismOptimal Temperature (°C)Optimal pHReference
Pseudoalteromonas sp. NJ21308.0
Bacillus subtilis408.0
Thalassospira profundimaris fst-13007458.0
Flammeovirga sp. Strain MY04457.0
Aspergillus sydowii CBS593.65406.0
Bacillus megaterium406.6

Experimental Protocols

Protocol 1: Determination of Optimal Temperature for this compound Activity

This protocol outlines the steps to determine the optimal temperature for your this compound enzyme.

  • Prepare the Substrate: Prepare a 1% (w/v) solution of low melting point agarose in the appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5). Heat the solution until the agarose is completely dissolved, then cool it to the desired reaction temperatures.

  • Set Up Reactions: Prepare a series of reaction tubes, each containing the buffered agarose substrate.

  • Temperature Incubation: Incubate the tubes at a range of different temperatures (e.g., 20°C, 30°C, 40°C, 50°C, 60°C, 70°C) for 5-10 minutes to allow them to equilibrate.

  • Initiate the Reaction: Add a fixed amount of your this compound solution to each tube to start the reaction.

  • Incubate: Incubate the reactions for a specific period (e.g., 30 minutes) at their respective temperatures.

  • Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., DNS reagent for measuring reducing sugars) or by heat inactivation (e.g., boiling for 10 minutes).

  • Quantify Activity: Measure the amount of product formed (e.g., reducing sugars) using a suitable method, such as the DNS (3,5-dinitrosalicylic acid) method.

  • Determine Optimal Temperature: Plot the enzyme activity against the incubation temperature. The temperature at which the highest activity is observed is the optimal temperature.

Protocol 2: Determination of Optimal pH for this compound Activity

This protocol describes the procedure for determining the optimal pH for your this compound.

  • Prepare Buffers: Prepare a series of buffers with different pH values covering a broad range (e.g., pH 4.0 to 10.0). Use buffers that are effective in the desired pH ranges (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, Tris-HCl for pH 7-9, and glycine-NaOH for pH 9-10).

  • Prepare Substrate: Prepare a 1% (w/v) solution of low melting point agarose in each of the prepared buffers.

  • Set Up Reactions: In separate tubes, add the buffered agarose substrate for each pH to be tested.

  • Equilibrate Temperature: Incubate the tubes at the previously determined optimal temperature for 5-10 minutes.

  • Initiate the Reaction: Add a fixed amount of your this compound solution to each tube.

  • Incubate: Incubate all reactions at the optimal temperature for a defined time (e.g., 30 minutes).

  • Stop the Reaction: Stop the reactions as described in the temperature optimization protocol.

  • Quantify Activity: Measure the product formation for each reaction.

  • Determine Optimal pH: Plot the enzyme activity against the buffer pH. The pH at which the highest activity is observed is the optimal pH.

Visualizations

Experimental_Workflow_for_Agarase_Optimization cluster_temp Temperature Optimization cluster_ph pH Optimization T1 Prepare Agarose in Buffer T2 Aliquot Substrate T1->T2 T3 Incubate at Various Temperatures T2->T3 T4 Add this compound T3->T4 T5 Incubate for Fixed Time T4->T5 T6 Stop Reaction T5->T6 T7 Quantify Product T6->T7 T8 Plot Activity vs. Temperature T7->T8 P4 Incubate at Optimal Temperature T8->P4 Use Optimal Temperature P1 Prepare Buffers of Various pH P2 Prepare Agarose in Each Buffer P1->P2 P3 Aliquot Substrates P2->P3 P3->P4 P5 Add this compound P4->P5 P6 Incubate for Fixed Time P5->P6 P7 Stop Reaction P6->P7 P8 Quantify Product P7->P8 P9 Plot Activity vs. pH P8->P9 Factors_Affecting_Agarase_Activity cluster_factors Factors Influencing this compound Activity cluster_outcomes Experimental Outcomes Agarase_Activity This compound Activity Optimal_Activity Optimal Activity Agarase_Activity->Optimal_Activity Optimal Conditions Reduced_Activity Reduced Activity Agarase_Activity->Reduced_Activity Suboptimal Conditions Temperature Temperature Temperature->Agarase_Activity pH pH pH->Agarase_Activity Substrate_Concentration Substrate Concentration Substrate_Concentration->Agarase_Activity Enzyme_Concentration Enzyme Concentration Enzyme_Concentration->Agarase_Activity Inhibitors Inhibitors Inhibitors->Agarase_Activity No_Activity No Activity Inhibitors->No_Activity Strong Inhibition Cofactors Cofactors/Metal Ions Cofactors->Agarase_Activity

References

Common inhibitors of Agarase enzyme function

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues related to agarase enzyme function.

Frequently Asked Questions (FAQs)

Q1: My this compound enzyme activity is lower than expected. What are the common causes?

Lower than expected or complete loss of this compound activity can be attributed to several factors. These include the presence of inhibiting substances in your reaction mixture, suboptimal reaction conditions (e.g., pH, temperature), or improper enzyme storage and handling. It is also possible that the substrate concentration is not optimal for the enzyme.

Q2: What are the most common chemical inhibitors of this compound enzymes?

This compound activity can be significantly affected by various chemical compounds. The most common inhibitors include:

  • Heavy Metal Ions: Divalent and trivalent cations are potent inhibitors of many agarases. Ions such as mercury (Hg²⁺), copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺) can severely reduce or completely inhibit enzyme activity.[1][2][3] Heavy metals often act as non-competitive inhibitors, binding to the enzyme at a site other than the active site, which alters the enzyme's conformation and reduces its catalytic efficiency.[4][5]

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) is a well-known inhibitor of some agarases. Chelating agents can bind to metal ion cofactors that are essential for the activity of certain metallo-agarases, thereby inactivating the enzyme. However, the effect of EDTA can vary, and in some cases, it has been reported to have no inhibitory effect or even a slight activating effect.

  • Other Chemical Reagents: Sulfhydryl-modifying reagents and serine protease inhibitors have also been shown to inhibit certain agarases. For instance, β-mercaptoethanol and phenylmethylsulfonyl fluoride (PMSF) have been documented as inhibitors for some this compound enzymes.

Q3: Can components from my experimental setup inhibit this compound activity?

Yes, substances introduced during your experimental workflow can inhibit this compound. For example, if you are recovering DNA from an agarose gel, high concentrations of ethidium bromide (> 5 µg/mL) can inhibit this compound activity. Contaminants from DNA preparations, such as high salt concentrations, phenol, or ethanol, can also negatively impact enzyme function.

Q4: How does pH and temperature affect this compound stability and potential inhibition?

Most agarases exhibit optimal activity within a neutral to slightly alkaline pH range (typically pH 6.0-8.0) and are sensitive to extreme pH conditions. Similarly, each this compound has an optimal temperature for activity, often between 30°C and 50°C. Deviations from these optimal conditions can lead to a significant loss of activity. High temperatures can cause irreversible denaturation of the enzyme. The inhibitory effects of certain compounds, like heavy metals, can also be influenced by pH.

Q5: Is it possible for substrate-related factors to inhibit the reaction?

While not a direct inhibitor, high concentrations of the substrate (agarose) can lead to high viscosity, which may impede the enzyme's access to the substrate and appear as reduced activity. Additionally, impurities in the agar or agarose preparation could potentially contain inhibitory substances. Glucose has also been shown to inhibit the secretion of extracellular this compound in some bacteria, which could be a consideration in cell-based applications.

Troubleshooting Guide

If you are experiencing issues with your this compound enzyme, follow this step-by-step troubleshooting guide.

Step 1: Verify Enzyme and Reagent Integrity
  • Enzyme Storage: Confirm that the this compound has been stored at the recommended temperature (typically -20°C) and has not undergone multiple freeze-thaw cycles.

  • Reagent Quality: Ensure all buffers and reagents are correctly prepared, free of contaminants, and within their expiration dates. Use high-purity water for all solutions.

Step 2: Control Experiment
  • Perform a positive control reaction using a standard substrate (e.g., pure agarose) and the recommended buffer system, under optimal pH and temperature conditions. This will help determine if the issue lies with the enzyme itself or with your specific experimental conditions.

Step 3: Evaluate Reaction Conditions
  • pH and Temperature: Double-check the pH of your reaction buffer and ensure the incubation temperature is optimal for your specific this compound.

  • Incubation Time: Ensure the incubation time is sufficient for the amount of substrate and enzyme concentration used.

Step 4: Identify Potential Inhibitors in Your Sample
  • Sample Purity: If your substrate is in a complex mixture (e.g., a DNA band excised from a gel), consider potential contaminants. Purify your sample if necessary to remove salts, organic solvents, or other potential inhibitors.

  • Dialysis/Buffer Exchange: If you suspect the presence of inhibitory small molecules or ions, consider removing them by dialysis or buffer exchange of your sample before adding the this compound.

Summary of Common this compound Inhibitors

The following table summarizes common inhibitors of this compound enzymes, with concentrations and observed effects as reported in the literature. Note that the degree of inhibition can vary depending on the specific this compound, its source, and the experimental conditions.

InhibitorThis compound Source (if specified)ConcentrationEffect
Heavy Metals
Hg²⁺Thalassospira profundimaris1 mMStrong Inhibition
Cu²⁺Thalassospira profundimaris1 mMStrong Inhibition
Cu²⁺Aspergillus sydowii (crude enzyme)Not specifiedSuppression of activity
Cu²⁺Agarivorans albusNot specifiedStrong Inhibition
Fe³⁺Thalassospira profundimaris1 mMStrong Inhibition
Fe²⁺Aspergillus sydowii (crude enzyme)Not specifiedSuppression of activity
Zn²⁺Agarivorans albusNot specifiedStrong Inhibition
Ba²⁺Aspergillus sydowii (crude enzyme)Not specifiedSuppression of activity
Mg²⁺Aspergillus sydowii (crude enzyme)Not specifiedSuppression of activity
Chelating Agents
EDTAThalassospira profundimaris1 mMInhibition
EDTAAntarctic macroalgae-associated bacteria metagenomic libraryNot specifiedSignificant Inhibition
Other Reagents
Ethidium BromidePseudomonas atlantica> 5 µg/mLInhibition

Experimental Protocols

Protocol: Basic this compound Activity Assay (DNS Method)

This protocol describes a common method for determining this compound activity by measuring the release of reducing sugars using the 3,5-dinitrosalicylic acid (DNS) method.

Materials:

  • This compound enzyme solution

  • Substrate solution: 0.5% (w/v) low melting point agarose in buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DNS reagent

  • D-galactose standard solutions (for standard curve)

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, mix 100 µL of the 0.5% agarose solution with an appropriate volume of your this compound enzyme solution.

    • Prepare a negative control by adding buffer instead of the enzyme solution.

    • The total reaction volume should be kept consistent.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for your this compound (e.g., 40°C) for a defined period (e.g., 30 minutes).

  • Stopping the Reaction:

    • Add 200 µL of DNS reagent to the reaction mixture to stop the enzymatic reaction.

  • Color Development:

    • Heat the tubes in a boiling water bath for 5-10 minutes.

    • Cool the tubes to room temperature.

  • Measurement:

    • Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Quantification:

    • Create a standard curve using D-galactose solutions of known concentrations.

    • Determine the amount of reducing sugar released in your samples by comparing their absorbance values to the standard curve.

    • One unit of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar (as D-galactose equivalents) per minute under the specified conditions.

Visualizations

Troubleshooting_Workflow start Start: Low/No this compound Activity check_enzyme Step 1: Verify Enzyme & Reagent Integrity - Proper storage? - Expired reagents? start->check_enzyme control_exp Step 2: Perform Positive Control - Standard substrate & buffer check_enzyme->control_exp eval_conditions Step 3: Evaluate Reaction Conditions - Optimal pH? - Optimal temperature? control_exp->eval_conditions Control OK consult_support Consult Technical Support control_exp->consult_support Control Fails identify_inhibitors Step 4: Identify Potential Inhibitors - Sample contaminants? eval_conditions->identify_inhibitors Conditions OK activity_restored Activity Restored eval_conditions->activity_restored Adjusted Conditions Restore Activity purify_sample Purify Sample (e.g., dialysis, buffer exchange) identify_inhibitors->purify_sample identify_inhibitors->consult_support No Obvious Inhibitors purify_sample->activity_restored Inhibitors Removed

Caption: A troubleshooting workflow for diagnosing issues with this compound enzyme activity.

Heavy_Metal_Inhibition cluster_enzyme This compound Enzyme active_site Active Site product Oligosaccharides active_site->product Catalyzes allosteric_site Allosteric Site allosteric_site->active_site Changes Conformation substrate Agarose Substrate substrate->active_site Binds inhibitor Heavy Metal Ion (e.g., Hg²⁺) inhibitor->allosteric_site Binds

Caption: Mechanism of non-competitive inhibition of this compound by heavy metal ions.

References

Technical Support Center: Optimizing DNA Recovery with Agarase

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for improving the yield of DNA recovered with Agarase. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges and maximize their DNA recovery.

Troubleshooting Guide

This section addresses specific issues you may encounter during your DNA recovery experiments using this compound.

Problem Possible Cause Solution
Low or No DNA Yield Incomplete melting of the agarose gel slice. The enzyme cannot digest agarose that is in a gelled state.[1][2]Ensure the gel slice is completely melted before adding this compound. This can be achieved by incubating at 65-70°C for 10-15 minutes.[1][3]
Use of standard or high-melt agarose instead of low-melting-point (LMP) agarose. This compound activity is optimal at temperatures where standard agarose would solidify.[4]Always use a high-quality, low-melting-point agarose for this procedure to ensure the gel remains molten at the enzyme's optimal temperature of 42°C.
Inefficient enzyme activity.Double-check that the this compound buffer is at the correct concentration (1X final). For a faster equilibration, you can add 1/10th volume of 10X buffer directly to the melted agarose, but this requires doubling the amount of enzyme.
Loss of small DNA fragments.For DNA fragments smaller than 500 bp, avoid washing the gel slice before melting, as this can lead to DNA diffusion and loss.
Insufficient incubation time with this compound.Incubate the molten agarose with this compound for at least 1 hour at 42°C to ensure complete digestion.
Poor DNA Quality (Degradation/Nicking) Excessive exposure to UV light during gel band excision. UV light can cause significant damage to DNA.
Nuclease contamination.Use nuclease-free water, buffers, and tips throughout the procedure. Ensure the this compound enzyme is certified nuclease-free.
Difficulty with Downstream Applications (e.g., Ligation, PCR) Presence of inhibitors from the agarose. Some components in agarose can inhibit enzymatic reactions.Use high-quality, molecular biology grade LMP agarose to minimize inhibitors. Consider performing an additional purification step, such as phenol-chloroform extraction or using a spin column, after the this compound digestion.
Ethanol carryover from precipitation steps. Ethanol is a potent inhibitor of many enzymatic reactions.After ethanol precipitation, ensure the DNA pellet is completely dry before resuspension. A second, brief spin after removing the ethanol wash can help remove residual droplets.
Incomplete removal of digested agarose oligosaccharides.After this compound digestion and before precipitation, centrifuge the sample at high speed (e.g., 15,000 x g) for 15 minutes to pellet any undigested carbohydrates, then carefully transfer the DNA-containing supernatant.

Frequently Asked Questions (FAQs)

Q1: What type of agarose should I use for DNA recovery with this compound?

A1: It is essential to use low-melting-point (LMP) agarose. This compound works optimally at around 42°C, a temperature at which standard agarose would solidify. LMP agarose remains molten at this temperature, allowing the enzyme to access and digest the agarose polymers.

Q2: How can I minimize DNA damage during the gel extraction process?

A2: The primary source of DNA damage during gel extraction is exposure to UV light when visualizing the DNA band for excision. To minimize this, cut out the desired band as quickly as possible (less than one minute of exposure). If your lab has one, a transilluminator that uses blue light instead of UV is a better alternative as it does not damage the DNA.

Q3: My DNA yield is consistently low. What is the most common reason for this?

A3: The most frequent cause of low DNA yield in gel extraction procedures is the incomplete melting and solubilization of the agarose gel slice. If the agarose is not fully melted, the DNA remains trapped within the gel matrix and cannot be efficiently recovered. Ensure the gel slice is fully liquid before proceeding with the this compound digestion step.

Q4: Can I use this compound to recover large DNA fragments?

A4: Yes, this compound is suitable for recovering large DNA fragments (>50 kb). However, large DNA is susceptible to mechanical shearing. Therefore, it is recommended to handle the DNA gently. After the this compound digestion, you can either perform subsequent enzymatic reactions directly in the digested agarose solution or use drop dialysis to remove the carbohydrates and enzyme.

Q5: How much this compound should I use?

A5: A general guideline is to use 1 unit of β-Agarase I for up to 200 µl of a 1% low melting point agarose gel. The amount of enzyme should be adjusted proportionally for larger gel volumes or higher agarose concentrations.

Quantitative Data Summary

The following table summarizes expected DNA recovery rates and key quantitative parameters for optimizing the this compound protocol.

Parameter Value/Recommendation Source
Typical DNA Recovery Rate ~90%
Maximum Agarose Gel Slice per Column (if using a cleanup kit) < 400 mg
This compound Incubation Temperature 42°C
This compound Incubation Time 1 hour
Gel Melting Temperature 65-70°C
Precipitation Salt (Ammonium Acetate) 2.5 M final concentration
Ethanol for Precipitation 2.5 volumes
Isopropanol for Precipitation 0.7 - 0.8 volumes

Experimental Protocols

Detailed Protocol for DNA Recovery using β-Agarase I

This protocol is designed for the efficient recovery of DNA from low-melting-point agarose gels.

Materials:

  • DNA fragment in a low-melting-point (LMP) agarose gel

  • β-Agarase I (e.g., NEB #M0392)

  • 10X β-Agarase I Reaction Buffer

  • Nuclease-free water

  • Ammonium acetate (5 M stock)

  • 100% Ethanol or Isopropanol

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Microcentrifuge tubes

  • Scalpel

  • Heating block or water bath

  • Microcentrifuge

Methodology:

  • Excise DNA Band: After electrophoresis, visualize the DNA bands on a UV or blue light transilluminator. Quickly excise the desired DNA band using a clean scalpel. Minimize the size of the gel slice to include only the DNA of interest.

  • Melt the Agarose Slice: Place the gel slice in a pre-weighed microcentrifuge tube. Determine the volume of the gel slice (assuming 1 mg ≈ 1 µl). Melt the agarose by incubating the tube at 65°C for 10-15 minutes, or until the agarose is completely molten.

  • Equilibrate and Digest:

    • Cool the molten agarose solution to 42°C.

    • Add 1/10th volume of 10X β-Agarase I Reaction Buffer to the molten agarose.

    • Add 1 unit of β-Agarase I per 200 µl of 1% agarose gel. For the faster equilibration method where the buffer is added directly to the melted gel, double the amount of enzyme.

    • Mix gently and incubate at 42°C for 1 hour.

  • Remove Undigested Carbohydrates:

    • Add ammonium acetate to a final concentration of 2.5 M.

    • Chill the tube on ice for 15 minutes.

    • Centrifuge at 15,000 x g for 15 minutes to pellet any undigested carbohydrates.

  • Precipitate DNA:

    • Carefully transfer the supernatant containing the DNA to a new, clean microcentrifuge tube.

    • Add 0.7 volumes of isopropanol or 2.5 volumes of cold 100% ethanol.

    • Mix gently and incubate at room temperature for 1 hour. For small DNA fragments (<500 bp) or low DNA concentrations (<50 ng/ml), extend the incubation to 2 hours.

  • Pellet and Wash DNA:

    • Centrifuge at 15,000 x g for 15 minutes to pellet the DNA.

    • Carefully discard the supernatant.

    • Wash the DNA pellet with 500 µl of cold 70% ethanol.

    • Centrifuge at 15,000 x g for 5 minutes.

  • Dry and Resuspend:

    • Carefully remove the ethanol wash. Perform a second, brief spin to collect any remaining liquid and remove it with a pipette.

    • Air-dry the pellet at room temperature. Do not over-dry.

    • Resuspend the DNA pellet in a suitable volume of TE buffer or nuclease-free water.

Visualizations

Agarase_DNA_Recovery_Workflow cluster_0 Gel Electrophoresis & Excision cluster_1 This compound Digestion cluster_2 DNA Purification A Run DNA on LMP Agarose Gel B Visualize DNA with Blue Light or Minimal UV A->B C Excise DNA Band with Scalpel B->C D Melt Gel Slice at 65°C C->D Transfer gel slice to tube E Cool to 42°C & Add Buffer + this compound D->E F Incubate at 42°C for 1 hour E->F G Centrifuge to Pellet Carbohydrates F->G H Transfer Supernatant G->H I Precipitate DNA with Isopropanol/Ethanol H->I J Wash Pellet with 70% Ethanol I->J K Air-Dry and Resuspend DNA J->K L Ready for Downstream Applications K->L High-Yield, Pure DNA

Caption: Workflow for DNA recovery from LMP agarose gels using this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low DNA Yield Cause1 Incomplete Gel Melting Start->Cause1 Cause2 Incorrect Agarose Type (Not LMP) Start->Cause2 Cause3 Suboptimal Enzyme Activity Start->Cause3 Cause4 Excessive UV Exposure Start->Cause4 Sol1 Ensure complete melting at 65-70°C Cause1->Sol1 Sol2 Use high-quality LMP Agarose Cause2->Sol2 Sol3 Verify buffer & enzyme concentration Cause3->Sol3 Sol4 Minimize UV exposure time Cause4->Sol4 End Improved DNA Yield Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting logic for low DNA yield in this compound-based recovery.

References

Troubleshooting low efficiency of protoplast isolation with Agarase

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for protoplast isolation using Agarase. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental protocols for high-efficiency protoplast isolation.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in protoplast isolation?

A1: this compound is a crucial enzyme for isolating protoplasts from agar-producing seaweeds (agarophytes), such as Gracilaria. It specifically digests the agar in the cell wall, which is a major component that cannot be broken down by cellulases and pectinases alone.

Q2: Can this compound be used as a standalone enzyme for protoplast isolation?

A2: It is generally not recommended to use this compound as a standalone enzyme. For efficient protoplast isolation from agarophytes, a combination of enzymes is typically required. This often includes cellulase and macerozyme to break down other cell wall components like cellulose and pectin.[1]

Q3: What are the typical signs of low this compound efficiency during protoplast isolation?

A3: Low efficiency is primarily indicated by a poor yield of viable protoplasts. Other signs include incomplete digestion of the seaweed tissue, resulting in large, undigested fragments, and the release of very few spherical protoplasts.

Q4: How can I assess the viability of my isolated protoplasts?

A4: Protoplast viability can be determined using several methods, including staining with fluorescein diacetate (FDA), which causes viable protoplasts to fluoresce green under a fluorescence microscope.[2][3] Other methods include phenosafranine staining and measuring oxygen uptake.[4]

Troubleshooting Guide

Issue 1: Low Protoplast Yield
Possible Cause Troubleshooting Step
Suboptimal Enzyme Concentration: The concentration of this compound and other enzymes may be too low for effective cell wall digestion.Recommendation: Optimize the enzyme concentrations. Start with a baseline and perform a concentration gradient experiment. For instance, in Gracilaria verrucosa, a combination of 4 units of this compound, 4% Cellulase Onozuka, and 2% Macerozyme has been shown to be effective.[1]
Inadequate Incubation Time: The duration of enzyme treatment may be insufficient for complete cell wall degradation.Recommendation: Increase the incubation time. An incubation period of 150 minutes at 22°C has been used successfully for Gracilaria verrucosa. However, prolonged incubation can also be detrimental, so it's crucial to find the optimal time for your specific seaweed.
Incorrect Incubation Temperature and pH: The temperature and pH of the enzyme solution may not be optimal for this compound activity.Recommendation: Ensure the incubation temperature and pH are within the optimal range for the enzymes used. A pH of 6.5 and a temperature of 22°C have been found suitable for polysaccharide-degrading enzymes in Gracilaria verrucosa isolation.
Poor Quality of Starting Material: The physiological state of the seaweed can significantly impact protoplast yield.Recommendation: Use healthy, actively growing seaweed. For some species, a growth rate of 15-35% biomass increase per day is ideal. Avoid using old or stressed tissues.
Ineffective Pre-treatment: The seaweed tissue may require a pre-treatment step to make the cell walls more accessible to the enzymes.Recommendation: Consider a pre-treatment step. For example, treating Gracilaria verrucosa with 5% papain for 30 minutes before enzyme digestion has been shown to increase protoplast yield. Chelation pre-treatment can also be effective for some brown algae.
Issue 2: Low Protoplast Viability
Possible Cause Troubleshooting Step
Osmotic Stress: The osmotic potential of the enzyme and washing solutions may be causing the protoplasts to burst or shrink excessively.Recommendation: Optimize the osmotic stabilizer concentration. Mannitol is a commonly used osmotic stabilizer, with concentrations typically ranging from 0.4 M to 0.7 M. A slightly hypertonic solution is often better than an isotonic one.
Mechanical Damage: Rough handling during the isolation and purification steps can lyse the fragile protoplasts.Recommendation: Handle the protoplasts gently at all stages. Use wide-bore pipettes for transfer and centrifuge at low speeds (e.g., 100-200 x g).
Toxicity from Enzymes or Cellular Debris: High enzyme concentrations or the release of cellular contents from lysed cells can be toxic to the remaining protoplasts.Recommendation: Use the lowest effective enzyme concentration and purify the protoplasts from debris promptly after digestion. Washing the protoplasts with a suitable washing solution (e.g., W5 solution) is a critical step.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on protoplast isolation.

Table 1: Optimal Conditions for Protoplast Isolation from Gracilaria verrucosa

ParameterOptimal ValueReference
Pre-treatment5% Papain for 30 min
This compound Concentration4 units
Cellulase Onozuka RS4%
Macerozyme R-102%
Osmotic Stabilizer0.7 M Mannitol
pH6.5
Temperature22°C
Incubation Time150 min
Expected Yield 1.03 x 10⁸ protoplasts/g fresh wt.

Table 2: Comparison of Protoplast Yields from Different Seaweed Species

Seaweed SpeciesEnzyme CombinationProtoplast Yield (protoplasts/g fresh wt.)Reference
Gracilaria sordidaNot specified1 x 10⁶ to 1 x 10⁷
Undaria pinnatifida1% Cellulase "Onozuka" RS, 4 U/mL Alginate Lyase2-4 x 10⁷
Hecatonema terminaleCellulase RS, Alginate Lyase3.52 x 10⁵

Experimental Protocols

Protocol 1: Protoplast Isolation from Gracilaria verrucosa

This protocol is adapted from the methodology described for Gracilaria verrucosa.

Materials:

  • Fresh, actively growing Gracilaria verrucosa

  • 5% Papain solution in 20 mM MES buffer (pH 7.5) with 0.7 M mannitol

  • Enzyme solution: 4 units of this compound, 4% Cellulase Onozuka RS, 2% Macerozyme R-10, and 0.7 M mannitol in 20 mM MES buffer (pH 6.5)

  • Washing solution (e.g., 20 mM MES buffer, pH 7.5, containing 0.7 M mannitol)

  • Sterile petri dishes, scalpels, and forceps

  • Shaker

  • Centrifuge

  • Hemocytometer

Procedure:

  • Pre-treatment:

    • Wash 1 g of fresh seaweed tissue thoroughly.

    • Incubate the tissue in 5% papain solution for 30 minutes at 22°C.

  • Enzyme Digestion:

    • Rinse the pre-treated tissue with the washing solution.

    • Transfer the tissue to the enzyme solution.

    • Incubate for 150 minutes at 22°C with gentle agitation.

  • Purification:

    • Filter the enzyme-protoplast mixture through a nylon mesh (e.g., 50-100 µm) to remove undigested debris.

    • Centrifuge the filtrate at a low speed (e.g., 100 x g) for 5-10 minutes to pellet the protoplasts.

    • Carefully remove the supernatant and resuspend the protoplast pellet in the washing solution.

    • Repeat the washing step 2-3 times.

  • Yield Assessment:

    • Resuspend the final protoplast pellet in a known volume of washing solution.

    • Count the number of protoplasts using a hemocytometer.

    • Assess viability using FDA staining.

Visualizations

Experimental Workflow for Protoplast Isolation

Protoplast_Isolation_Workflow Protoplast Isolation Workflow Start Start: Select healthy seaweed Pretreatment Pre-treatment (e.g., Papain) Start->Pretreatment Enzyme_Digestion Enzyme Digestion (this compound, Cellulase, Macerozyme) Pretreatment->Enzyme_Digestion Filtration Filtration (Nylon Mesh) Enzyme_Digestion->Filtration Centrifugation Centrifugation & Washing Filtration->Centrifugation Purified_Protoplasts Purified Protoplasts Centrifugation->Purified_Protoplasts Analysis Yield & Viability Analysis Purified_Protoplasts->Analysis

Caption: A generalized workflow for isolating protoplasts from seaweed.

Troubleshooting Logic for Low Protoplast Yield

Low_Yield_Troubleshooting Troubleshooting Low Protoplast Yield Low_Yield Low Protoplast Yield Check_Enzymes Check Enzyme Concentrations & Activity Low_Yield->Check_Enzymes Check_Incubation Check Incubation Time, Temp, & pH Low_Yield->Check_Incubation Check_Material Check Starting Material Quality Low_Yield->Check_Material Check_Pretreatment Evaluate Pre-treatment Efficacy Low_Yield->Check_Pretreatment Optimize_Enzymes Optimize Enzyme Mix Check_Enzymes->Optimize_Enzymes Optimize_Incubation Optimize Incubation Conditions Check_Incubation->Optimize_Incubation Select_Better_Material Use Actively Growing Tissue Check_Material->Select_Better_Material Implement_Pretreatment Implement/Optimize Pre-treatment Check_Pretreatment->Implement_Pretreatment

Caption: A decision tree for troubleshooting low protoplast yields.

References

Why is my Agarase not dissolving the agarose completely?

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Agarase Troubleshooting

Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues with incomplete agarose dissolution by this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question: Why is my this compound not completely dissolving the agarose?

Answer:

Incomplete dissolution of agarose by this compound can be attributed to several factors, ranging from suboptimal reaction conditions to the presence of inhibitors. Below is a comprehensive guide to troubleshoot and resolve this issue.

Incorrect Reaction Temperature

This compound activity is highly dependent on temperature. Both temperatures that are too high or too low can lead to incomplete digestion.

  • Issue: The temperature of the molten agarose solution was too high when the this compound was added.

    • Explanation: Most β-Agarases are rapidly and irreversibly inactivated at temperatures above 45-50°C.[1][2][3] However, some thermostable β-Agarases can function at higher temperatures, with optimal activity between 50-60°C.[4]

    • Solution: After melting the agarose at 65°C (for low melting point agarose) or higher (for standard agarose if using a thermostable enzyme), ensure the solution is cooled to the enzyme's optimal temperature (typically around 42°C for standard β-Agarase I) before adding the enzyme.[1] Allow sufficient time for larger volumes to equilibrate to the correct temperature.

  • Issue: The reaction temperature was too low.

    • Explanation: If the temperature drops below the gelling point of the agarose (even for low melting point agarose), the agarose will begin to solidify, making it resistant to enzymatic digestion.

    • Solution: Maintain the reaction at the optimal temperature for the duration of the incubation period using a water bath or heat block.

Enzyme TypeOptimal Temperature RangeHeat Inactivation Conditions
Standard β-Agarase I40-45°C65°C for 15 minutes
Thermostable β-Agarase50-60°C90°C or higher for 5 minutes or longer
Cold-adapted β-Agarase30-40°CActivity decreases above 40°C
Suboptimal pH and Buffer Conditions

The pH of the reaction environment is crucial for enzyme activity.

  • Issue: The pH of the reaction is outside the optimal range for the this compound.

    • Explanation: Most β-Agarases exhibit optimal activity at a pH between 6.0 and 8.0. Deviations from this range can significantly reduce enzyme efficiency.

    • Solution: Ensure the use of the manufacturer's recommended reaction buffer. If preparing your own, verify the pH is within the optimal range for your specific this compound. When recovering DNA from agarose gels, the electrophoresis buffer can affect the pH. It is recommended to equilibrate the gel slice in the 1X this compound reaction buffer before melting.

  • Issue: Use of an inappropriate electrophoresis buffer.

    • Explanation: β-Agarase I functions more effectively in Tris-acetate (TAE) buffer compared to Tris-borate (TBE) buffer. Borate ions in TBE can have an inhibitory effect.

    • Solution: If using gels run with TBE buffer, it may be necessary to double the amount of this compound for complete digestion. Alternatively, equilibrating the gel slice in the reaction buffer before starting the digestion can help mitigate the effects of the TBE buffer.

ParameterOptimal Condition/Recommendation
pH 6.0 - 8.0 (most common), check manufacturer's specifications
Buffer System TAE is preferred over TBE
Incorrect Type or Concentration of Agarose

The properties of the agarose itself can impact the efficiency of the this compound.

  • Issue: Using standard agarose with a non-thermostable this compound.

    • Explanation: Standard β-Agarase I requires low melting point (LMP) agarose because the agarose must remain in a molten state at the enzyme's optimal temperature (around 42°C). Standard agarose will be solid at this temperature.

    • Solution: Use LMP agarose for standard β-Agarase I. If you must use standard agarose, a thermostable this compound is required.

  • Issue: The agarose concentration is too high.

    • Explanation: β-Agarase I is most efficient on agarose concentrations of 1% or lower. Higher concentrations present a greater substrate load for the enzyme.

    • Solution: For gels with a higher agarose percentage, melt the gel slice and then dilute it with 1X this compound reaction buffer to a final concentration of 1% before adding the enzyme.

Presence of Inhibitors

Certain chemicals commonly used in laboratory procedures can inhibit this compound activity.

  • Issue: Contaminants in the agarose gel slice.

    • Explanation: Substances like formaldehyde (used in RNA denaturing gels) or high concentrations of ethidium bromide (>5 µg/mL) can inhibit this compound. Certain metal ions can also act as inhibitors.

    • Solution: For RNA recovery from formaldehyde gels, the denaturant must be removed by equilibrating the gel slice in the reaction buffer before adding the enzyme. It may also be necessary to increase the amount of enzyme used. If high concentrations of intercalating dyes are suspected to be an issue, consider purifying the DNA from the gel slice by other means before proceeding with enzymatic reactions.

Procedural Errors

Simple mistakes in the experimental workflow can lead to failed reactions.

  • Issue: Incomplete melting of the agarose gel slice.

    • Explanation: The this compound enzyme acts on molten (solubilized) agarose. If the gel is not completely melted, the enzyme cannot access all of the substrate.

    • Solution: Ensure the gel slice is fully melted by heating at the appropriate temperature (e.g., 65°C for LMP agarose) and mixing gently before cooling to the reaction temperature.

  • Issue: Insufficient amount of enzyme or inadequate incubation time.

    • Explanation: The amount of this compound required depends on the volume and concentration of the agarose. The reaction also requires sufficient time to proceed to completion.

    • Solution: Increase the amount of this compound added or extend the incubation time. Refer to the manufacturer's protocol for the recommended units of enzyme per volume of agarose.

Experimental Protocols

Key Experiment: DNA Purification from Low Melting Point Agarose Gels using β-Agarase I

This protocol outlines the standard procedure for digesting an LMP agarose gel slice to recover a DNA fragment.

  • Excise the Gel Slice: Following electrophoresis, visualize the DNA bands under UV light and carefully excise the band of interest using a clean scalpel. Minimize the amount of excess agarose.

  • Determine Gel Slice Weight: Place the gel slice in a pre-weighed microcentrifuge tube to determine its weight. This will help in calculating the required amount of enzyme.

  • Equilibrate the Gel Slice (Recommended for TBE gels): Add 2 volumes of 1X β-Agarase I Reaction Buffer to the tube containing the gel slice. Incubate on ice for 30 minutes. Carefully remove the buffer. Repeat this wash step.

  • Melt the Agarose: Heat the tube at 65°C for 10-15 minutes, or until the agarose is completely melted. Vortex gently to ensure homogeneity.

  • Equilibrate Temperature: Cool the tube to 42°C in a water bath or heat block. Allow at least 5-10 minutes for the temperature to equilibrate.

  • Add β-Agarase I: Add 1 unit of β-Agarase I for every 200 µl of 1% molten agarose. Mix gently by flicking the tube.

  • Incubate: Incubate the reaction at 42°C for 1 hour. The solution should become non-viscous.

  • Downstream Processing: The DNA in the resulting solution can often be used directly in subsequent enzymatic reactions like ligation or restriction digests. If concentration is needed, proceed with standard ethanol precipitation.

Visualizations

Troubleshooting Workflow for Incomplete Agarose Dissolution

The following diagram illustrates a logical workflow to diagnose and solve issues related to incomplete agarose digestion by this compound.

Incomplete_Agarase_Digestion Start Start: Incomplete Agarose Dissolution Check_Temp 1. Verify Reaction Temperature Start->Check_Temp Temp_High Was temperature > 45-50°C when enzyme was added? Check_Temp->Temp_High Check for overheating Temp_Low Did temperature drop below gelling point? Temp_High->Temp_Low No Sol_Temp_High Solution: Cool molten agarose to 42°C before adding enzyme. Temp_High->Sol_Temp_High Yes Sol_Temp_Low Solution: Maintain reaction at optimal temperature (e.g., 42°C). Temp_Low->Sol_Temp_Low Yes Check_Buffer 2. Check Buffer and pH Temp_Low->Check_Buffer No pH_Incorrect Is pH outside 6.0-8.0 range? Check_Buffer->pH_Incorrect Buffer_Type Was TBE buffer used? pH_Incorrect->Buffer_Type No Sol_pH Solution: Use recommended buffer; equilibrate gel slice in buffer. pH_Incorrect->Sol_pH Yes Sol_Buffer Solution: Double enzyme amount or equilibrate gel slice. Buffer_Type->Sol_Buffer Yes Check_Agarose 3. Check Agarose Properties Buffer_Type->Check_Agarose No Agarose_Type Was standard (non-LMP) agarose used? Check_Agarose->Agarose_Type Agarose_Conc Is agarose concentration > 1%? Agarose_Type->Agarose_Conc No Sol_Agarose_Type Solution: Use LMP agarose or a thermostable this compound. Agarose_Type->Sol_Agarose_Type Yes Sol_Agarose_Conc Solution: Dilute molten agarose to 1% with reaction buffer. Agarose_Conc->Sol_Agarose_Conc Yes Check_Procedure 4. Review Experimental Procedure Agarose_Conc->Check_Procedure No Melt_Incomplete Was agarose completely melted? Check_Procedure->Melt_Incomplete Enzyme_Amount Was enzyme amount/incubation time sufficient? Melt_Incomplete->Enzyme_Amount Yes Sol_Melt Solution: Ensure complete melting before adding enzyme. Melt_Incomplete->Sol_Melt No Sol_Enzyme Solution: Increase enzyme amount or extend incubation time. Enzyme_Amount->Sol_Enzyme No

Caption: Troubleshooting workflow for incomplete this compound digestion.

References

Technical Support Center: Agarase Activity and Ethidium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with agarase, particularly concerning the effects of ethidium bromide on its activity during nucleic acid purification from agarose gels.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound?

A1: this compound is an enzyme that specifically digests the polysaccharide backbone of agarose into smaller oligosaccharides. This process is particularly useful for the gentle and efficient recovery of DNA or RNA fragments from low melting point (LMP) agarose gels, as the recovered nucleic acids can be directly used in downstream applications like cloning, sequencing, and amplification.[1]

Q2: How does ethidium bromide (EtBr) affect this compound activity?

A2: Ethidium bromide can act as an inhibitor of this compound.[1] Concentrations of ethidium bromide higher than 5 µg/mL have been shown to inhibit the enzyme's activity.[1] Therefore, it is crucial to control the amount of EtBr used for staining when planning to extract nucleic acids using this compound.

Q3: Can I use this compound on any type of agarose gel?

A3: No, this compound is intended for use with low melting point (LMP) agarose. Conventional agarose is not a suitable substrate for efficient digestion by this compound.[1]

Q4: What is the mechanism of ethidium bromide?

A4: Ethidium bromide is an intercalating agent. Its flat, ring-like molecular structure allows it to insert itself between the stacked base pairs of double-stranded DNA.[2] This interaction alters the DNA's conformation, weight, charge, and flexibility, which can interfere with processes like DNA replication and transcription. When exposed to ultraviolet (UV) light, EtBr fluoresces, which is why it's widely used as a stain to visualize nucleic acids in agarose gels.

Q5: Are there any other substances that can inhibit this compound?

A5: Yes, besides high concentrations of ethidium bromide, transition metal ions can also inhibit this compound activity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no recovery of DNA/RNA after this compound digestion. Inhibition of this compound by ethidium bromide. Ensure the concentration of ethidium bromide in the gel and running buffer is not excessively high. If post-staining, reduce the staining time and include a destaining step. Ideally, maintain the EtBr concentration below the inhibitory threshold of 5 µg/mL.
Use of conventional agarose instead of low melting point (LMP) agarose. This compound is specifically designed to digest LMP agarose. Always use LMP agarose for experiments where you plan to recover nucleic acids with this compound.
Incomplete melting of the agarose slice. Before adding this compound, ensure the gel slice is completely melted by incubating it at 70°C for approximately 10 minutes.
Incorrect incubation temperature for this compound digestion. After adding the enzyme to the molten agarose, incubate at the recommended temperature of 42°C for 30 minutes to ensure optimal enzyme activity.
Inactivation of this compound. This compound is inactivated by heating at 70°C for 10 minutes. Do not add the enzyme to the agarose slice until after it has been melted and then equilibrated to 42°C.
Poor visualization of DNA bands on the gel. Insufficient ethidium bromide staining. If bands are faint, you may need to increase the EtBr concentration slightly, but be mindful of the inhibitory effect on this compound. Alternatively, consider post-staining the gel. A common post-staining concentration is 0.5 µg/ml.
Excessive ethidium bromide leading to high background. Too much EtBr can result in high background fluorescence, making it difficult to see the bands. If this occurs, destain the gel in water or buffer to reduce the background.
Uneven staining of the gel. Ensure the EtBr is thoroughly mixed with the molten agarose before casting the gel. If you observe uneven staining, post-staining can provide a more uniform result.
Altered DNA migration in the gel. Presence of ethidium bromide. Ethidium bromide intercalation can change the conformation and flexibility of DNA, which may alter its migration through the agarose gel. It is recommended to run sizing standards on the same gel to accurately determine fragment sizes.

Experimental Protocols

Protocol: DNA Recovery from Low Melting Point (LMP) Agarose Gel using this compound

This protocol outlines the steps for purifying DNA fragments from an LMP agarose gel, taking into account the potential for ethidium bromide inhibition.

1. Electrophoresis and Band Excision:

  • Prepare a low melting point (LMP) agarose gel in a suitable running buffer (e.g., TAE or TBE).

  • If pre-staining, add ethidium bromide to the molten agarose and/or running buffer to a final concentration that does not exceed 5 µg/mL. A common working concentration for gel staining is 0.2-0.5 µg/mL.

  • Perform electrophoresis to separate the DNA fragments.

  • Visualize the DNA bands using a UV transilluminator. To minimize DNA damage, limit the exposure time to UV light.

  • Using a clean scalpel, carefully excise the desired DNA band from the gel, removing as little excess agarose as possible.

2. Gel Slice Preparation and Melting:

  • Place the excised agarose slice into a microcentrifuge tube.

  • Determine the weight of the gel slice.

  • To facilitate melting, large slices (>200 mg) can be cut into smaller pieces.

  • Incubate the tube at 70°C for approximately 10 minutes, or until the agarose is completely molten.

3. This compound Digestion:

  • Equilibrate the tube with the molten agarose to 42°C in a water bath for about 5 minutes.

  • Add 1 unit of this compound for every 100 mg of the 1% LMP agarose slice. Adjust the amount of enzyme proportionally for gels with a higher agarose percentage.

  • Gently mix the contents and incubate at 42°C for 30 minutes to allow for complete digestion of the agarose.

4. DNA Precipitation and Recovery:

  • After digestion, proceed with your standard protocol for DNA precipitation (e.g., using ethanol or isopropanol in the presence of a salt like ammonium acetate).

  • Pellet the precipitated DNA by centrifugation.

  • Wash the DNA pellet with 70% ethanol, air dry, and resuspend in a suitable buffer (e.g., TE buffer or sterile water).

Visualizations

experimental_workflow Experimental Workflow: DNA Recovery with this compound cluster_prep Gel Preparation & Electrophoresis cluster_extraction DNA Extraction prep_gel Prepare LMP Agarose Gel (EtBr ≤ 5 µg/mL) run_gel Perform Electrophoresis prep_gel->run_gel visualize Visualize Bands (UV) run_gel->visualize excise Excise DNA Band visualize->excise melt Melt Agarose Slice (70°C) excise->melt equilibrate Equilibrate to 42°C melt->equilibrate add_this compound Add this compound & Incubate (42°C) equilibrate->add_this compound precipitate Precipitate & Recover DNA add_this compound->precipitate

Caption: Workflow for DNA recovery from LMP agarose gels using this compound.

inhibition_pathway Inhibitory Effect of Ethidium Bromide on this compound EtBr Ethidium Bromide (> 5 µg/mL) This compound This compound Activity EtBr->this compound Inhibits Digestion Agarose Digestion This compound->Digestion Recovery DNA/RNA Recovery Digestion->Recovery

Caption: Inhibition of this compound activity by high concentrations of EtBr.

References

Agarase inactivation methods for downstream applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for agarase inactivation. This guide provides detailed information, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals using this compound for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for inactivating this compound after DNA/RNA extraction from an agarose gel?

A1: The most common methods for inactivating this compound are heat inactivation, chemical inhibition, and purification steps that remove the enzyme, such as phenol/chloroform treatment. The choice of method depends on the specific type of this compound used (standard vs. thermostable) and the requirements of your downstream application.

Q2: How do I choose the right inactivation method for my experiment?

A2: The selection of an inactivation method is critical for the success of subsequent enzymatic reactions.

  • Heat Inactivation: This is the most straightforward method and is suitable for many downstream applications like PCR or restriction digests, provided your sample is not heat-sensitive. However, it may not be sufficient for thermostable agarases.

  • Chemical Inhibition: This method can be used when heat may damage the sample. However, it's crucial to ensure the inhibitor itself does not interfere with downstream enzymes. For example, EDTA is a common inhibitor of metalloenzymes and can affect enzymes like DNA polymerase that require Mg²⁺.

  • Purification: Methods like phenol/chloroform extraction followed by ethanol precipitation are very effective at removing this compound but are more time-consuming. This is often the best choice when complete removal of the enzyme is required or when dealing with thermostable agarases that are resistant to heat.[1]

Q3: Will heat inactivation damage my DNA or RNA sample?

A3: For most standard DNA fragments, heat inactivation at temperatures up to 95°C for short periods is generally safe and does not cause significant damage. However, large DNA fragments (>30 kb) are susceptible to mechanical shearing and should be handled gently.[2] RNA is more sensitive to degradation than DNA, so lower inactivation temperatures for shorter durations are preferable if possible. Always keep RNA samples on ice when not being heated.

Q4: Can I use the DNA/RNA solution directly after this compound digestion and inactivation in my downstream application?

A4: Yes, in many cases, the recovered nucleic acids can be used directly for applications like amplification, cloning, and sequencing.[2] However, be aware of potential inhibitors from the this compound reaction buffer. For instance, ammonium ions can inhibit T4 Polynucleotide Kinase, so a sodium acetate solution should be used for precipitation if this enzyme will be used later.[2]

Troubleshooting Guide

Problem 1: My downstream enzymatic reaction (e.g., PCR, ligation) is failing after this compound treatment.

  • Possible Cause: Residual this compound activity may be interfering with the downstream enzymes. Not all agarases are completely inactivated by the same method.

  • Solution:

    • Verify Inactivation Parameters: Double-check the recommended inactivation protocol for your specific this compound. Some thermostable agarases require higher temperatures (e.g., 90°C or higher for at least 5 minutes) for inactivation.[1]

    • Phenol/Chloroform Extraction: If heat inactivation is insufficient, perform a phenol/chloroform extraction to remove the this compound protein completely, followed by ethanol precipitation of your nucleic acid sample.

    • Check for Inhibitors: Ensure that components of the this compound buffer are not inhibiting your downstream reaction. Consider a purification step like ethanol precipitation to clean up the sample.

Problem 2: I see smearing or thinning of the gel around the well in a subsequent electrophoresis of the recovered DNA.

  • Possible Cause: This is a strong indication of persistent this compound activity in your sample.

  • Solution:

    • Re-inactivate the Sample: Perform a more stringent heat inactivation step (e.g., 90°C for 5-10 minutes).

    • Purify the DNA: Use a column-based DNA cleanup kit or perform a phenol/chloroform extraction and ethanol precipitation to remove the residual enzyme.

Problem 3: The recovery yield of my DNA/RNA from the gel is low.

  • Possible Cause 1: Incomplete digestion of the agarose gel.

  • Solution: Ensure the gel slice is completely melted before adding the this compound. You may also need to increase the amount of this compound or extend the incubation time.

  • Possible Cause 2: Inefficient precipitation of the nucleic acid.

  • Solution: For small DNA fragments (<500 bp) or low concentrations (<0.05 µg/mL), extend the isopropanol or ethanol precipitation time (e.g., up to 2 hours at room temperature) to maximize recovery.

Quantitative Data Summary

The following tables summarize the conditions for various this compound inactivation and inhibition methods.

Table 1: Heat Inactivation Parameters for Different Agarases
This compound TypeTemperature (°C)TimeSource
β-Agarase I (NEB)6515 minutes
β-Agarase I (NEB)952 minutes
β-Agarase (Thermo Fisher)7010 minutes
Thermostable β-Agarase≥ 90≥ 5 minutes
rGaa16B9010 minutes
Table 2: Chemical Inhibitors of this compound
InhibitorTarget this compound/Enzyme ClassWorking ConcentrationNotesSource
Transition Metal IonsGeneral β-AgarasesVariesCan significantly inhibit enzyme activity.
Ethidium BromideGeneral β-Agarases> 5 µg/mLInhibits if present during digestion.
EDTAMetallo-dependent Agarases2-5 mMCan reduce activity by chelating necessary metal ions. Inhibition can be significant (e.g., 58% activity reduction at 5 mM).
Fe³⁺, Cu²⁺Aga1904Not specifiedSignificantly inhibited enzyme activity.

Experimental Protocols

Protocol 1: Standard Heat Inactivation of this compound

This protocol is suitable for most non-thermostable β-agarases.

  • Following the this compound digestion of the low melting point agarose, place the reaction tube in a heat block or water bath pre-heated to 70°C.

  • Incubate the tube at 70°C for 10 minutes.

  • After incubation, immediately transfer the tube to ice and chill for at least 2 minutes.

  • The DNA/RNA solution is now ready for downstream applications or can be precipitated.

Protocol 2: High-Temperature Heat Inactivation for Thermostable this compound

Use this protocol when residual this compound activity is detected or when using a known thermostable this compound.

  • After completing the agarose digestion, place the sample in a heat block set to 90°C.

  • Incubate the sample for 5-10 minutes to ensure complete inactivation of the enzyme.

  • Quick-chill the tube on ice.

  • Proceed with your downstream application or sample purification.

Protocol 3: Phenol/Chloroform Extraction for Complete this compound Removal

This protocol ensures the complete removal of the this compound protein.

  • After this compound digestion, add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to your sample.

  • Vortex thoroughly for 15-30 seconds to create an emulsion.

  • Centrifuge at ≥12,000 x g for 5 minutes at room temperature to separate the phases.

  • Carefully transfer the upper aqueous phase containing the nucleic acid to a new, sterile microcentrifuge tube. Be careful not to disturb the interface.

  • To precipitate the nucleic acid, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of 100% cold ethanol.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at ≥12,000 x g for 15 minutes at 4°C to pellet the nucleic acid.

  • Carefully decant the supernatant, wash the pellet with 70% ethanol, and air-dry before resuspending in the desired buffer.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_inactivation This compound Inactivation cluster_downstream Downstream Application gel_extraction 1. Excise DNA/RNA band from agarose gel melt_gel 2. Melt gel slice (e.g., 70°C for 10 min) gel_extraction->melt_gel add_this compound 3. Add this compound enzyme melt_gel->add_this compound Completely molten incubate 4. Incubate at optimal temp (e.g., 42°C for 30 min) add_this compound->incubate inactivate 5. Inactivate this compound (e.g., Heat at 70°C for 10 min) incubate->inactivate Digestion complete downstream 6. Use directly for PCR, Ligation, Sequencing, etc. inactivate->downstream

Caption: General workflow for nucleic acid recovery using this compound.

decision_tree start Choose Inactivation Method thermostable Is the this compound thermostable? start->thermostable sample_sensitive Is the sample (e.g., large DNA, RNA) heat-sensitive? thermostable->sample_sensitive No heat_high High-Temp Inactivation (e.g., ≥90°C) thermostable->heat_high Yes heat_std Standard Heat Inactivation (e.g., 65-70°C) sample_sensitive->heat_std No purify Phenol/Chloroform Extraction or Column Cleanup sample_sensitive->purify Yes inhibitor_interfere Will inhibitors (e.g., EDTA) interfere with downstream steps? inhibitor_interfere->purify Yes chemical Chemical Inhibition (Use with caution) inhibitor_interfere->chemical No heat_high->inhibitor_interfere If ineffective

Caption: Decision tree for selecting an this compound inactivation method.

References

Technical Support Center: Enhancing Agarase Stability for Prolonged Incubations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with agarase, particularly concerning its stability during prolonged incubations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect this compound stability during long-term incubations?

A1: Several factors can impact the stability of this compound during extended experimental procedures. The most critical are:

  • Temperature: Most agarases exhibit optimal activity within a specific temperature range and can be rapidly inactivated at temperatures above 45°C.[1][2] Prolonged exposure to suboptimal temperatures can lead to denaturation and loss of function.

  • pH: this compound activity is highly dependent on the pH of the buffer system. Deviations from the optimal pH can alter the enzyme's three-dimensional structure, leading to reduced activity and stability.[3][4][5]

  • Proteases: Contamination with proteases can lead to the degradation of the this compound enzyme over time.

  • Oxidation: Some enzymes, particularly those with exposed sulfhydryl groups, are susceptible to oxidation, which can lead to inactivation.

  • Mechanical Stress: Agitation or shear forces, especially in bioreactor settings, can contribute to enzyme denaturation.

Q2: What are the general strategies to enhance enzyme stability for prolonged use?

A2: There are several established methods to improve the stability of enzymes like this compound:

  • Immobilization: Attaching the enzyme to an insoluble support material can significantly enhance its thermal and operational stability. This method also allows for easier separation of the enzyme from the reaction products and potential reuse.

  • Chemical Modification: Covalent modification of the enzyme's surface amino acid residues can improve its stability. Techniques like PEGylation can also increase solubility in organic solvents.

  • Protein Engineering: Site-directed mutagenesis or directed evolution can be used to introduce specific amino acid substitutions that enhance the intrinsic stability of the enzyme.

  • Use of Soluble Additives: The addition of certain molecules to the reaction buffer can help stabilize the enzyme. These include substrates, competitive inhibitors, coenzymes, polyols (like glycerol), and polymers.

Q3: How does immobilization improve this compound stability?

A3: Immobilization enhances this compound stability through several mechanisms:

  • Increased Rigidity: Multipoint attachment to a support matrix restricts the enzyme's conformational changes, making it more resistant to thermal unfolding.

  • Protection from Environment: The support material can shield the enzyme from harsh environmental conditions such as extreme pH or the presence of organic solvents.

  • Prevention of Aggregation: By physically separating the enzyme molecules, immobilization prevents aggregation, which is a common cause of inactivation at higher temperatures.

  • Reduced Proteolysis: The support can sterically hinder the access of proteases to the enzyme.

Troubleshooting Guides

Problem 1: Rapid loss of this compound activity during a long incubation at its optimal temperature.

Possible Cause Troubleshooting Step
Protease Contamination Add a protease inhibitor cocktail to the reaction buffer. Ensure all reagents and equipment are sterile.
Oxidation Add a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol (typically at 1-5 mM) to the buffer.
Sub-optimal Buffer Conditions Verify the pH of your buffer at the incubation temperature, as pH can be temperature-dependent. Ensure the buffer components are stable for the duration of the experiment.
Enzyme Concentration Too Low Low enzyme concentrations can lead to instability and adsorption to surfaces. If possible, increase the working concentration of the this compound.

Problem 2: this compound appears to be inactive or has very low activity from the start of the experiment.

Possible Cause Troubleshooting Step
Incorrect Incubation Temperature For β-Agarase I, ensure the molten agarose has been cooled to 42°C before adding the enzyme. Temperatures above 45°C can cause rapid inactivation.
Incorrect Buffer pH Prepare a fresh buffer solution and verify its pH. The optimal pH for most agarases is between 7.0 and 8.0.
Presence of Inhibitors Certain metal ions (e.g., Cu²⁺, Hg²⁺) can inhibit this compound activity. If possible, use a chelating agent like EDTA, but be aware that some agarases may require divalent cations for activity.
Improper Enzyme Storage Ensure the enzyme has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles.

Quantitative Data Summary

Table 1: Effect of Immobilization on the Thermal Stability of this compound

Enzyme StateTemperature (°C)Residual Activity (%)Reference
Free this compound5040
Immobilized this compound5074
Free this compound5548.92
Immobilized this compound5571.42
Free this compound6016.79
Immobilized this compound6050.84

Table 2: Effect of pH on the Stability of Free vs. Immobilized this compound

pHResidual Activity of Free this compound (%)Residual Activity of Immobilized this compound (%)Reference
6.060.2372.33
9.080100
10.062.0884.86

Experimental Protocols

Protocol 1: Enhancing this compound Stability through Immobilization on Glutaraldehyde-Activated Support

Objective: To covalently immobilize this compound on a support matrix to improve its thermal and operational stability.

Materials:

  • This compound enzyme solution

  • Support material (e.g., amino-functionalized silica beads, agarose beads)

  • Glutaraldehyde solution (25% in water)

  • Phosphate buffer (100 mM, pH 7.0)

  • Sodium borohydride solution

  • Glycine solution (1 M)

  • Reaction vessel

  • Shaker or rotator

Methodology:

  • Support Activation: a. Wash the support material thoroughly with distilled water and then with the phosphate buffer. b. Prepare a 2.5% (v/v) glutaraldehyde solution in the phosphate buffer. c. Add the washed support material to the glutaraldehyde solution and incubate with gentle shaking for 2 hours at room temperature. d. Wash the activated support extensively with the phosphate buffer to remove excess glutaraldehyde.

  • Enzyme Immobilization: a. Dissolve the this compound enzyme in the phosphate buffer to a desired concentration. b. Add the enzyme solution to the activated support material. c. Incubate the mixture overnight at 4°C with gentle agitation.

  • Reduction of Schiff Bases: a. Prepare a fresh solution of sodium borohydride (1 mg/mL) in the phosphate buffer. b. Add the sodium borohydride solution to the support with the immobilized enzyme and incubate for 30 minutes at room temperature.

  • Blocking of Unreacted Groups: a. Wash the support to remove excess sodium borohydride. b. Add 1 M glycine solution to block any remaining active aldehyde groups on the support. Incubate for 1 hour at room temperature.

  • Final Washing and Storage: a. Wash the immobilized this compound preparation extensively with the phosphate buffer to remove any unbound enzyme and glycine. b. Store the immobilized this compound at 4°C in a suitable buffer.

Visualizations

experimental_workflow cluster_activation Support Activation cluster_immobilization Immobilization cluster_post_immobilization Post-Immobilization Treatment wash_support Wash Support Material activate Activate with Glutaraldehyde wash_support->activate wash_activated Wash Activated Support activate->wash_activated add_enzyme Add this compound Solution wash_activated->add_enzyme incubate_enzyme Incubate Overnight add_enzyme->incubate_enzyme reduce Reduce with Sodium Borohydride incubate_enzyme->reduce block Block with Glycine reduce->block final_wash Final Wash block->final_wash store Store Immobilized Enzyme final_wash->store

Caption: Workflow for this compound Immobilization.

troubleshooting_logic cluster_temp Temperature Check cluster_ph pH Check cluster_inhibitors Inhibitor Check start Low/No this compound Activity temp_check Is incubation temp > 45°C? start->temp_check temp_yes Rapid Inactivation Occurs. Cool to 42°C before adding enzyme. temp_check->temp_yes Yes ph_check Is buffer pH optimal (7-8)? temp_check->ph_check No ph_no Prepare fresh buffer and verify pH. ph_check->ph_no No inhibitor_check Are inhibiting metal ions present? ph_check->inhibitor_check Yes inhibitor_yes Consider using a chelating agent. inhibitor_check->inhibitor_yes Yes

Caption: Troubleshooting Logic for Low this compound Activity.

References

Validation & Comparative

A Head-to-Head Battle for Purity: Agarase vs. Gel Extraction Kits for DNA Purification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in molecular biology, drug development, and various scientific fields, the isolation of pure DNA fragments from agarose gels is a critical and routine procedure. The success of downstream applications such as cloning, sequencing, and PCR amplification hinges on the quality and purity of the extracted DNA. Two of the most common methods employed for this task are enzymatic digestion of the agarose matrix with agarase and physical extraction using silica-based gel extraction kits. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable technique for their specific needs.

Performance at a Glance: A Quantitative Comparison

The choice between this compound and a gel extraction kit often depends on a balance of factors including DNA recovery, purity, processing time, and cost. The following table summarizes the typical performance of each method based on data compiled from various experimental sources.

ParameterThis compound-Based PurificationGel Extraction Kits (Silica Spin-Column)
DNA Recovery Rate 80-95% (especially for large DNA fragments >10kb)70-95% (can be lower for very small or very large fragments)[1][2][3][4]
DNA Purity (A260/A280) Typically ~1.8, high purityTypically ~1.8, but can be variable[5]
DNA Purity (A260/A230) Generally high, less prone to salt contaminationCan be low (<1.8), indicating potential contamination with chaotropic salts or ethanol
Processing Time 1.5 - 2.5 hours20 - 30 minutes
Cost per Sample Lower (cost of enzyme and buffers)Higher (cost of the kit)
Key Advantage Gentle on DNA, ideal for large fragments, high puritySpeed and convenience
Key Disadvantage Longer protocol, requires low-melting point agarosePotential for salt contamination, may shear large DNA fragments

The Underlying Principles: How They Work

Understanding the mechanism of each method is crucial for troubleshooting and optimizing the purification process.

This compound-Based Purification relies on the enzymatic digestion of the agarose polymer. Beta-agarase is an enzyme that specifically cleaves the β-1,4-glycosidic bonds in agarose, breaking the gel matrix into small, soluble oligosaccharides. This releases the embedded DNA into the solution, from which it can be precipitated using alcohol. This method is particularly gentle and avoids the use of harsh chaotropic salts, making it ideal for the purification of large DNA fragments that are susceptible to shearing. A critical requirement for this method is the use of low-melting-point (LMP) agarose, which remains molten at the optimal temperature for this compound activity (around 42°C).

Gel Extraction Kits predominantly utilize a silica-based spin-column technology. The process begins with the dissolution of the excised agarose gel slice in a buffer containing a high concentration of chaotropic salts, such as guanidine thiocyanate. These salts disrupt the structure of water, facilitating the binding of the negatively charged DNA backbone to the positively charged silica membrane in the spin column. Subsequent washing steps with ethanol-containing buffers remove the dissolved agarose, salts, and other impurities. Finally, the pure DNA is eluted from the silica membrane using a low-salt buffer or water.

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both this compound-based purification and a typical silica spin-column gel extraction kit.

Agarase_Workflow cluster_prep Gel Preparation & Excision cluster_digestion Enzymatic Digestion cluster_purification DNA Precipitation prep1 Run DNA on Low-Melting-Point Agarose Gel prep2 Excise DNA Band with a Clean Scalpel prep1->prep2 digest1 Melt Gel Slice at 65°C prep2->digest1 Transfer to tube digest2 Cool to 42°C and Add this compound Enzyme digest1->digest2 digest3 Incubate at 42°C for 1-2 hours digest2->digest3 purify1 Add Salt and Isopropanol/Ethanol digest3->purify1 Transfer supernatant purify2 Precipitate DNA by Centrifugation purify1->purify2 purify3 Wash Pellet with 70% Ethanol purify2->purify3 purify4 Air-Dry and Resuspend DNA Pellet purify3->purify4

This compound DNA Purification Workflow

Gel_Extraction_Kit_Workflow cluster_prep Gel Preparation & Excision cluster_solubilization Gel Solubilization & Binding cluster_washing Washing cluster_elution Elution prep1 Run DNA on Standard Agarose Gel prep2 Excise DNA Band with a Clean Scalpel prep1->prep2 solubilize1 Add Binding Buffer (with chaotropic salts) prep2->solubilize1 Transfer to tube solubilize2 Incubate at 50-60°C to Dissolve Gel solubilize1->solubilize2 solubilize3 Apply Mixture to Silica Spin Column & Centrifuge solubilize2->solubilize3 wash1 Add Wash Buffer & Centrifuge solubilize3->wash1 Discard flow-through wash2 Repeat Wash Step wash1->wash2 wash3 Centrifuge to Remove Residual Ethanol wash2->wash3 elute1 Place Column in a Clean Tube wash3->elute1 Discard flow-through elute2 Add Elution Buffer or Water to Membrane elute1->elute2 elute3 Incubate and Centrifuge to Elute DNA elute2->elute3

Gel Extraction Kit Workflow

Making the Right Choice: A Decision Guide

The selection of the optimal DNA purification method is contingent on the specific experimental requirements. This decision tree can guide researchers to the most appropriate choice.

Decision_Tree cluster_paths cluster_outcomes start What is your primary consideration? dna_size Size of DNA Fragment start->dna_size speed Speed and Throughput start->speed cost Cost-Effectiveness start->cost purity Highest Purity for Sensitive Applications start->purity This compound This compound dna_size->this compound > 10 kb gel_kit Gel Extraction Kit dna_size->gel_kit < 10 kb agarase2 This compound speed->agarase2 Low gel_kit2 Gel Extraction Kit speed->gel_kit2 High cost->this compound Low cost->gel_kit High purity->agarase2 Critical purity->gel_kit2 Standard

Decision Guide for DNA Purification Method

Detailed Experimental Protocols

For researchers who wish to perform these techniques, the following are detailed protocols for both this compound-based DNA purification and a standard silica spin-column gel extraction.

Protocol 1: DNA Purification using Beta-Agarase

Materials:

  • Excised DNA band in a microfuge tube

  • 10X Beta-Agarase Buffer

  • Beta-Agarase enzyme (e.g., NEB #M0392)

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Isopropanol or Ethanol, chilled

  • 70% Ethanol, chilled

  • Nuclease-free water or TE buffer

  • Heating block or water bath

  • Microcentrifuge

Procedure:

  • Gel Slice Preparation: After electrophoresis on a low-melting-point agarose gel, excise the DNA band of interest with a clean scalpel, minimizing the amount of excess agarose. Place the gel slice into a pre-weighed 1.5 mL microfuge tube.

  • Melting the Agarose: Determine the weight of the gel slice and add 1/10th volume of 10X Beta-Agarase Buffer. Melt the agarose by incubating at 65°C for 10-15 minutes, or until the gel is completely molten.

  • Enzymatic Digestion: Equilibrate the molten agarose to 42°C in a water bath for 5 minutes. Add 1 unit of Beta-Agarase for every 200 µL of 1% agarose solution. Mix gently and incubate at 42°C for 1-2 hours to digest the agarose.

  • DNA Precipitation: To the digested solution, add 1/10th volume of 3 M Sodium Acetate (pH 5.2). Mix thoroughly. Add 1 volume of chilled isopropanol or 2.5 volumes of chilled 100% ethanol. Invert the tube several times to mix.

  • Pelleting the DNA: Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the DNA. Carefully discard the supernatant.

  • Washing the Pellet: Add 500 µL of chilled 70% ethanol to the pellet. Centrifuge at >12,000 x g for 5 minutes at 4°C. Carefully remove the supernatant.

  • Drying and Resuspension: Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry. Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.

Protocol 2: DNA Purification using a Silica Spin-Column Gel Extraction Kit

Materials:

  • Excised DNA band in a microfuge tube

  • Gel Extraction Kit (e.g., QIAquick Gel Extraction Kit)

    • Binding Buffer (containing a chaotropic agent)

    • Wash Buffer (with ethanol added)

    • Elution Buffer (or nuclease-free water)

    • Spin Columns and Collection Tubes

  • Heating block or water bath

  • Microcentrifuge

Procedure:

  • Gel Solubilization: Weigh the excised gel slice. Add 3 volumes of Binding Buffer to 1 volume of gel (e.g., 300 µL of buffer for a 100 mg gel slice).

  • Dissolving the Gel: Incubate the mixture at 50-60°C for 10 minutes, or until the gel slice is completely dissolved. Vortex the tube every 2-3 minutes to aid in solubilization.

  • Binding DNA to the Column: Place a spin column into a provided 2 mL collection tube. Apply the solubilized agarose solution to the spin column and centrifuge for 1 minute at >10,000 x g. Discard the flow-through.

  • Washing: Add 750 µL of Wash Buffer to the spin column and centrifuge for 1 minute. Discard the flow-through. Repeat the wash step.

  • Removing Residual Ethanol: After the final wash, discard the flow-through and centrifuge the empty column for an additional 1 minute to remove any residual ethanol.

  • Eluting the DNA: Place the spin column in a clean 1.5 mL microfuge tube. Add 30-50 µL of Elution Buffer or nuclease-free water directly to the center of the silica membrane.

  • Final Centrifugation: Incubate for 1 minute at room temperature, then centrifuge for 1 minute to elute the purified DNA. The eluted DNA is ready for downstream applications.

Conclusion

Both this compound-based purification and gel extraction kits are effective methods for isolating DNA from agarose gels. The choice between them is not a matter of one being definitively superior, but rather which is better suited for the specific context of the experiment. For researchers working with large DNA fragments or those for whom the highest purity is paramount, the gentle enzymatic action of this compound is often the preferred method, despite the longer protocol. Conversely, for routine applications, high-throughput workflows, and when speed is a critical factor, the convenience and rapidity of silica-based gel extraction kits are undeniable. By carefully considering the factors of DNA size, desired purity, time constraints, and budget, researchers can confidently select the optimal method to ensure the success of their downstream molecular biology applications.

References

A Comparative Guide to Alpha-Agarase and Beta-Agarase for Specialized Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Agarases, enzymes that catalyze the hydrolysis of agar, are pivotal tools in various biotechnological and research applications. Their utility stems from their ability to degrade the complex polysaccharide structure of agarose into smaller, functional oligosaccharides. Agarases are broadly classified into two categories, α-agarases and β-agarases, based on their distinct modes of action on the glycosidic linkages within the agarose polymer. This guide provides an objective comparison of alpha-agarase and beta-agarase, detailing their enzymatic properties, specific applications, and the experimental data supporting their use.

Fundamental Differences in Enzymatic Action

The primary distinction between α- and β-agarase lies in the specific glycosidic bond they cleave within the agarose backbone, which is a linear polysaccharide composed of repeating units of D-galactose and 3,6-anhydro-L-galactose.

  • α-Agarase (EC 3.2.1.158) : This enzyme hydrolyzes the α-1,3-glycosidic linkages in agarose. The resulting products are agarooligosaccharides (AOS) , which have a 3,6-anhydro-L-galactose residue at their reducing end.[1][2]

  • β-Agarase (EC 3.2.1.81) : In contrast, β-agarase cleaves the β-1,4-glycosidic linkages. This reaction yields neoagarooligosaccharides (NAOS) , which possess a D-galactose residue at their reducing end.[1][2]

This fundamental difference in cleavage specificity dictates the types of oligosaccharides produced, which in turn influences their biological activities and suitability for various applications.

Agarose Agarose Polymer (...-β-D-Gal-(1,4)-α-L-AHG-(1,3)-...) alpha_agarase α-Agarase Agarose->alpha_this compound Cleaves α-1,3 linkages beta_this compound β-Agarase Agarose->beta_this compound Cleaves β-1,4 linkages AOS Agarooligosaccharides (AOS) (AHG at reducing end) alpha_this compound->AOS NAOS Neoagarooligosaccharides (NAOS) (Galactose at reducing end) beta_this compound->NAOS

Figure 1: Enzymatic degradation of agarose by α- and β-agarase.

Comparative Performance in Key Applications

The choice between alpha- and beta-agarase is application-dependent, driven by the desired end-product and its intended use.

Production of Bioactive Oligosaccharides

Both AOS and NAOS exhibit a range of biological activities, including antioxidant, anti-inflammatory, and prebiotic properties, making them valuable in the pharmaceutical, cosmetic, and food industries.[1] The specific type of oligosaccharide and its degree of polymerization (DP) are critical for its bioactivity.

Beta-agarases are more commonly utilized for the production of NAOS. Specific β-agarases can be selected to yield NAOS of varying lengths. For instance, some endo-type β-agarases produce a mixture of neoagarotetraose (NA4) and neoagarohexaose (NA6), while exo-type β-agarases can yield neoagarobiose (NA2) as the primary product. One study reported a yield of approximately 54% for NA2 from agarose using a recombinant GH50A β-agarase. Another study achieved yields of 47% for neoagarotetraose and 45% for neoagarohexaose using a recombinant β-agarase.

Alpha-agarases , while less common, are specifically employed for the production of AOS. A novel α-agarase, Cm-AGA, has been reported to predominantly produce agarobiose (A2) and agarotetraose (A4). Another study demonstrated a method to produce agarotriose (A3) with a yield of 48% by first liquefying agarose with citric acid to produce a mixture of AOS, which was then catalyzed by a neoagarotetraose-forming β-agarase.

Table 1: Comparison of Alpha- and Beta-Agarase for Oligosaccharide Production

FeatureAlpha-AgaraseBeta-Agarase
Primary Products Agarooligosaccharides (AOS)Neoagarooligosaccharides (NAOS)
Glycosidic Bond Cleaved α-1,3β-1,4
Glycoside Hydrolase Families GH96, GH117GH16, GH39, GH50, GH86, GH118
Reported Yields Agarotriose (A3): 48% (in a combined chemical and enzymatic process)Neoagarobiose (NA2): ~54%; Neoagarotetraose (NA4): 47%; Neoagarohexaose (NA6): 45%
Recovery of DNA from Agarose Gels

The enzymatic digestion of agarose gels is a gentle and efficient method for recovering DNA fragments, particularly large ones that can be sheared by other methods.

Beta-agarase is widely used for this application. The enzyme digests the low-melting-point agarose matrix, releasing the trapped DNA. The resulting oligosaccharides are soluble and generally do not interfere with subsequent enzymatic reactions like ligation and restriction digestion. Protocols for DNA recovery using β-agarase are well-established and offered by commercial suppliers.

While alpha-agarase could theoretically be used for this purpose, its application in DNA recovery from agarose gels is not as commonly documented in the literature compared to beta-agarase.

Protoplast Isolation from Seaweeds

The degradation of the cell wall is a critical step in the isolation of protoplasts from seaweeds. The cell walls of many red algae are rich in agar.

Both α- and β-agarases can be used in enzyme cocktails, often in combination with cellulases and macerozymes, to efficiently isolate protoplasts from agar-containing seaweeds like Gracilaria. The choice between the two may depend on the specific composition of the cell wall of the seaweed species. For instance, a protocol for Gracilaria changii found that an enzyme mixture containing 1 unit/mL of this compound, along with cellulase and macerozyme, produced the highest protoplast yield. Another study on Gracilaria edulis utilized a similar enzyme cocktail containing 1% this compound. However, these studies do not provide a direct comparison of the efficiency of α- versus β-agarase in this application.

Quantitative Data Summary

The following tables summarize key quantitative parameters for representative alpha- and beta-agarases.

Table 2: Kinetic Parameters of Selected Agarases

EnzymeSource OrganismGlycoside Hydrolase FamilySubstrateKm (mg/mL)Vmax (U/mg)
α-Agarase
Cm-AGACatenovulum maritimum STB14GH96Agarose-206.1
β-Agarase
GH50ACellvibrio sp. KY-GH-1GH50Agarose26.516.9
CaAga1Cellulophaga algicolaGH16Agarose1.1936.21
Recombinant β-agaraseBacillus sp.-Agarose4.6967.5 (µM·min⁻¹·mg⁻¹)

Note: Vmax values can be reported in different units, making direct comparison challenging without conversion.

Detailed Experimental Protocols

Determination of this compound Activity using the DNS Method

This protocol describes a common method for quantifying the activity of agarases by measuring the release of reducing sugars.

Materials:

  • This compound enzyme solution

  • 0.2% (w/v) agarose solution in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • D-galactose standard solutions

  • Spectrophotometer

Procedure:

  • Enzyme Reaction:

    • Pre-warm the agarose substrate solution to the optimal temperature for the enzyme (e.g., 45°C).

    • Add a defined volume of the enzyme solution (e.g., 50 µL) to a larger volume of the pre-warmed agarose solution (e.g., 950 µL).

    • Incubate the reaction mixture at the optimal temperature for a specific time (e.g., 30 minutes).

  • Colorimetric Reaction:

    • Stop the enzymatic reaction by adding a volume of DNS reagent (e.g., 500 µL).

    • Boil the mixture for a set time (e.g., 5-10 minutes) to allow for color development.

    • Cool the tubes in an ice bath to stop the colorimetric reaction.

  • Measurement:

    • Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Quantification:

    • Prepare a standard curve using known concentrations of D-galactose.

    • Determine the concentration of reducing sugars produced in the enzyme reaction by comparing the absorbance to the standard curve.

    • One unit of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified conditions.

cluster_0 Enzyme Reaction cluster_1 Colorimetric Reaction cluster_2 Quantification A Mix Enzyme and 0.2% Agarose Substrate B Incubate at Optimal Temperature (e.g., 45°C, 30 min) A->B C Add DNS Reagent B->C D Boil (e.g., 5-10 min) C->D E Cool on Ice D->E F Measure Absorbance at 540 nm E->F G Compare to D-galactose Standard Curve F->G H Calculate Enzyme Activity (U) G->H

Figure 2: Workflow for determining this compound activity using the DNS assay.

DNA Recovery from Agarose Gel using Beta-Agarase

This protocol outlines the steps for isolating DNA fragments from low-melting-point agarose gels.

Materials:

  • DNA fragment in a low-melting-point agarose gel slice

  • β-Agarase I

  • 10X β-Agarase I Reaction Buffer

  • Isopropanol

  • Ethanol (70%)

  • Salt solution for precipitation (e.g., 0.5 M NaCl)

  • Microcentrifuge tubes

  • Water baths or heating blocks

Procedure:

  • Gel Slice Preparation:

    • Excise the DNA band of interest from the low-melting-point agarose gel.

    • Place the gel slice into a microcentrifuge tube.

  • Agarose Digestion:

    • Melt the agarose slice by incubating at 65°C for approximately 10 minutes.

    • Cool the molten agarose to 42°C.

    • Add 1 unit of β-Agarase I per 200 µL of 1% molten agarose.

    • Incubate at 42°C for 1 hour to digest the agarose.

  • DNA Purification:

    • Adjust the salt concentration of the solution to facilitate DNA precipitation (e.g., add NaCl to a final concentration of 0.5 M).

    • Chill the solution on ice for 15 minutes.

    • Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes to pellet any undigested carbohydrates.

    • Carefully transfer the supernatant containing the DNA to a new tube.

    • Precipitate the DNA by adding 0.7 volumes of isopropanol.

    • Centrifuge to pellet the DNA.

    • Wash the DNA pellet with 70% ethanol and air dry.

    • Resuspend the purified DNA in a suitable buffer (e.g., TE buffer).

A Excise DNA band from low-melting-point agarose gel B Melt gel slice at 65°C A->B C Cool to 42°C B->C D Add β-Agarase I C->D E Incubate at 42°C for 1 hour D->E F Add salt and chill on ice E->F G Centrifuge to pellet undigested carbohydrates F->G H Transfer supernatant to new tube G->H I Precipitate DNA with isopropanol H->I J Centrifuge to pellet DNA I->J K Wash pellet with 70% ethanol J->K L Resuspend purified DNA K->L

References

A Comparative Guide to the Efficacy of Agarases from Diverse Microbial Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic degradation of agar, a complex polysaccharide from red algae, is a critical process in various biotechnological applications, from the production of bioactive oligosaccharides to protoplast isolation. Agarases, the enzymes responsible for this breakdown, are sourced from a wide array of microorganisms, each enzyme possessing unique characteristics. This guide provides an objective comparison of agarase efficacy from different microbial sources, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable enzyme for their specific needs.

Comparative Performance of Microbial Agarases

Agarases are broadly classified into two categories based on their cleavage pattern: α-agarases and β-agarases. α-agarases cleave the α-1,3 glycosidic bonds in agarose, yielding agarooligosaccharides, while β-agarases cleave the β-1,4 glycosidic bonds, producing neoagarooligosaccharides[1][2][3][4][5]. The majority of characterized agarases are β-agarases. The efficacy of these enzymes is determined by several factors, including their specific activity, optimal temperature and pH, and stability. The following table summarizes the biochemical properties of agarases from various microbial genera.

Microbial SourceEnzyme TypeMolecular Weight (kDa)Optimal pHOptimal Temperature (°C)Specific Activity (U/mg)Key ProductsReference
Vibrio sp.β-Agarase20 - 1077.0 - 8.025 - 3029.7 U/ml (crude)Neoagarooligosaccharides
Pseudomonas sp.β-Agarase326.5 - 7.530 - 40Not specifiedNeoagarobiose
Bacillus sp.β-Agarase20 - 1137.6 - 8.0401.57Neoagarotetraose
Alteromonas sp.α-Agarase / β-Agarase360 (α)7.0 - 8.030 - 50Not specifiedAgarooligosaccharides / Neoagarooligosaccharides
Streptomyces sampsoniiβ-AgaraseNot specified9.0803.23 U/mL (crude)Neoagarooligosaccharides
Aspergillus sydowiiβ-Agarase20, 33, 43, 95, 1806.040Not specifiedNeoagarobiose
Metagenomic library (Antarctic)β-Agarase726.050Vmax: 108.70 mg/ml minNeoagarobiose, -tetraose, -hexaose

Note: Specific activity values can vary significantly based on the purification method and assay conditions. The data presented is for comparative purposes.

Experimental Protocols

Accurate assessment of this compound efficacy relies on standardized experimental procedures. The following are detailed methodologies for key experiments.

Screening for this compound-Producing Microorganisms

Objective: To isolate and identify microorganisms capable of degrading agar.

Protocol:

  • Sample Collection: Obtain samples from marine environments such as seawater, marine sediments, or the surface of marine algae.

  • Enrichment Culture: Inoculate samples into a basal salt solution medium containing agar as the sole carbon source.

  • Isolation: Streak the enriched culture onto nutrient agar plates prepared with seawater. Incubate at a suitable temperature (e.g., 28-37°C) until colonies appear.

  • Qualitative Screening (Plate Assay):

    • Inoculate pure colonies onto an agar medium.

    • After incubation, flood the plate with Lugol's iodine solution (5% I₂ and 10% KI in distilled water).

    • A clear zone (halo) around a colony against a reddish-brown background indicates this compound activity. The size of the clear zone is proportional to the enzyme activity.

Quantitative this compound Activity Assay (DNS Method)

Objective: To quantify the amount of reducing sugars released by the enzymatic hydrolysis of agar. This method is widely used to determine this compound activity.

Protocol:

  • Enzyme Preparation: Centrifuge the fermentation broth of the selected microbial strain to obtain the cell-free supernatant, which serves as the crude enzyme solution.

  • Reaction Mixture:

    • Prepare a substrate solution of 0.1% - 0.5% (w/v) agarose or agar in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0).

    • Add a specific volume of the crude or purified enzyme solution (e.g., 200 µL) to the substrate solution (e.g., 800 µL).

    • Prepare a control by boiling the enzyme solution for 10 minutes before adding it to the substrate.

  • Incubation: Incubate the reaction mixture at the optimal temperature of the enzyme (e.g., 40°C) for a defined period (e.g., 30 minutes).

  • Stopping the Reaction: Terminate the enzymatic reaction by adding 1 mL of 3,5-dinitrosalicylic acid (DNS) reagent.

  • Color Development: Heat the mixture in a boiling water bath for 10 minutes, then cool to room temperature.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 540 nm.

  • Calculation: Determine the concentration of reducing sugars by comparing the absorbance to a standard curve prepared with D-galactose. One unit (U) of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of D-galactose per minute under the specified assay conditions.

Zymogram Analysis for Molecular Weight Estimation

Objective: To determine the molecular weight of the this compound(s) produced by a microorganism.

Protocol:

  • SDS-PAGE: Separate the proteins in the crude or purified enzyme sample using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Run a parallel gel with protein molecular weight markers.

  • Renaturation: After electrophoresis, wash the gel with a buffer (e.g., 20 mM Tris-HCl, pH 8.0) to remove SDS and allow the enzyme to renature.

  • Activity Staining: Overlay the gel onto an agar plate (containing 2% agar) and incubate at 37°C for several hours.

  • Visualization: Stain the agar plate with Lugol's iodine solution. A clear band on the agar plate corresponding to a band on the Coomassie-stained SDS-PAGE gel indicates the presence and molecular weight of the this compound.

Visualizing Key Processes

To better illustrate the concepts and workflows discussed, the following diagrams have been generated.

Agarase_Classification Agar Agar alpha_this compound α-Agarase (EC 3.2.1.158) Agar->alpha_this compound Cleaves α-1,3 linkages beta_this compound β-Agarase (EC 3.2.1.81) Agar->beta_this compound Cleaves β-1,4 linkages Agarooligosaccharides Agarooligosaccharides (AOS) alpha_this compound->Agarooligosaccharides Neoagarooligosaccharides Neoagarooligosaccharides (NAOS) beta_this compound->Neoagarooligosaccharides

Caption: Classification of agarases based on their cleavage pattern of agar.

Agarase_Screening_Workflow cluster_0 Isolation & Screening cluster_1 Characterization A Marine Sample (Sediment, Water, Algae) B Enrichment Culture (Agar as sole carbon source) A->B C Isolation on Agar Plates B->C D Plate Assay (Lugol's Iodine Staining) C->D E Selection of Positive Colonies (Clear Zone Formation) D->E F Liquid Fermentation E->F G Crude Enzyme Extraction F->G H Quantitative Activity Assay (DNS Method) G->H J Zymogram Analysis (Molecular Weight) G->J I Biochemical Characterization (pH, Temp Optima) H->I

Caption: Experimental workflow for screening and characterization of this compound-producing microbes.

References

Preserving DNA Integrity: A Comparative Guide to Extraction from Agarose Gels

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the recovery of pure, intact DNA from agarose gels is a critical step for downstream applications such as sequencing, cloning, and PCR. The choice of extraction method can significantly impact the integrity of the recovered DNA. This guide provides a comprehensive comparison of Agarase enzyme treatment with other common methods for DNA extraction from agarose gels, supported by experimental data and detailed protocols.

The ideal DNA extraction method from an agarose gel should maximize yield and purity while minimizing damage to the DNA molecule. This comparison focuses on four widely used techniques: this compound enzymatic digestion, silica spin-column technology, the freeze-squeeze method, and electroelution. Each method's performance is evaluated based on DNA integrity, yield, purity, and suitability for different applications.

Comparative Analysis of DNA Extraction Methods

The selection of a DNA extraction method from an agarose gel is a trade-off between recovery efficiency, DNA integrity, speed, and cost. While modern commercial kits offer convenience, enzymatic and physical methods provide effective alternatives, particularly when preserving the integrity of large DNA fragments is paramount.

MethodPrincipleDNA IntegrityTypical DNA YieldTypical Purity (A260/A280)SpeedCost
This compound Treatment Enzymatic digestion of the agarose polymer into soluble oligosaccharides.Very HighHigh (up to 90%)[1]High (1.8-2.0)ModerateModerate
Silica Spin-Column DNA binds to a silica membrane in the presence of chaotropic salts and is eluted in a low-salt buffer.Moderate to HighHigh (variable, can be lower than other methods)[2]High (1.8-2.0)[2]FastHigh
Freeze-Squeeze Physical disruption of the agarose matrix by freezing and subsequent centrifugation to recover the DNA-containing liquid.ModerateModerate to HighVariable (can be lower due to co-purification of inhibitors)FastLow
Electroelution Electrophoretic transfer of DNA from the gel slice into a dialysis membrane or onto a capture membrane.HighHigh (up to 90%)[3]High (1.8-2.0)SlowModerate

Key Performance Insights

This compound treatment stands out for its gentle, enzymatic approach, which is particularly beneficial for the recovery of large DNA fragments with minimal shearing.[4] The enzymatic digestion at a mild temperature (around 40-42°C) avoids the harsh chemical treatments or physical forces that can lead to DNA damage. This method consistently yields high-integrity DNA suitable for the most sensitive downstream applications.

Silica spin-column kits are popular due to their speed and ease of use. However, the reliance on high-speed centrifugation can cause mechanical shearing of large DNA fragments. Furthermore, the use of chaotropic salts for binding can sometimes lead to their carryover into the final eluate, potentially inhibiting downstream enzymatic reactions.

The freeze-squeeze method is a rapid and inexpensive option. However, the integrity of the recovered DNA can be compromised by the physical forces exerted during the crushing and centrifugation steps. While effective for smaller DNA fragments, it may not be the optimal choice for applications requiring high molecular weight DNA.

Electroelution is a highly efficient method for recovering a wide range of DNA fragment sizes, often with high yields. It is particularly useful for large DNA fragments as it avoids the use of harsh chemicals. However, the process is generally more time-consuming than other methods.

Experimental Workflows and Protocols

To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are the workflows for DNA integrity validation and the compared extraction methods.

DNA Integrity Validation Workflow

A crucial step after DNA extraction is the validation of its integrity. This is commonly performed using agarose gel electrophoresis or more advanced automated electrophoresis systems.

cluster_extraction DNA Extraction from Agarose Gel cluster_validation DNA Integrity Validation cluster_downstream Downstream Applications This compound This compound Treatment spectro Spectrophotometry (Purity & Concentration) This compound->spectro silica Silica Spin-Column silica->spectro freeze Freeze-Squeeze freeze->spectro electroelution Electroelution electroelution->spectro age Agarose Gel Electrophoresis (Qualitative Integrity) spectro->age tapestation Agilent TapeStation (Quantitative Integrity - DIN) age->tapestation sequencing Sequencing tapestation->sequencing cloning Cloning tapestation->cloning pcr PCR tapestation->pcr start Start: Extracted DNA Sample prepare_sample Prepare Sample and Ladder start->prepare_sample load_tapestation Load TapeStation Instrument prepare_sample->load_tapestation run_analysis Run Electrophoresis and Data Acquisition load_tapestation->run_analysis analyze_results Analyze Results: Electropherogram, Gel Image, DIN run_analysis->analyze_results end End: DNA Integrity Validated analyze_results->end

References

A Researcher's Guide to Agarase: Optimizing Nucleic Acid Recovery from Agarose Gels

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in molecular biology, drug development, and life sciences, the efficient recovery of nucleic acids from agarose gels is a critical step for downstream applications. Agarase, an enzyme that digests the agarose polymer, offers a gentle and effective alternative to traditional gel extraction methods. This guide provides an objective comparison of this compound performance on different types of agarose gels, supported by experimental data and detailed protocols to help you optimize your workflow.

Performance of this compound on Different Agarose Gel Types

The efficiency of this compound digestion is significantly influenced by the type of agarose used for gel electrophoresis. The primary distinction lies between standard agarose and low melting point (LMP) agarose.

Low Melting Point (LMP) Agarose: This is the preferred substrate for most conventional this compound enzymes. LMP agarose is chemically modified to have a lower gelling and melting temperature (typically ≤ 65.5°C) compared to standard agarose.[1][2] This property is crucial as it allows the gel slice to be melted at a temperature that does not denature the DNA double helix, a prerequisite for enzymatic digestion.[3] The molten state of the agarose makes the polysaccharide chains accessible to the this compound for efficient hydrolysis.[4]

Standard Agarose: Traditional agarases are generally not effective on standard agarose gels due to their higher melting temperatures (typically 80 - 95°C).[5] Melting a standard agarose gel at such high temperatures would lead to the denaturation of the DNA, rendering it unsuitable for most downstream applications like cloning or sequencing.

Thermostable this compound: The advent of thermostable β-agarases has revolutionized the use of this enzyme, as they are active at higher temperatures and can digest both standard and LMP agarose gels. This offers greater flexibility in the choice of agarose for routine electrophoresis. These enzymes can complete the digestion of both gel types in as little as 10 minutes, with reported nucleic acid recovery rates of up to 99%.

The following table summarizes the key differences in this compound performance on LMP and standard agarose gels.

FeatureLow Melting Point (LMP) AgaroseStandard Agarose
Conventional this compound Compatibility HighLow to None
Thermostable this compound Compatibility HighHigh
Requirement for Melting Yes (at ≤ 65.5°C)Yes (at higher temperatures, only with thermostable this compound)
DNA Integrity Preservation ExcellentGood (with thermostable this compound)
Typical Digestion Time (Thermostable) ~10 minutes~10 minutes
Nucleic Acid Recovery Rate Up to 99%Up to 99%

Factors Influencing this compound Activity

Beyond the type of agarose, several other factors can impact the efficiency of the enzymatic digestion:

  • Agarose Concentration: Higher concentrations of agarose may require an increased amount of this compound or a longer incubation time to achieve complete digestion.

  • Electrophoresis Buffer: The buffer system used for electrophoresis can affect this compound activity. While both TAE and TBE buffers are common, some studies suggest that borate in TBE might have a slight inhibitory effect on certain enzymes. It is always recommended to follow the enzyme manufacturer's guidelines regarding buffer compatibility.

  • Inhibitors: The presence of certain substances in the gel can inhibit this compound activity. For example, formaldehyde, a component of denaturing agarose gels, can inhibit the enzyme, necessitating an increase in the amount of this compound used.

Experimental Protocols

Below are detailed methodologies for the enzymatic digestion of both Low Melting Point (LMP) and standard agarose gels.

Protocol 1: Digestion of Low Melting Point (LMP) Agarose Gel

This protocol is suitable for conventional and thermostable agarases.

Materials:

  • Excised agarose gel slice containing the DNA fragment of interest

  • This compound (conventional or thermostable)

  • Reaction Buffer (if supplied with the enzyme)

  • Microcentrifuge tubes

  • Water bath or heat block

Procedure:

  • Excise the Gel Slice: Carefully cut out the band of interest from the LMP agarose gel using a clean scalpel. Minimize the amount of excess gel.

  • Melt the Gel: Place the gel slice in a pre-weighed microcentrifuge tube. Incubate the tube at 65°C for 5-10 minutes, or until the agarose is completely melted.

  • Equilibrate Temperature: Transfer the tube to a water bath set at the optimal temperature for the this compound reaction (typically 42°C for conventional this compound or up to 65°C for thermostable this compound). Allow the molten agarose to equilibrate for 2-5 minutes.

  • Enzyme Addition: Add the recommended amount of this compound to the molten agarose. For example, add 1 unit of this compound per 100-200 µL of 1% LMP agarose. Gently mix by tapping the tube.

  • Incubation: Incubate the reaction at the optimal temperature for the specified time (e.g., 30-60 minutes for conventional this compound, or 10 minutes for some thermostable versions).

  • Verification (Optional): To confirm complete digestion, chill the tube on ice for 5 minutes. The solution should remain liquid and not re-gel. The DNA-containing solution is now ready for downstream applications.

Protocol 2: Digestion of Standard Agarose Gel with Thermostable this compound

This protocol specifically requires a thermostable this compound.

Materials:

  • Excised standard agarose gel slice containing the DNA fragment of interest

  • Thermostable β-Agarase

  • Microcentrifuge tubes

  • Water bath or heat block

Procedure:

  • Excise the Gel Slice: Carefully cut out the band of interest from the standard agarose gel.

  • Melt the Gel: Place the gel slice in a microcentrifuge tube and incubate at a temperature sufficient to melt the gel (typically >80°C).

  • Equilibrate Temperature: Transfer the tube to a water bath or heat block set to the optimal reaction temperature for the thermostable this compound (e.g., 65°C).

  • Enzyme Addition: Add the specified amount of thermostable this compound. For example, 6 units per 200 mg of agarose gel.

  • Incubation: Incubate for the recommended time, which can be as short as 10 minutes.

  • Confirmation: The resulting solution containing the purified DNA can be used directly in subsequent molecular biology procedures.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps.

Agarase_Digestion_Workflow cluster_prep Gel Preparation & Electrophoresis cluster_digestion Enzymatic Digestion cluster_downstream Downstream Applications A Prepare Agarose Gel (LMP or Standard) B Perform Electrophoresis A->B C Visualize & Excise DNA Band B->C D Melt Gel Slice C->D E Add this compound D->E F Incubate E->F G Cloning F->G H Sequencing F->H I PCR F->I J Other Manipulations F->J

Caption: General workflow for nucleic acid recovery using this compound.

Gel_Type_Decision_Tree Start Start: Choose Agarose Type LMP Low Melting Point Agarose Start->LMP Standard Standard Agarose Start->Standard Conv_this compound Use Conventional or Thermostable this compound LMP->Conv_this compound Thermo_this compound Use Thermostable This compound Standard->Thermo_this compound Melt_LMP Melt at ≤ 65.5°C Conv_this compound->Melt_LMP Melt_Standard Melt at >80°C Thermo_this compound->Melt_Standard Digest Enzymatic Digestion Melt_LMP->Digest Melt_Standard->Digest

Caption: Decision tree for selecting this compound based on agarose type.

References

A Comparative Guide to Spectrophotometric Assays for Measuring Agarase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of agarase activity is crucial for various research and industrial applications, including the production of bioactive oligosaccharides, biofuel development, and the study of microbial enzymes. Spectrophotometric assays offer a convenient and widely used approach for this purpose. This guide provides an objective comparison of common spectrophotometric methods for measuring this compound activity, supported by experimental data and detailed protocols.

Comparison of Spectrophotometric Assays for this compound Activity

The selection of an appropriate assay for measuring this compound activity depends on several factors, including the required sensitivity, the presence of interfering substances, and the desired throughput. The following table summarizes the key characteristics of three prevalent spectrophotometric methods.

Parameter DNS (3,5-Dinitrosalicylic Acid) Assay Nelson-Somogyi (NS) Assay Agarose-Iodine Assay Phenol-Sulfuric Acid Assay
Principle Measures the increase in reducing sugars produced from agar hydrolysis. The DNS reagent is reduced by the reducing sugars, resulting in a color change measured at 520-540 nm.[1][2][3]Also measures the increase in reducing sugars. It involves the reduction of a copper reagent, followed by the reaction of the resulting cuprous oxide with an arsenomolybdate reagent to produce a colored complex.[2][3]Measures the degradation of the agarose substrate directly. The absorbance of the agarose-iodine complex at 600 nm decreases as this compound hydrolyzes the agarose.Measures the total amount of carbohydrates. Concentrated sulfuric acid hydrolyzes polysaccharides to monosaccharides, which are then dehydrated to form furfural or hydroxymethylfurfural that reacts with phenol to produce a colored product.
Measurement Wavelength 520 - 540 nm~520 nm600 nm490 nm for hexoses, 480 nm for pentoses
Advantages Simple, rapid, and widely used.High specificity and less prone to interference from non-reducing sugars.High sensitivity, simple, cost-effective, and measures substrate degradation directly.Measures all types of carbohydrates and is relatively simple.
Disadvantages Can overestimate enzyme activity for some carbohydrases compared to the NS assay. The color development can be influenced by the reaction mixture composition.More complex and time-consuming than the DNS assay, involving multiple steps and reagents.The formation of the agarose-iodine complex can be influenced by factors such as pH and temperature.It is not specific for the products of this compound activity and will measure any carbohydrate present in the sample. The use of concentrated sulfuric acid requires caution.
Reported Sensitivity Can detect glucose concentrations between 0.5 mM and 40 mM.Sensitive in the range of 10-100 µg of glucose.Reported to be a highly sensitive method.Can detect 10–80 nmol of sugars.

Experimental Protocols

DNS (3,5-Dinitrosalicylic Acid) Assay

This method quantifies the reducing sugars released by the enzymatic hydrolysis of agar.

Materials:

  • Agarose solution (e.g., 0.5% w/v in a suitable buffer)

  • This compound enzyme solution

  • DNS reagent (1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 20 mL of 2 M NaOH in 100 mL of distilled water)

  • D-galactose or glucose (for standard curve)

  • Spectrophotometer

Protocol:

  • Prepare a standard curve using known concentrations of D-galactose or glucose (e.g., 0 to 2 mg/mL).

  • Set up the reaction mixture by adding a specific volume of the enzyme solution to the pre-warmed agarose solution. A typical reaction mixture might contain 0.5 mL of enzyme solution and 0.5 mL of 0.5% agarose solution.

  • Incubate the reaction mixture at the optimal temperature and for a specific time for the this compound being studied.

  • Stop the reaction by adding 1.0 mL of the DNS reagent to the reaction mixture.

  • Boil the mixture for 5-15 minutes. A color change from yellow to reddish-brown will be observed.

  • Cool the tubes to room temperature and add a specific volume of distilled water (e.g., 3 mL) to dilute the mixture.

  • Measure the absorbance of the solution at 540 nm.

  • Determine the amount of reducing sugar released by comparing the absorbance to the standard curve.

  • One unit of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified conditions.

Agarose-Iodine Assay

This assay directly measures the degradation of agarose by monitoring the disappearance of the colored agarose-iodine complex.

Materials:

  • Agarose solution (e.g., 0.1% w/v in a suitable buffer)

  • This compound enzyme solution

  • Lugol's iodine solution (Iodine-Potassium Iodide solution)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing the agarose solution and the this compound enzyme.

  • Incubate the mixture at the optimal temperature for the enzyme for a defined period.

  • At different time intervals, take aliquots of the reaction mixture.

  • Add Lugol's iodine solution to the aliquot. The agarose-iodine complex will form a reddish-orange color.

  • Measure the absorbance of the solution at 600 nm.

  • The decrease in absorbance over time is proportional to the this compound activity.

  • A control reaction without the enzyme should be run in parallel to account for any non-enzymatic degradation of agarose.

Visualizing the Methodologies

Experimental Workflow for Spectrophotometric Enzyme Assays

G General Workflow of Spectrophotometric Enzyme Assays cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Substrate Solution (e.g., Agarose) D Mix Enzyme and Substrate A->D B Prepare Enzyme Solution B->D C Prepare Reagents (e.g., DNS, Iodine) F Stop Reaction & Add Detection Reagent C->F E Incubate at Optimal Temperature and Time D->E E->F G Measure Absorbance at Specific Wavelength F->G I Calculate Enzyme Activity G->I H Generate Standard Curve H->I

Caption: General workflow for a typical spectrophotometric enzyme assay.

Logical Comparison of this compound Assays

G Comparison of Spectrophotometric this compound Assays cluster_reducing_sugar Reducing Sugar Assays cluster_substrate_degradation Substrate Degradation Assay Assay Spectrophotometric this compound Assays DNS DNS Assay Assay->DNS NS Nelson-Somogyi Assay Assay->NS Iodine Agarose-Iodine Assay Assay->Iodine DNS_adv Advantage DNS->DNS_adv Simple, Rapid DNS_dis Disadvantage DNS->DNS_dis Overestimation Risk NS_adv Advantage NS->NS_adv High Specificity NS_dis Disadvantage NS->NS_dis Complex, Time-consuming Iodine_adv Advantage Iodine->Iodine_adv High Sensitivity, Direct Iodine_dis Disadvantage Iodine->Iodine_dis Complex Formation Variables

Caption: Logical comparison of different this compound assays.

References

A Head-to-Head Comparison: Enzymatic vs. Traditional DNA Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isolation of high-quality DNA is a critical first step for a multitude of downstream applications, from PCR and qPCR to next-generation sequencing. The choice of DNA extraction method can significantly impact the purity, yield, and integrity of the final product. This guide provides an objective comparison of a modern enzymatic DNA extraction method with two of the most common traditional methods: the classic phenol-chloroform extraction and the widely used silica spin-column purification kits. This comparison is supported by experimental data to inform your selection for optimal results.

The fundamental goal of DNA extraction is to efficiently lyse cells, separate the desired DNA from other cellular components like proteins, lipids, and RNA, and finally, to recover the purified DNA in a stable, usable form. While all three methods discussed here achieve this, they do so through vastly different principles, each presenting a unique set of advantages and disadvantages.

The Contenders: A Tale of Three Methods

Enzymatic DNA Extraction (Single-Tube) represents a newer approach designed for speed and simplicity. These methods utilize a cocktail of enzymes, often including a thermostable proteinase, to lyse cells and degrade proteins in a single tube. The entire process is typically carried out in a thermal cycler, with temperature shifts activating and then inactivating the enzymes, leaving behind PCR-ready DNA. This method aims to minimize sample handling, reduce the risk of contamination, and eliminate the need for hazardous chemicals or multiple centrifugation steps.

Phenol-Chloroform Extraction is the classic, manual method that has been a laboratory staple for decades. This liquid-liquid extraction technique relies on the differential solubility of macromolecules in organic and aqueous phases. Phenol is used to denature proteins, which, along with lipids, are partitioned into the organic phase, while the polar DNA remains in the aqueous phase.[1][2] Chloroform enhances protein denaturation and improves phase separation.[1][2] The DNA is then precipitated from the aqueous phase using ethanol or isopropanol.

Silica Spin-Column Kits are a ubiquitous modern alternative that offers a balance of speed, convenience, and safety. These kits employ a solid-phase extraction method, most commonly a silica-based membrane within a spin column. The underlying principle is the ability of DNA to bind to the silica membrane in the presence of high concentrations of chaotropic salts. These salts disrupt the structure of water, facilitating the adsorption of DNA onto the silica. Contaminants are then washed away with ethanol-containing buffers, and finally, the pure DNA is eluted from the membrane using a low-salt buffer or water.

Performance Face-Off: Quantitative Data

The true measure of a DNA extraction method lies in its performance. The following tables summarize quantitative data from various studies, comparing the performance of enzymatic, phenol-chloroform, and silica column-based methods across a range of sample types and key metrics.

Table 1: Comparison of DNA Yield and Purity

MethodSample TypeDNA Yield (µg/mg tissue)A260/A280 RatioA260/A230 RatioProcessing Time
Enzymatic (MicroGEM) Animal TissueHigh (often comparable to or exceeding kits)1.7 - 1.9Variable, can be lower< 30 minutes
Phenol-Chloroform Animal TissueGenerally High, operator dependent1.8 - 2.01.8 - 2.22 - 4 hours
Silica Spin-Column (Qiagen) Animal TissueModerate to High1.8 - 2.0> 1.830 - 60 minutes
Enzymatic (MicroGEM) BloodN/A (typically per volume)1.7 - 1.9Variable< 20 minutes
Phenol-Chloroform BloodHigh (e.g., ~85 ng/µL)~1.75Variable, often lower2 - 4 hours
Silica Spin-Column (Qiagen) BloodModerate (e.g., ~55 ng/µL)~1.85Variable~20 minutes post-lysis

Note: DNA yield and purity can vary significantly based on the specific tissue or cell type, starting material quality, and operator technique.

Table 2: Comparison of DNA Integrity and Suitability for Downstream Applications

MethodDNA Integrity (DIN)Suitability for PCR/qPCRSuitability for NGSKey AdvantagesKey Disadvantages
Enzymatic (MicroGEM) Good to HighExcellentGoodExtremely fast, minimal handling, automatable, no hazardous chemicals.Potentially lower purity (A260/230), may not remove all inhibitors for highly sensitive applications.
Phenol-Chloroform High (can yield HMW DNA)GoodExcellentGold standard for purity and HMW DNA, cost-effective reagents.Time-consuming, uses hazardous materials, operator-dependent, risk of phenol carryover.
Silica Spin-Column (Qiagen) Good to HighExcellentExcellentFast, reliable, high purity, easy to use, scalable.Can shear DNA, kit costs can be high for large sample numbers, potential for lower yield with some sample types.

Experimental Workflows and Signaling Pathways

To provide a clear understanding of the practical differences, the following diagrams illustrate the workflows for each DNA extraction method.

Enzymatic_Workflow cluster_0 Single Tube Process Start 1. Add Sample, Buffer, & Enzyme Cocktail to Tube Incubate75 2. Incubate at 75°C (Lysis & Protein Digestion) Start->Incubate75 Incubate95 3. Incubate at 95°C (Enzyme Inactivation) Incubate75->Incubate95 End PCR-Ready DNA Incubate95->End

Figure 1: Enzymatic DNA Extraction Workflow.

Phenol_Chloroform_Workflow cluster_1 Phenol-Chloroform Extraction Lysis 1. Cell Lysis (Lysis Buffer + Proteinase K) Phenol 2. Add Phenol:Chloroform & Vortex Lysis->Phenol Centrifuge1 3. Centrifuge (Phase Separation) Phenol->Centrifuge1 Aqueous 4. Transfer Aqueous Phase (Contains DNA) Centrifuge1->Aqueous Precipitate 5. Add Ethanol/Isopropanol (DNA Precipitation) Aqueous->Precipitate Centrifuge2 6. Centrifuge (Pellet DNA) Precipitate->Centrifuge2 Wash 7. Wash Pellet with 70% Ethanol Centrifuge2->Wash Dry 8. Air Dry Pellet Wash->Dry Resuspend 9. Resuspend DNA in Buffer Dry->Resuspend

Figure 2: Phenol-Chloroform DNA Extraction Workflow.

Silica_Column_Workflow cluster_2 Silica Spin-Column Extraction Lysis 1. Cell Lysis (Lysis Buffer + Proteinase K) Bind 2. Add Binding Buffer & Ethanol Load onto Column Lysis->Bind Centrifuge1 3. Centrifuge (Bind DNA to Membrane) Bind->Centrifuge1 Wash1 4. Add Wash Buffer 1 & Centrifuge Centrifuge1->Wash1 Wash2 5. Add Wash Buffer 2 & Centrifuge Wash1->Wash2 Dry 6. Centrifuge to Dry Membrane Wash2->Dry Elute 7. Add Elution Buffer & Centrifuge Dry->Elute PurifiedDNA Purified DNA Elute->PurifiedDNA

Figure 3: Silica Spin-Column DNA Extraction Workflow.

Experimental Protocols

For reproducibility and clarity, detailed protocols for the three compared methods are provided below. These are representative protocols and may require optimization for specific sample types.

Protocol 1: Enzymatic DNA Extraction (Based on MicroGEM prepGEM)

This protocol is a generalized procedure for a single-tube enzymatic extraction from cultured mammalian cells.

Materials:

  • Cell pellet (up to 1 x 10^6 cells)

  • prepGEM Universal Kit (or similar) containing:

    • 10x BLUE Buffer

    • prepGEM enzyme

  • Nuclease-free water

  • Thermal cycler

Procedure:

  • In a thin-walled PCR tube, prepare the extraction mix for one sample:

    • 10 µl of 10x BLUE Buffer

    • 89 µl of nuclease-free water

    • 1 µl of prepGEM enzyme

  • Add the cell pellet to the extraction mix.

  • Ensure the sample is well-mixed by gentle vortexing.

  • Place the tube in a thermal cycler and run the following program:

    • 75°C for 5 minutes (for cell lysis and protein digestion)

    • 95°C for 2 minutes (to inactivate the enzyme)

  • The sample is now ready for downstream analysis. Do not centrifuge, as high molecular weight DNA can be pelleted. The DNA is in the supernatant.

Protocol 2: Traditional Phenol-Chloroform DNA Extraction

This protocol is a standard method for extracting DNA from mammalian cells or tissues.

Materials:

  • Cell pellet or homogenized tissue (up to 25 mg)

  • Lysis Buffer (e.g., TE buffer with SDS and Proteinase K)

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol

  • TE Buffer or nuclease-free water

Procedure:

  • Cell Lysis: Resuspend the cell pellet or homogenized tissue in an appropriate volume of Lysis Buffer with Proteinase K. Incubate at 56°C for 1-3 hours, or until the sample is completely lysed.

  • Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysed sample. Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge at 16,000 x g for 5 minutes at room temperature.

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube, avoiding the protein interface.

  • Chloroform Extraction (Optional): Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge as before. Transfer the upper aqueous phase to a new tube. This step helps remove residual phenol.

  • DNA Precipitation: Add 1/10th volume of 3 M sodium acetate and 2-2.5 volumes of ice-cold 100% ethanol. Invert gently to mix.

  • Pelleting: Incubate at -20°C for at least 1 hour to precipitate the DNA. Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet the DNA.

  • Washing: Carefully discard the supernatant. Wash the DNA pellet with 70% ethanol and centrifuge again for 5 minutes.

  • Drying: Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspension: Resuspend the DNA pellet in a suitable volume of TE buffer or nuclease-free water.

Protocol 3: Silica Spin-Column DNA Extraction (Based on Qiagen DNeasy Blood & Tissue Kit)

This protocol is for the purification of total DNA from animal tissues.

Materials:

  • DNeasy Blood & Tissue Kit containing:

    • DNeasy Mini spin columns

    • Collection Tubes (2 ml)

    • Buffer ATL

    • Buffer AL

    • Buffer AW1 (with ethanol added)

    • Buffer AW2 (with ethanol added)

    • Buffer AE

    • Proteinase K

  • Ethanol (96–100%)

  • Microcentrifuge

  • Incubator or heating block set to 56°C

Procedure:

  • Sample Preparation: Cut up to 25 mg of tissue into small pieces and place in a 1.5 ml microcentrifuge tube.

  • Lysis: Add 180 µl of Buffer ATL and 20 µl of Proteinase K. Mix by vortexing and incubate at 56°C until the tissue is completely lysed (typically 1–3 hours). Vortex occasionally during incubation.

  • Binding: Add 200 µl of Buffer AL to the sample and mix thoroughly by vortexing. Then, add 200 µl of ethanol (96–100%) and mix again.

  • Load Column: Pipet the mixture into a DNeasy Mini spin column placed in a 2 ml collection tube. Centrifuge at ≥6000 x g (8000 rpm) for 1 minute. Discard the flow-through and the collection tube.

  • First Wash: Place the spin column in a new 2 ml collection tube. Add 500 µl of Buffer AW1 and centrifuge for 1 minute at ≥6000 x g. Discard the flow-through and collection tube.

  • Second Wash: Place the spin column in a new 2 ml collection tube. Add 500 µl of Buffer AW2 and centrifuge for 3 minutes at 20,000 x g (14,000 rpm) to dry the membrane. Discard the flow-through and collection tube.

  • Elution: Transfer the spin column to a new 1.5 ml or 2 ml microcentrifuge tube. Add 200 µl of Buffer AE directly onto the center of the spin column membrane. Incubate for 1 minute at room temperature.

  • Collect DNA: Centrifuge for 1 minute at ≥6000 x g to elute the DNA.

Conclusion

The choice of DNA extraction method is a critical decision that can influence the outcome of downstream molecular analyses.

  • Enzymatic DNA extraction offers unparalleled speed and simplicity, making it an excellent choice for high-throughput screening, rapid genotyping, and applications where minimizing handling and contamination is paramount.

  • The phenol-chloroform method , while hazardous and labor-intensive, remains a gold standard for obtaining high yields of high-molecular-weight DNA and is often the most cost-effective option in terms of reagents.

  • Silica spin-column kits provide a reliable and user-friendly "middle ground," delivering high-purity DNA suitable for virtually all applications with a significantly reduced hands-on time and without the use of toxic organic solvents.

For researchers, scientists, and drug development professionals, the optimal method will depend on the specific requirements of the project, including the sample type, the required DNA quality and quantity, desired throughput, available equipment, and safety considerations. This guide provides the foundational data and protocols to make an informed decision tailored to your laboratory's needs.

References

A Comparative Guide to Agarase Applications in Biotechnology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of agarase applications in various biotechnological fields. It summarizes key performance data, details experimental protocols for crucial techniques, and visualizes complex processes for enhanced understanding.

I. Performance Comparison of Agarases

The efficiency of this compound in biotechnological applications is critically dependent on its specific activity and the yields of desired products. This section provides a comparative overview of different agarases in two key applications: oligosaccharide production and protoplast isolation.

Table 1: Comparison of Specific Activities of Various β-Agarases

The specific activity of an this compound, typically measured in Units per milligram of protein (U/mg), is a key indicator of its catalytic efficiency. A higher specific activity indicates a more efficient enzyme. Below is a comparison of the specific activities of β-agarases from different marine bacteria.

Enzyme SourceSpecific Activity (U/mg)Optimal Temperature (°C)Optimal pHReference
Pseudoalteromonas sp. AG52 (rAgaA)105.1 (on agar), 79.5 (on agarose)555.5[1]
Pseudoalteromonas sp. AG4 (AgaP)204.4 (on agar), 207.5 (on agarose)555.5[2]
Vibrio sp. strain JT01076.3--[3]
Vibrio sp. PO3037.54 and 20.8--[3]
Agarivorans sp. HZ10557.45 and 76.8--[3]
Agarivorans sp. YKW-3425.54--
Alteromonas sp. SY37-1283.5--
Alteromonas sp. C-1234--
Pseudoalteromonas antarctica N-1292--
Pseudoalteromonas sp. CY24 (rAgaB)5,000~40-
Catenovulum maritimum STB14 (Cm-AGA)206.1358.0

Note: The specific activity can vary depending on the substrate (agar or agarose) and the assay conditions. The recombinant β-agarase from Pseudoalteromonas sp. CY24 (rAgaB) exhibits exceptionally high specific activity.

Table 2: Comparison of Neoagarooligosaccharide (NAOS) Yields from Enzymatic Hydrolysis

The production of bioactive oligosaccharides is a major application of agarases. The yield and composition of the resulting neoagarooligosaccharides (NAOS) are crucial for their subsequent use.

This compoundSubstrateMajor ProductsYieldReference
Recombinant β-agarase (AgaA)AgaroseNeoagarotetraose, Neoagarohexaose47%, 45% respectively
Truncated AgaM11% AgaroseNA4, NA6, NA8, NA10, NA120.15, 1.53, 1.53, 3.02, 3.02 g/L respectively
β-agarase AgWH50BAcid-liquefied agaroseAgarotriose (A3)48%
β-agarase DagAAcid-liquefied agaroseAgarotriose (A3), Agaropentaose (A5)14%, 13% respectively

Note: The yield and type of NAOS can be significantly influenced by the specific this compound used, the substrate concentration, and the reaction conditions.

Table 3: Comparison of Enzyme Concentrations for Protoplast Isolation from Gracilaria

This compound is a key enzyme in the enzymatic isolation of protoplasts from red algae like Gracilaria. The optimal enzyme concentrations are critical for achieving high yields of viable protoplasts.

Gracilaria SpeciesEnzyme CombinationProtoplast Yield (cells/g fresh wt)Reference
G. changii4% Cellulase, 2% Macerozyme, 1 U/mL this compoundHigh
G. dura4% Cellulase, 2% Macerozyme, 0.5% Pectolyase, 100 U this compound3.7 ± 0.7 × 10⁶
G. verrucosa4% Cellulase, 2% Macerozyme, 0.5% Pectolyase, 100 U this compound1.2 ± 0.78 × 10⁶
Grateloupia sparsa & G. filicina4% Cellulase, 2% Macerozyme, 50 or 1000 U/mL this compound, 4% Papain7 x 10⁸

Note: The optimal enzyme cocktail and concentrations can vary significantly between different species of Gracilaria.

II. Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

This compound Activity Assay using the 3,5-Dinitrosalicylic Acid (DNS) Method

This colorimetric assay is widely used to quantify the amount of reducing sugars released by the enzymatic hydrolysis of agarose.

Principle: 3,5-dinitrosalicylic acid (DNS) is reduced to 3-amino-5-nitrosalicylic acid in the presence of reducing sugars upon heating in an alkaline solution. The resulting reddish-brown color has an absorbance maximum at 540 nm, which is proportional to the concentration of reducing sugars.

Reagents:

  • DNS Reagent: Dissolve 1g of 3,5-dinitrosalicylic acid in 20mL of 2M NaOH. Slowly add 30g of sodium potassium tartrate. Make up the final volume to 100mL with distilled water.

  • Substrate: 1% (w/v) low melting point agarose in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • Enzyme Solution: A suitably diluted solution of this compound.

  • Standard: D-galactose solution (e.g., 1 mg/mL) for creating a standard curve.

Procedure:

  • Prepare a reaction mixture containing 0.5 mL of the substrate solution and 0.5 mL of the diluted enzyme solution.

  • Incubate the mixture at the optimal temperature for the this compound (e.g., 40°C or 55°C) for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding 1.0 mL of DNS reagent.

  • Boil the mixture for 5-10 minutes in a water bath.

  • Cool the tubes to room temperature.

  • Add 9 mL of distilled water to dilute the mixture.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Prepare a standard curve using known concentrations of D-galactose.

  • Calculate the amount of reducing sugar released by the enzyme from the standard curve.

Definition of Enzyme Activity: One unit (U) of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of D-galactose per minute under the specified assay conditions.

Protoplast Isolation from Gracilaria

This protocol describes a general procedure for the enzymatic isolation of protoplasts from the red alga Gracilaria.

Materials:

  • Fresh and healthy Gracilaria thalli.

  • Enzyme solution (see Table 3 for examples of concentrations) containing cellulase, macerozyme, and this compound in a suitable osmoticum (e.g., 0.4 M mannitol in seawater).

  • Washing solution (e.g., seawater with osmoticum).

  • Nylon mesh (e.g., 50 µm pore size).

  • Centrifuge.

  • Hemocytometer.

Procedure:

  • Clean the Gracilaria thalli by removing any epiphytes and debris.

  • Cut the thalli into small pieces (e.g., 1-2 mm).

  • Incubate the algal segments in the enzyme solution at the optimal temperature (e.g., 25°C or 28°C) for the recommended duration (e.g., 3-6 hours) with gentle shaking.

  • After incubation, gently agitate the mixture to release the protoplasts.

  • Filter the mixture through a nylon mesh to remove undigested tissue.

  • Collect the filtrate containing the protoplasts and centrifuge at a low speed (e.g., 100 x g) for 5 minutes.

  • Discard the supernatant and resuspend the protoplast pellet in the washing solution.

  • Repeat the washing step twice to remove residual enzymes.

  • Resuspend the final protoplast pellet in a known volume of culture medium.

  • Determine the protoplast yield and viability using a hemocytometer and a suitable viability stain (e.g., Evans blue).

In Vitro Anti-inflammatory Activity Assay of Agarooligosaccharides

This protocol outlines a method to assess the anti-inflammatory potential of agarooligosaccharides using a macrophage cell line.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. This assay measures the ability of agarooligosaccharides to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Agarooligosaccharide samples of interest.

  • Lipopolysaccharide (LPS).

  • Griess reagent for nitric oxide (NO) determination.

  • MTT assay kit for cell viability.

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay (MTT):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of agarooligosaccharides for 24 hours.

    • Perform an MTT assay to determine the non-toxic concentrations of the oligosaccharides.

  • Anti-inflammatory Assay:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of agarooligosaccharides for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A control group without LPS stimulation and a group with only LPS stimulation should be included.

  • Nitric Oxide (NO) Measurement:

    • After the incubation period, collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

    • A decrease in NO production in the presence of agarooligosaccharides indicates anti-inflammatory activity.

III. Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and pathways related to this compound applications.

Enzymatic_Hydrolysis_of_Agarose cluster_input Input cluster_process Enzymatic Hydrolysis cluster_output Products Agarose Agarose Substrate This compound β-Agarase Agarose->this compound Incubation Incubation (Optimal Temp & pH) This compound->Incubation NAOS Neoagarooligosaccharides (NAOS) Incubation->NAOS Protoplast_Isolation_Workflow Start Start: Gracilaria Thalli Cleaning Cleaning & Cutting Start->Cleaning Enzymatic_Digestion Enzymatic Digestion (Cellulase, Macerozyme, this compound) Cleaning->Enzymatic_Digestion Filtration Filtration (Nylon Mesh) Enzymatic_Digestion->Filtration Centrifugation1 Centrifugation & Washing Filtration->Centrifugation1 Protoplasts Purified Protoplasts Centrifugation1->Protoplasts Anti_Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators Agarooligosaccharides Agarooligosaccharides Agarooligosaccharides->MAPK Inhibition Agarooligosaccharides->NFkB Inhibition

References

A Researcher's Guide to Agarase Enzymes: Benchmarking New Discoveries Against Commercial Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with complex polysaccharides, the enzymatic degradation of agar is a critical step in various applications, from biofuel production to the release of bioactive compounds. The selection of an efficient agarase enzyme is paramount for process optimization. This guide provides a comprehensive comparison of newly characterized this compound enzymes with established commercial products, supported by experimental data and detailed protocols to aid in your selection process.

Performance Comparison of this compound Enzymes

The efficacy of an this compound enzyme is determined by several key performance indicators. The following table summarizes the quantitative data for a selection of newly researched agarases and commercially available options.

EnzymeSource OrganismTypeSpecific Activity (U/mg)Optimal pHOptimal Temperature (°C)Thermostability
New Agarases
This compound-fst[1]Thalassospira profundimarisEndo-type β-agaraseNot specified8.045Stable at 30-50°C[1]
CaAga1[2]Cellulophaga algicolaEndo-type β-agarase29.39 (on agarose)7.040Stable at ≤ 40°C and around 70°C[2]
GH50A β-Agarase[3]Cellvibrio sp. KY-GH-1Exo-type β-agarase84.27.035Stable up to 35°C
Cm-AGACatenovulum maritimumα-agarase206.18.035Not specified
Aga1904Metagenomic libraryβ-agarase53.226.050Not specified
rAgaAPseudoalteromonas sp. AG52Endo-type β-agarase105.1 (on agar)5.555Not specified
Commercial Products
β-Agarase IPseudomonas atlantica (recombinant)β-agaraseNot specified6.542Inactivated by heating at 70°C for 10 min
ReleaseIt™ β-AgaraseRecombinantβ-agaraseNot specifiedNot specified42-50Higher thermostability than other commercial β-agarases
Thermo Scientific™ this compoundRecombinantβ-agaraseNot specifiedNot specified42Not specified

Experimental Protocols

Accurate and reproducible benchmarking of this compound enzymes requires standardized experimental protocols. The following sections detail the methodologies for determining key performance parameters.

This compound Activity Assay (DNS Method)

This method quantifies the amount of reducing sugars released from the enzymatic hydrolysis of agar.

Principle: The 3,5-dinitrosalicylic acid (DNS) reagent reacts with reducing sugars in an alkaline solution upon heating to produce 3-amino-5-nitrosalicylic acid, which has a characteristic red-brown color. The intensity of the color, measured spectrophotometrically at 540 nm, is proportional to the concentration of reducing sugars.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a known concentration of agarose (e.g., 0.8% w/v) in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Enzyme Reaction: Add a specific volume of the this compound enzyme solution to the reaction mixture.

  • Incubation: Incubate the reaction at the enzyme's optimal temperature for a defined period (e.g., 30 minutes).

  • Stopping the Reaction: Terminate the reaction by adding an equal volume of DNS reagent.

  • Color Development: Boil the mixture for 5-10 minutes to allow for color development and then cool to room temperature.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 540 nm.

  • Standard Curve: Generate a standard curve using known concentrations of D-galactose.

  • Calculation of Enzyme Activity: Determine the amount of reducing sugar released using the standard curve. One unit (U) of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of D-galactose per minute under the specified assay conditions.

Determination of Optimal pH

Procedure:

  • Prepare a series of buffers with a range of pH values (e.g., pH 3-12).

  • Perform the standard this compound activity assay at each pH value while keeping the temperature and other conditions constant.

  • Plot the enzyme activity against the pH to determine the optimal pH at which the highest activity is observed.

Determination of Optimal Temperature

Procedure:

  • Perform the standard this compound activity assay at a range of temperatures (e.g., 20-80°C) at the predetermined optimal pH.

  • Plot the enzyme activity against the temperature to determine the optimal temperature for the enzyme.

Thermostability Assay

Procedure:

  • Pre-incubate the enzyme solution at various temperatures for a specific duration (e.g., 30, 60, 180 minutes) in the absence of the substrate.

  • Cool the enzyme samples on ice.

  • Measure the residual enzyme activity using the standard this compound activity assay.

  • Calculate the residual activity as a percentage of the activity of the non-heated enzyme control.

Substrate Specificity Assay

Principle: This assay determines the enzyme's ability to hydrolyze different polysaccharides.

Procedure:

  • Prepare solutions of various polysaccharides (e.g., agarose, carrageenan, starch, cellulose) at the same concentration.

  • Perform the standard activity assay with each polysaccharide as the substrate.

  • The relative activity on different substrates indicates the enzyme's specificity.

Visualizing the Process

To better understand the experimental workflow and the enzymatic action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme This compound Enzyme (New or Commercial) Reaction Enzymatic Reaction (Optimal Temp & pH) Enzyme->Reaction Substrate Agarose Substrate (e.g., 0.8% w/v) Substrate->Reaction Stop Stop Reaction (Add DNS Reagent) Reaction->Stop Color Color Development (Boiling) Stop->Color Measure Spectrophotometry (540 nm) Color->Measure Calculate Calculate Specific Activity (U/mg) Measure->Calculate Standard D-Galactose Standard Curve Standard->Calculate

Caption: Experimental workflow for benchmarking this compound enzyme activity.

Agar_Degradation_Pathway cluster_products Hydrolysis Products Agar Agar (Complex Polysaccharide) Agarose Agarose (Linear Polymer) Agar->Agarose Agaropectin Agaropectin (Sulfated Galactans) Agar->Agaropectin Beta_this compound β-Agarase (cleaves β-1,4 linkages) Agarose->Beta_this compound Alpha_this compound α-Agarase (cleaves α-1,3 linkages) Agarose->Alpha_this compound Neoagarooligosaccharides Neoagarooligosaccharides (e.g., Neoagarobiose, Neoagarotetraose) Agarooligosaccharides Agarooligosaccharides Beta_this compound->Neoagarooligosaccharides Alpha_this compound->Agarooligosaccharides

Caption: General pathway of agar degradation by α- and β-Agarases.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Agarase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for handling the enzyme Agarase, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.

Personal Protective Equipment (PPE) and Safety

According to multiple safety data sheets, this compound is not classified as a hazardous substance.[1][2] However, adherence to good industrial hygiene and safety practices is essential.[1][3] The following personal protective equipment is recommended to minimize any potential exposure and ensure a safe working environment.

Protection TypeRequired PPESpecifications and Use
Eye/Face Protection Safety GlassesWear safety glasses with side shields.
Skin Protection Laboratory CoatA standard laboratory coat should be worn to protect from spills.
Hand Protection GlovesStandard laboratory gloves (e.g., nitrile) are recommended.
Respiratory Protection Not generally requiredUnder normal use conditions with adequate ventilation, respiratory protection is not necessary.[1]

Operational Plan: Step-by-Step Handling of this compound

Proper handling of this compound is crucial for experimental success and safety. The following workflow provides a step-by-step guide for its use in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don PPE 1. Don Personal Protective Equipment Prepare Workspace 2. Prepare a clean and decontaminated workspace Don PPE->Prepare Workspace Thaw this compound 3. Thaw this compound enzyme on ice (if frozen) Prepare Workspace->Thaw this compound Add to Reaction 4. Add the specified amount of this compound to the reaction mixture Thaw this compound->Add to Reaction Incubate 5. Incubate the reaction at the recommended temperature and time Add to Reaction->Incubate Decontaminate Workspace 6. Decontaminate workspace and any equipment used Incubate->Decontaminate Workspace Dispose Waste 7. Dispose of waste according to the disposal plan Decontaminate Workspace->Dispose Waste Doff PPE 8. Doff Personal Protective Equipment Dispose Waste->Doff PPE cluster_waste_stream Waste Segregation cluster_disposal_path Disposal Pathway This compound Solution This compound Solution (Enzyme in buffer) Dilute 1. Dilute with copious amounts of water This compound Solution->Dilute Contaminated Labware Contaminated Labware (e.g., pipette tips, tubes) Biohazard Bag Dispose in a biohazardous waste bag (if applicable) or regular lab trash Contaminated Labware->Biohazard Bag Drain 2. Dispose down the drain Dilute->Drain

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.